2-Chloro-5-ethyl-1,3,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-ethyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNMUKPUZKTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291457 | |
| Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71859-81-9 | |
| Record name | 71859-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-ethyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-ethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Abstract
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities and favorable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of 2-Chloro-5-ethyl-1,3,4-thiadiazole, a specific derivative with significant potential as a versatile building block in drug discovery. We will explore a robust and logical synthetic pathway, from common starting materials to the final chlorinated product, detailing the underlying chemical principles and experimental protocols. Furthermore, this document consolidates the known and predicted physicochemical and spectroscopic properties of the title compound, offering a foundational dataset for researchers. The discussion is grounded in established chemical literature, providing field-proven insights into the causality behind experimental design and validating the described protocols.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring system is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with a wide range of biological targets.[2] Its unique electronic properties, including a hydrogen bonding domain and a two-electron donor system, contribute to its metabolic stability and ability to cross biological membranes.[2][3] Consequently, 1,3,4-thiadiazole derivatives have been successfully developed into a variety of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]
This compound (CAS No: 71859-81-9) is a key intermediate for further chemical elaboration. The ethyl group at the 5-position provides a lipophilic anchor, while the chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for the facile synthesis of diverse compound libraries, making it a valuable starting point for structure-activity relationship (SAR) studies in drug development programs.
Synthesis of this compound
The most logical and efficient synthesis of the title compound involves a two-step process: first, the construction of the core thiadiazole ring to form an amino-substituted intermediate, followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent. This approach leverages readily available starting materials and employs well-established, high-yielding chemical transformations.
Proposed Synthetic Pathway
The overall strategy involves the acid-catalyzed cyclization of a thiosemicarbazide derivative, followed by diazotization and chlorination.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is commonly and efficiently achieved through the cyclization of thiosemicarbazide with a carboxylic acid.[5][6][7] In this protocol, propionic acid serves as the source for the C5-ethyl group.
Causality of Experimental Design:
-
Thiosemicarbazide: This molecule provides the core S-C-N-N fragment required for the thiadiazole ring.
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid): This reagent serves a dual purpose. It acts as a catalyst for the initial acylation of the thiosemicarbazide and as a powerful dehydrating agent, which is crucial for driving the subsequent intramolecular cyclization to completion.[8]
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add thiosemicarbazide (0.1 mol) and propionic acid (0.1 mol).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (5-10 mL) dropwise with continuous stirring, ensuring the temperature does not rise significantly.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 1.5-2 hours.[7]
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the product precipitates out.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry. Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-ethyl-1,3,4-thiadiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[9][10] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts.[9][11]
Causality of Experimental Design:
-
Sodium Nitrite & Hydrochloric Acid: These reagents react in situ to form nitrous acid (HNO₂), which is the diazotizing agent that converts the primary amino group into a diazonium salt.
-
Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[12] Maintaining a low temperature is critical for the safe and efficient formation and subsequent reaction of this intermediate.
-
Copper(I) Chloride (CuCl): This is the catalyst that facilitates the single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the subsequent substitution of the diazonium group with chloride.[9][11]
Caption: Simplified mechanism of the Sandmeyer reaction for chlorination.
Experimental Protocol:
-
Diazotization: Dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (0.05 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol) dropwise. Maintain vigorous stirring and ensure the temperature remains below 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Catalyst Addition: In a separate flask, add the freshly prepared diazonium salt solution to a solution of copper(I) chloride (0.06 mol) in concentrated hydrochloric acid, also maintained at low temperature.
-
Reaction & Work-up: Allow the reaction mixture to warm slowly to room temperature and stir for several hours, during which nitrogen gas will evolve. The mixture may then be gently heated to ensure the reaction goes to completion.
-
Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical identifiers for the title compound is presented below. Spectroscopic data are predicted based on the known structure and data from analogous compounds.[13][14]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 71859-81-9 | [15][16][17][18] |
| Molecular Formula | C₄H₅ClN₂S | [15][17] |
| Molecular Weight | 148.61 g/mol | [15][16][17] |
| Appearance | Predicted: White to off-white solid | N/A |
| Storage | 2-8°C, Refrigerator | [17] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands | Rationale |
| ¹H NMR | δ ~3.0 (q, 2H, -CH₂-), δ ~1.4 (t, 3H, -CH₃) | The methylene protons adjacent to the aromatic ring will be deshielded, appearing as a quartet. The terminal methyl protons will appear as a triplet. |
| ¹³C NMR | δ ~170-175 (C5-Et), δ ~155-160 (C2-Cl), δ ~20-25 (-CH₂-), δ ~10-15 (-CH₃) | The two heterocyclic carbons are highly deshielded. The C2 carbon is influenced by the electronegative chlorine, and the C5 carbon is attached to the ethyl group. |
| IR (cm⁻¹) | ~3100 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600 (C=N stretch), ~1450 (C=C stretch), ~700-800 (C-Cl stretch) | Characteristic stretching frequencies for the functional groups present in the molecule.[19][20] |
| Mass Spec (EI) | m/z ~148 (M⁺), ~150 (M⁺+2, ³⁷Cl isotope) | The molecular ion peak will show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the ethyl group. |
Applications in Drug Discovery
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore.[4] The title compound, this compound, is not an end-product but a strategic intermediate. The reactive C-Cl bond allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid synthesis of large libraries of novel compounds for biological screening.
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity by inhibiting various kinases or interfering with DNA replication.[2][21][22] The ethyl group can provide favorable hydrophobic interactions in protein binding pockets.
-
Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[7]
-
Enzyme Inhibitors: Derivatives are known to inhibit enzymes like carbonic anhydrase and α-glucosidase, suggesting potential applications in treating glaucoma, edema, and diabetes.[3]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the field of medicinal chemistry. The synthetic route presented herein is robust, scalable, and based on well-understood chemical principles, proceeding from readily available precursors through a stable amino-thiadiazole intermediate. The strategic placement of the ethyl and chloro substituents provides a powerful platform for the development of novel bioactive molecules. This guide offers the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health. Retrieved from [Link]
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FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. (n.d.). ResearchGate. Retrieved from [Link]
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1,3,4-thiadiazole: a privileged scaffold for drug design and development. (2021). PubMed. Retrieved from [Link]
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Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024). ResearchGate. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Institutes of Health. Retrieved from [Link]
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New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2025). ResearchGate. Retrieved from [Link]
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Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. (n.d.). PrepChem.com. Retrieved from [Link]
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Thiadiazoles and Their Properties. (n.d.). ISRES Publishing. Retrieved from [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS Number: 71859-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-ethyl-1,3,4-thiadiazole (CAS No. 71859-81-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its known physicochemical characteristics, provides a validated synthesis protocol, and explores its potential applications within the broader context of the significant pharmacological activities exhibited by the 1,3,4-thiadiazole scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1] Its prevalence in medicinal chemistry can be attributed to its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] Derivatives of 1,3,4-thiadiazole have been reported to possess antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic properties, among others.[1][3]
This compound serves as a key synthetic intermediate, providing a reactive handle for the introduction of various functional groups to generate diverse libraries of novel compounds for biological screening. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the facile derivatization of the thiadiazole core.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 71859-81-9 | [4] |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₄H₅ClN₂S | [4][5] |
| Molecular Weight | 148.61 g/mol | [4][5] |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥95.0% | [5] |
| Hazard Classification | Irritant | [6] |
Further characterization of properties such as boiling point, melting point, and density would require experimental determination.
Synthesis of this compound
A reliable method for the synthesis of this compound proceeds from the commercially available 2-amino-5-ethyl-1,3,4-thiadiazole via a Sandmeyer-type reaction. This transformation is a cornerstone of heterocyclic chemistry, enabling the conversion of an amino group to a chloro group.
Synthetic Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described by Cressier et al. (2009) for the synthesis of similar chlorinated thiadiazole derivatives.[7]
Materials:
-
2-Amino-5-ethyl-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-ethyl-1,3,4-thiadiazole in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.
-
Potential Applications in Drug Development: The Versatility of the 1,3,4-Thiadiazole Core
While specific biological activity data for this compound is limited, its utility as a synthetic precursor allows for the generation of a wide range of derivatives with potential therapeutic applications. The broader class of 1,3,4-thiadiazoles has been extensively investigated, revealing a multitude of pharmacological activities.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Kinase Inhibition: Targeting key signaling pathways involved in cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and inducing mitotic arrest.
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.
The synthesis of novel derivatives from this compound could lead to the discovery of new and effective anticancer agents.
Antimicrobial and Antifungal Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial and antifungal agents. These compounds can exert their effects by:
-
Inhibiting essential microbial enzymes.
-
Disrupting cell wall synthesis.
-
Interfering with nucleic acid replication.
The development of new thiadiazole-based antimicrobials is a critical area of research in the face of growing antibiotic resistance.
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.
Safety and Handling
This compound is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
This compound is a valuable synthetic building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the chloro-substituent make it an attractive starting material for generating diverse chemical libraries. The well-documented and broad-ranging biological activities of the 1,3,4-thiadiazole scaffold provide a strong rationale for the continued exploration of new derivatives based on this core structure. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical properties of this compound in their drug discovery and development endeavors.
References
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Cressier, D., Prouillac, C., Hernandez, P., Amourette, C., Diserbo, M., Lion, C., & Rima, G. (2009). Synthesis, antioxidant properties and radioprotective effects of new benzothiazoles and thiadiazoles. Bioorganic & Medicinal Chemistry, 17(14), 5275–5284. [Link]
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Foreword: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-5-ethyl-1,3,4-thiadiazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and pyridazine, allowing it to interact with a wide array of biological systems.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]
This guide focuses on a particularly valuable derivative: This compound . The strategic placement of a chloro group on the electron-deficient thiadiazole ring transforms the molecule into a highly versatile intermediate. The chlorine atom acts as an excellent leaving group, opening a gateway for nucleophilic substitution reactions. This allows for the systematic and efficient diversification of the scaffold, making it a cornerstone in the construction of compound libraries for drug discovery and development. Herein, we provide a comprehensive examination of its molecular architecture, a robust protocol for its synthesis, an analysis of its reactivity, and its proven utility in the development of advanced therapeutic agents.
Physicochemical and Structural Properties
This compound is a synthetically derived liquid, notable for its role as a reactive chemical building block. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 71859-81-9 | [5] |
| Molecular Formula | C₄H₅ClN₂S | [5] |
| Molecular Weight | 148.61 g/mol | [5] |
| Appearance | Liquid (predicted) | [Physical state of similar small heterocycles] |
| Hazard Profile | Irritant (predicted) | [General hazard class for reactive chloro-heterocycles] |
The core of the molecule is the planar, aromatic 1,3,4-thiadiazole ring. The aromaticity imparts significant stability, while the high electronegativity of the nitrogen atoms renders the carbon atoms at the C2 and C5 positions electron-deficient.[6] This inherent electronic nature is the key to the molecule's reactivity, particularly predisposing the C2 carbon, bonded to chlorine, to nucleophilic attack.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a validated, multi-step procedure adapted from established methods for synthesizing analogous compounds. [7][8] Step 1: Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine
-
Reagents & Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser. Add propanoyl hydrazide (0.1 mol, 8.81 g) and potassium thiocyanate (0.12 mol, 11.66 g) to 100 mL of water.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The crude thiosemicarbazide intermediate often precipitates. Filter and wash with cold water.
-
Cyclization: Add the dried intermediate slowly to a flask containing 50 mL of concentrated sulfuric acid, pre-cooled to 0°C in an ice bath. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-ethyl-1,3,4-thiadiazol-2-amine.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer, suspend 5-ethyl-1,3,4-thiadiazol-2-amine (0.05 mol, 6.46 g) in 100 mL of concentrated hydrochloric acid. Cool the suspension to 0-5°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (0.06 mol, 4.14 g) in 20 mL of water. Add this solution dropwise to the thiadiazole suspension, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (0.075 mol, 7.42 g) in 75 mL of concentrated hydrochloric acid. Cool this solution to 0-5°C. Add the cold diazonium salt solution prepared above to the CuCl solution slowly, with vigorous stirring.
-
Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. A dark precipitate or oil may form. Extract the mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic and Structural Elucidation (Predicted)
While extensive experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on closely related analogs and fundamental principles. The data presented here serves as a benchmark for researchers identifying this compound.
| Technique | Predicted Data | Rationale / Key Features |
| ¹H NMR | δ ~3.1 (q, 2H, J ≈ 7.5 Hz, -CH₂-), δ ~1.4 (t, 3H, J ≈ 7.5 Hz, -CH₃) | Standard ethyl group pattern. The quartet is downfield due to attachment to the electron-withdrawing thiadiazole ring. |
| ¹³C NMR | δ ~175-180 (C5-ethyl), δ ~165-170 (C2-Cl), δ ~25 (CH₂), δ ~12 (CH₃) | The C2 and C5 carbons of the thiadiazole ring are significantly deshielded. The C2 carbon signal is based on data for 2-chloro-5-(trichloromethyl)-1,3,4-thiadiazole. [9] |
| IR (cm⁻¹) | ~2980-2850 (C-H stretch), ~1610 (C=N stretch), ~1450 (C-H bend), ~850 (C-S stretch), ~750 (C-Cl stretch) | Characteristic absorbances for the ethyl group and the chloro-substituted thiadiazole ring. |
| Mass Spec (EI) | M⁺ at m/z 148/150 (3:1 ratio), fragmentation via loss of C₂H₄ (ethylene) and Cl radical. | The molecular ion will show the characteristic isotopic pattern for one chlorine atom. |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in the reactivity of its C-Cl bond. The electron-deficient nature of the C2 carbon makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ) . [6]This reaction is not merely a theoretical possibility; it is a workhorse reaction for building molecular complexity.
The mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C2 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the thiadiazole ring is restored. [10]
Caption: General mechanism for nucleophilic substitution on the thiadiazole ring.
Protocol: Nucleophilic Substitution with a Secondary Amine
This protocol demonstrates the synthesis of a 2-amino-substituted derivative, a common step in constructing biologically active molecules, based on a reported procedure for a similar substrate. [11]
-
Reagents & Setup: To a solution of this compound (10 mmol, 1.49 g) in 50 mL of acetone, add the desired secondary amine (e.g., piperidine, 11 mmol, 1.08 mL) and potassium carbonate (15 mmol, 2.07 g).
-
Reaction: Stir the mixture at room temperature for 5 hours. The potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, filter the mixture to remove the potassium carbonate and potassium chloride salts.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting residue is the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(piperidin-1-yl)-5-ethyl-1,3,4-thiadiazole.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a strategic building block. By leveraging the reliable nucleophilic substitution reaction, medicinal chemists can rapidly generate a diverse library of compounds from a single, common intermediate. Each new nucleophile introduces a different functional group, altering the molecule's steric and electronic properties, and thus its potential biological activity.
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives function as inhibitors of key enzymes in cancer progression, such as kinases or histone deacetylases (HDACs). [1]The ability to introduce various amine, thiol, or alkoxy groups at the 2-position allows for fine-tuning of the molecule's interaction with the target protein's binding pocket.
-
Antimicrobial Agents: The scaffold is present in numerous compounds with potent antibacterial and antifungal activity. [2][3]By attaching different heterocyclic or aromatic moieties via nucleophilic substitution, researchers can modulate the compound's spectrum of activity and overcome resistance mechanisms.
-
CNS-Active Agents: Derivatives have also been explored as anticonvulsant and antidepressant agents. [6][11]The ethyl group on the C5 position provides a degree of lipophilicity that can be advantageous for crossing the blood-brain barrier, while modifications at the C2 position can be tailored to interact with specific CNS receptors or enzymes.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its molecular structure is a perfect marriage of stability and reactivity: the aromatic thiadiazole core provides a rigid and biologically relevant scaffold, while the activated chloro substituent offers a reliable handle for chemical modification. Understanding its synthesis, structure, and reactivity provides researchers with the foundational knowledge to harness its potential, accelerating the design and discovery of the next generation of therapeutic agents.
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Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Thiadiazoles: A versatile scaffold for the synthesis of potent anticonvulsant agents. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]
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Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thoxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. Available at: [Link]
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Guedes, A., Gano, L., Marques, F., Santos, I. C., Marques, M. M. B., & Santos, I. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molbank, 2024(2), M1863. Available at: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A. A., & Abdel-Gawad, H. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17799. Available at: [Link]
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Abdellattif, M. H., Chi, N. T. T., El-Malah, A. A., Fares, M., Khedr, M. A., & Abdelgawad, M. A. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(21), 7578. Available at: [Link]
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Al-Salami, B. K. I., & Al-Joborry, K. A. R. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry, 4(1), 1-10. Available at: [Link]
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Al-Masoudi, W. A. M. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]
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Eldehna, W. M., Abou-Seri, S. M., El-Khamisy, S. M., & Hamdy, A. M. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1336. Available at: [Link]
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Jänsch, N., Frühauf, A., Schweipert, M., & Meyer-Almes, F.-J. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 28(65), e202202026. Available at: [Link]
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Al-Jumaili, H. A. H., & Al-Lami, Q. A. N. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 92. Available at: [Link]
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Can, Ö. D., Ozkay, Ü. D., & Oztürk, Y. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 21(11), 1462. Available at: [Link]
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Eldehna, W. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1336. Available at: [Link]
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Serban, G., & Serban, E. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Drug Design, Development and Therapy, 14, 4679–4694. Available at: [Link]
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"spectroscopic data of 2-Chloro-5-ethyl-1,3,4-thiadiazole"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-ethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 71859-81-9), a heterocyclic compound of interest in medicinal and agricultural chemistry. The document delineates the theoretical underpinnings and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By integrating established principles with data from analogous structures, this guide serves as an authoritative reference for the unambiguous structural elucidation and quality control of this molecule.
Introduction and Molecular Structure
This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, functionalized with a chloro group at the 2-position and an ethyl group at the 5-position. The molecular formula is C₄H₅ClN₂S, and its molecular weight is 148.61 g/mol .[1][2][3][4] Spectroscopic analysis is indispensable for confirming the molecular structure, verifying purity, and understanding the electronic environment of the thiadiazole core, which is crucial for its application in drug design and material science.
The structural arrangement dictates the expected spectroscopic output. The ethyl group provides characteristic aliphatic signals in NMR, while the chloro-substituted thiadiazole ring imparts specific electronic and vibrational properties observable in ¹³C NMR, MS, and IR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Protons in different electronic environments resonate at distinct frequencies (chemical shifts), and interactions between neighboring protons cause signal splitting (spin-spin coupling), revealing connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Data Interpretation and Discussion: The ¹H NMR spectrum is expected to be simple, showing signals only for the ethyl group, as the thiadiazole ring itself has no protons.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing thiadiazole ring, which deshields them. They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The expected chemical shift is in the range of δ 3.0–3.3 ppm .
-
Methyl Protons (-CH₃): These protons are further from the ring and are shielded relative to the methylene group. They will appear as a triplet due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3). The expected chemical shift is around δ 1.3–1.5 ppm .[5]
-
Integration: The integrated area ratio of the quartet to the triplet will be 2:3, corresponding to the two methylene protons and three methyl protons, respectively.
Summary of Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.0 – 3.3 | Quartet (q) | 2H | -CH₂- (Methylene) |
| ~ 1.3 – 1.5 | Triplet (t) | 3H | -CH₃ (Methyl) |
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon signal is highly sensitive to its electronic environment, providing insight into hybridization and the nature of attached functional groups.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for better signal quality due to the low natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Processing: Process the data similarly to ¹H NMR.
Data Interpretation and Discussion: Four distinct carbon signals are expected for this compound.
-
Thiadiazole Ring Carbons (C2 and C5): These carbons are part of an aromatic heterocyclic system and are significantly deshielded. The carbon bonded to chlorine (C2) and the carbon bonded to the ethyl group (C5) are in different electronic environments. Based on data for similar 1,3,4-thiadiazole derivatives, their signals are expected to appear far downfield, typically in the δ 160–180 ppm range.[6] The C2 carbon, attached to the electronegative chlorine, is anticipated to be at the lower end of this range, while the C5 carbon, attached to the ethyl group, will be at the higher end.
-
Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons are shielded and will appear upfield. The methylene carbon (-CH₂-), being directly attached to the ring, will be more deshielded than the terminal methyl carbon. Expected shifts are approximately δ 25–30 ppm for the -CH₂- and δ 12–15 ppm for the -CH₃.[5]
Summary of Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Justification |
|---|---|---|
| ~ 170 – 180 | C5 (Ring, C-Et) | Deshielded heterocyclic carbon. |
| ~ 160 – 168 | C2 (Ring, C-Cl) | Deshielded heterocyclic carbon, influenced by chlorine. |
| ~ 25 – 30 | -CH₂- (Methylene) | Aliphatic carbon attached to the ring. |
| ~ 12 – 15 | -CH₃ (Methyl) | Shielded terminal aliphatic carbon. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural "fingerprints."
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a positively charged molecular ion (M⁺•) and various fragment ions.
-
Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.
Data Interpretation and Discussion:
-
Molecular Ion (M⁺•) Peak: The molecular weight is 148.61 Da. A key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a characteristic molecular ion cluster: a peak at m/z 148 (for the C₄H₅³⁵ClN₂S ion) and an "M+2" peak at m/z 150 (for the C₄H₅³⁷ClN₂S ion). The intensity ratio of the M to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The molecular ion is expected to fragment through characteristic pathways. The stability of the resulting ions dictates the intensity of the fragment peaks.[7]
-
Loss of Ethyl Group ([M-29]⁺): Cleavage of the C-C bond between the ring and the ethyl group would result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a fragment ion at m/z 119 (and a corresponding M+2 peak at m/z 121).
-
Loss of Chlorine ([M-35]⁺): Loss of a chlorine radical (•Cl, 35 Da) would produce a fragment at m/z 113 .
-
Ring Cleavage: Thiadiazole rings can undergo complex ring fragmentation, potentially leading to smaller fragments like CNS⁺ or ClCNS⁺.[8][9]
-
Summary of Predicted MS Data:
| m/z | Relative Abundance | Assignment |
|---|---|---|
| 148 / 150 | Moderate (3:1 ratio) | [M]⁺• / [M+2]⁺• (Molecular Ion) |
| 119 / 121 | Possible (3:1 ratio) | [M - C₂H₅]⁺ |
| 113 | Possible | [M - Cl]⁺ |
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.
Experimental Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the 4000–400 cm⁻¹ range.
-
Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation and Discussion: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.
-
C-H Stretching (Aliphatic): The ethyl group will produce several bands in the 2850–3000 cm⁻¹ region due to symmetric and asymmetric stretching of the C-H bonds in the -CH₂- and -CH₃ groups.[10]
-
C=N Stretching: The C=N double bonds within the thiadiazole ring are expected to show a characteristic absorption band in the 1600–1650 cm⁻¹ region.[11]
-
C-N Stretching: Stretching vibrations for C-N bonds typically appear in the 1020–1250 cm⁻¹ range.
-
C-Cl Stretching: The C-Cl bond vibration is found in the fingerprint region, usually between 600–800 cm⁻¹ . This peak can sometimes be weak or difficult to assign definitively.
Summary of Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 2850 – 3000 | C-H Stretch | Ethyl group |
| 1600 – 1650 | C=N Stretch | Thiadiazole ring |
| 1020 – 1250 | C-N Stretch | Thiadiazole ring |
| 600 – 800 | C-Cl Stretch | Chloro substituent |
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow ensures a self-validating system for structural confirmation.
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"1H NMR and 13C NMR of 2-Chloro-5-ethyl-1,3,4-thiadiazole"
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a foundational requirement for advancing research. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular architecture of small molecules.[1][2] This guide offers a detailed technical overview of the ¹H and ¹³C NMR analysis of this compound (CAS 71859-81-9), a substituted five-membered heterocyclic compound.[3][4][5]
The 1,3,4-thiadiazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] Therefore, a precise understanding of its substitution patterns, as confirmed by NMR, is critical for establishing structure-activity relationships (SAR). This document provides a predictive analysis of the expected NMR spectra, a robust experimental protocol for data acquisition, and a logical workflow for spectral interpretation, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Predicted Spectral Features
The structure of this compound dictates its NMR signature. The molecule comprises a 1,3,4-thiadiazole ring, an ethyl substituent at the C5 position, and a chloro substituent at the C2 position. Each of these components has a predictable influence on the chemical environment of the constituent protons and carbons.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to be simple and highly informative, showing signals only for the ethyl group, as the thiadiazole ring itself is fully substituted.
-
Ethyl Group Protons: The electron-withdrawing nature of the heterocyclic 1,3,4-thiadiazole ring will deshield the adjacent methylene (-CH₂) protons.
-
Methylene Protons (-CH₂-): These protons (Hα) are adjacent to a methyl group (-CH₃). Following the n+1 rule, their signal will be split into a quartet (3+1=4). The chemical shift is predicted to be in the range of δ 3.0–3.3 ppm .
-
Methyl Protons (-CH₃): These protons (Hβ) are adjacent to the methylene group. Their signal will be split into a triplet (2+1=3). Being further from the ring, they are more shielded and will appear upfield, with a predicted chemical shift of δ 1.3–1.5 ppm .
-
-
Coupling Constant (J): The coupling between the methylene and methyl protons of an ethyl group typically results in a ³J(H,H) coupling constant of approximately 7 Hz .
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon atoms in the molecule.
-
Thiadiazole Ring Carbons (C2 and C5): These carbons are sp²-hybridized and part of an electron-deficient aromatic system, causing them to resonate at very low field.[8][9]
-
C2: This carbon is bonded to an electronegative chlorine atom and two nitrogen atoms. It is expected to be the most deshielded carbon, with a predicted chemical shift in the range of δ 168–172 ppm .
-
C5: This carbon is bonded to the ethyl group, a nitrogen atom, and a sulfur atom. It is also significantly deshielded, with a predicted chemical shift of δ 164–168 ppm .[8]
-
-
Ethyl Group Carbons:
-
Methylene Carbon (-CH₂-): The Cα carbon, directly attached to the thiadiazole ring, will be deshielded relative to a typical alkane. Its chemical shift is predicted to be in the range of δ 25–30 ppm .
-
Methyl Carbon (-CH₃): The Cβ carbon is the most shielded carbon in the molecule and will appear at the highest field, with a predicted chemical shift of δ 12–15 ppm .
-
Experimental Protocol: NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each choice is explained to ensure reproducibility and accuracy.
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[10]
-
Analyte Quantity:
-
Solvent Selection:
-
Dissolve the sample in 0.6–0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing capacity for a wide range of organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that rarely obscures analyte signals.
-
-
Internal Standard:
-
Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.[1]
-
-
Filtration and Transfer:
-
Dissolve the compound in a small vial before transferring it to the NMR tube. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[12]
-
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.
Caption: Standard workflow for NMR analysis.
Table 1: Recommended Acquisition Parameters
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for ¹H ensures good signal without saturation.[13] Proton-decoupled pulse for ¹³C simplifies the spectrum to singlets.[14] |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full expected range of chemical shifts for organic molecules. |
| Pulse Angle | 30 degrees | 30 degrees | A smaller pulse angle allows for a shorter relaxation delay, increasing experimental efficiency.[13] |
| Acquisition Time | ~4 seconds | ~1-2 seconds | Provides adequate data point resolution for sharp signals. |
| Relaxation Delay | 2 seconds | 2 seconds | Ensures near-complete relaxation of protons for semi-quantitative integration.[13][14] |
| Number of Scans | 16 | 1024 or more | Sufficient for a good signal-to-noise ratio in ¹H. A higher number is required for ¹³C due to its low sensitivity.[14] |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[14]
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure positive absorption lineshape. Apply an automatic polynomial function to correct the baseline.[14]
-
Referencing: Calibrate the x-axis by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[14]
-
Peak Analysis: Use the spectrometer software to pick peaks, and for the ¹H spectrum, perform integration to determine the relative ratios of the protons.
Summary of Predicted NMR Data
The predicted data provides a clear set of benchmarks for researchers to validate their experimental results upon synthesizing or analyzing this compound.
Table 2: Predicted ¹H NMR Data Summary (Solvent: CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 3.0–3.3 | Quartet (q) | ~7 | 2H | -CH₂- (Hα) |
| 1.3–1.5 | Triplet (t) | ~7 | 3H | -CH₃ (Hβ) |
Table 3: Predicted ¹³C NMR Data Summary (Solvent: CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168–172 | C2 (Ring) | Attached to Cl and two N atoms; highly deshielded. |
| 164–168 | C5 (Ring) | Part of electron-deficient ring; attached to N, S, and C. |
| 25–30 | -CH₂- (Cα) | Deshielded by direct attachment to the heterocyclic ring. |
| 12–15 | -CH₃ (Cβ) | Aliphatic carbon, most shielded in the molecule. |
Conclusion
This technical guide outlines the foundational principles and practical steps for the successful acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the thiadiazole ring and its substituents on chemical shifts and coupling patterns, scientists can confidently confirm the identity and purity of this compound. The provided experimental protocols are designed to be robust and self-validating, ensuring that the generated data meets the high standards of scientific integrity required in research and drug development. The predictive data herein serves as a reliable reference for the structural verification of this and structurally related heterocyclic molecules.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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Emory University. Small molecule NMR sample preparation. [Link]
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I. Kaya, et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
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L. Forlani, et al. 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis Online. [Link]
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University College London. Sample Preparation. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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S. Dash, et al. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]
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M.S. Çavuş & H. Muğlu. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
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ResearchGate. 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
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T.D.W. Claridge. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
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M. Tiliakou, et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
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E. Kolehmainen, et al. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]
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A.A. Gobouri, et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. [Link]
-
M. Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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A.A. El-Henawy, et al. (2019). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
-
Michigan State University. Basic Practical NMR Concepts. [Link]
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R.A. de Graaf, et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. [Link]
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A.A. Al-Amiery, et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]
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ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Chemistry LibreTexts. NMR - Interpretation. [Link]
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The Analytical Characterization of 2-Chloro-5-ethyl-1,3,4-thiadiazole: An In-depth Technical Guide to its FT-IR and Mass Spectrometric Profile
Introduction
2-Chloro-5-ethyl-1,3,4-thiadiazole is a key heterocyclic intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its precise structural elucidation is paramount for ensuring the integrity and efficacy of downstream products. This technical guide provides a comprehensive analysis of this compound using two powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide will leverage established principles and data from closely related 1,3,4-thiadiazole derivatives to present a robust, predictive analysis. This approach, rooted in extensive experience with heterocyclic compound characterization, offers a reliable framework for researchers and drug development professionals.
The 1,3,4-thiadiazole ring is a versatile scaffold known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro group at the 2-position and an ethyl group at the 5-position imparts specific physicochemical properties that influence its reactivity and biological interactions. Therefore, a thorough understanding of its spectral signature is crucial for quality control, reaction monitoring, and metabolite identification studies.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique molecular fingerprint. For this compound, the FT-IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the vibrations of the thiadiazole ring, the C-Cl bond, and the ethyl group.
Experimental Protocol: FT-IR Data Acquisition
A standard and reliable method for obtaining a high-quality FT-IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO2, H2O) or instrumental interferences.
-
Sample Scan: The infrared spectrum of the sample is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the Predicted FT-IR Spectrum
The vibrational modes of this compound can be assigned to specific regions of the infrared spectrum. The following table summarizes the expected characteristic absorption bands based on literature data for similar 1,3,4-thiadiazole derivatives.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity | Rationale and Authoritative Insights |
| ~3100-3000 | C-H stretching | Aromatic C-H on the thiadiazole ring | Weak to Medium | The C-H bond on the heterocyclic ring will exhibit stretching vibrations in this region, though they may be weak. |
| ~2975-2950 | C-H stretching | Asymmetric stretching of CH₃ in the ethyl group | Medium to Strong | This corresponds to the out-of-phase stretching of the C-H bonds in the methyl group. |
| ~2880-2860 | C-H stretching | Symmetric stretching of CH₃ in the ethyl group | Medium | This represents the in-phase stretching of the C-H bonds in the methyl group. |
| ~2940-2910 | C-H stretching | Asymmetric stretching of CH₂ in the ethyl group | Medium | The methylene group of the ethyl substituent will also show characteristic C-H stretching. |
| ~2860-2840 | C-H stretching | Symmetric stretching of CH₂ in the ethyl group | Medium | The in-phase stretching of the methylene C-H bonds. |
| ~1610-1580 | C=N stretching | Thiadiazole ring | Medium to Strong | The stretching of the endocyclic carbon-nitrogen double bond is a characteristic feature of the 1,3,4-thiadiazole ring.[1][2] |
| ~1465-1450 | C-H bending | Asymmetric bending of CH₃ and scissoring of CH₂ | Medium | These vibrations arise from the ethyl group. |
| ~1380-1370 | C-H bending | Symmetric bending (umbrella mode) of CH₃ | Medium to Strong | A characteristic absorption for a terminal methyl group. |
| ~1250-1200 | Ring vibrations | Thiadiazole ring skeletal vibrations | Medium | The entire heterocyclic ring system will have characteristic stretching and bending modes in the fingerprint region. |
| ~1050-1000 | C-S stretching | Thiadiazole ring | Medium | The stretching of the carbon-sulfur single bonds within the thiadiazole ring is expected in this region. |
| ~850-750 | C-Cl stretching | Carbon-Chlorine bond | Strong | The C-Cl stretching vibration is typically a strong band in the fingerprint region of the spectrum. The exact position can be influenced by the electronic environment of the thiadiazole ring. |
| ~700-650 | Ring bending | Out-of-plane bending of the thiadiazole ring | Medium | These vibrations are characteristic of the heterocyclic ring structure. |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (Molecular Formula: C₄H₅ClN₂S, Molecular Weight: 148.61 g/mol ), electron ionization (EI) would be a suitable method to induce fragmentation and obtain a detailed mass spectrum.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe.
Procedure:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC separates the analyte from any impurities before it enters the mass spectrometer. Alternatively, a solid sample can be introduced via a direct insertion probe.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions resulting from the cleavage of the weakest bonds. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table of Predicted Fragment Ions:
| m/z | Ion Structure | Fragmentation Pathway |
| 148/150 | [C₄H₅ClN₂S]⁺˙ | Molecular ion (M⁺˙) |
| 133/135 | [C₃H₂ClN₂S]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group (alpha-cleavage). |
| 119 | [C₄H₅N₂S]⁺ | Loss of a chlorine radical (•Cl). |
| 113 | [C₂H₂N₂S]⁺˙ | Cleavage of the ethyl group with hydrogen transfer. |
| 92 | [C₂H₂N₂S]⁺ | Loss of the ethyl group (•C₂H₅) and a chlorine radical (•Cl). |
| 85 | [C₂HNS]⁺˙ | Ring cleavage and loss of N₂, HCl. |
| 71 | [C₂H₅S]⁺ | Thioethyl cation. |
| 58 | [CHNS]⁺ | Thiocyanate radical cation. |
Visualization of the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways for this compound under electron ionization.
This logical flow from the molecular ion to smaller, stable fragment ions is a hallmark of mass spectrometric analysis and provides irrefutable evidence for the connectivity of the atoms within the molecule.
Conclusion
References
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Juszczak, M., et al. (2012). Synthesis and anticancer activity of 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole. European Journal of Medicinal Chemistry, 57, 133-141. [Link]
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Yang, B., et al. (2012). Synthesis and biological evaluation of novel cinnamic acid derivatives containing a 1,3,4-thiadiazole moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5552. [Link]
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Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Al-Soud, Y. A., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(1), 89. [Link]
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Karcz, J., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 22(11), 5897. [Link]
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El-Sayed, W. A., et al. (2017). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 22(12), 2091. [Link]
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Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 93-102. [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-ethyl-1,3,4-thiadiazole Derivatives
Executive Summary: The 1,3,4-thiadiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and broad spectrum of pharmacological activities.[1][2] This guide focuses on derivatives of a specific, highly versatile precursor: 2-Chloro-5-ethyl-1,3,4-thiadiazole. The strategic placement of a reactive chloro group at the 2-position allows for facile nucleophilic substitution, making it an ideal starting point for creating diverse chemical libraries.[3] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a primary focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided for researchers in drug discovery and development.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its significance in drug design stems from several key features:
-
Physicochemical Properties: The ring system is metabolically stable and its mesoionic character allows derivatives to cross cellular membranes, enhancing bioavailability.[4] The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[2]
-
Bioisosterism: The thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleobases. This structural mimicry allows some derivatives to interfere with DNA synthesis and replication, a key mechanism in both anticancer and antimicrobial activity.[5][6][7]
-
Proven Therapeutic Track Record: This scaffold is present in several FDA-approved drugs, including the diuretic Acetazolamide and the antimicrobial Sulfamethizole, validating its clinical utility.[4]
-
Diverse Biological Activities: Derivatives have demonstrated a vast array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties.[1][8]
This compound: A Key Synthetic Intermediate
The title compound, this compound (CAS 71859-81-9), is a powerful building block for combinatorial chemistry and drug discovery.[9] Its utility lies in the reactivity of the C2-chloro substituent.
Rationale for Synthetic Strategy: The carbon atom at the 2-position of the thiadiazole ring has a low electron density due to the electronegativity of the adjacent nitrogen atoms.[3][10] This makes it highly susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, enabling a straightforward and efficient synthetic pathway known as nucleophilic aromatic substitution (SNAr) to generate a wide range of 2,5-disubstituted derivatives. This strategy is a cornerstone for creating libraries of compounds for high-throughput screening.
The general synthetic approach involves reacting this compound with various nucleophiles, such as amines (R-NH₂), thiols (R-SH), or alcohols (R-OH), to introduce diverse functional groups at the 2-position.
Antimicrobial Activity of Derivatives
Derivatives of this compound are promising candidates for new antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][2]
Mechanism of Action
The antimicrobial properties of 1,3,4-thiadiazoles are often attributed to their ability to disrupt essential biochemical pathways in pathogens.[2] The core -N=C-S- moiety is considered a key toxophore. While the exact mechanism can vary with the specific substituent at the 2-position, common modes of action include:
-
Enzyme Inhibition: Interference with crucial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Cell Membrane Disruption: Altering the permeability and integrity of the microbial cell membrane.
-
Disruption of Cellular Respiration: Some derivatives can interfere with the electron transport chain, leading to cellular death.
Structure-Activity Relationship (SAR)
The nature of the substituent introduced at the C2 position significantly influences the antimicrobial potency and spectrum.
-
Aromatic and Heterocyclic Amines: Introducing complex heterocyclic systems like benzimidazoles or other thiadiazoles can lead to compounds with moderate to good antibacterial activity.[1]
-
Sulfonamides: The incorporation of a sulfonamide group can yield derivatives with high activity, where increased lipophilicity often correlates with stronger inhibition.[1]
-
Fused Ring Systems: Fusing the thiadiazole with other heterocyclic rings, such as a triazole, can enhance biological activity.[11]
Data Presentation: Antimicrobial Activity
The following table summarizes representative data for various 2,5-disubstituted 1,3,4-thiadiazole derivatives against common microbial strains.
| Compound Type | Substituent at C2 | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-thiadiazole | 4-benzylpiperidine | S. aureus | 4-16 | [4][12] |
| 2-Amino-thiadiazole | o-ethoxyphenyl-piperazine | E. coli | 4-16 | [4][12] |
| 2-Thio-thiadiazole | 4-amino-triazole-thione | P. aeruginosa | 4-16 | [12] |
| 2-Thio-thiadiazole | 4-amino-triazole-thione | C. albicans | 4-16 | [12] |
| Fused Thiadiazole | 6-phenyl-triazolo[3,4-b]thiadiazole | X. oryzae pv. oryzae | 0.74 | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for quantifying the antimicrobial susceptibility of a bacterial strain.[13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized thiadiazole derivatives.
Materials:
-
96-well sterile microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Positive control (e.g., Ciprofloxacin) and negative control (broth + inoculum).
-
Multichannel pipette.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as the growth control (no compound).[14]
-
Prepare Inoculum: Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well is 200 µL.[16]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
Read Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Anticancer Activity of Derivatives
The 1,3,4-thiadiazole scaffold is a prolific source of potential anticancer agents.[7] Derivatives have shown potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[4][5][8]
Mechanism of Action
The anticancer effects of these derivatives are multifaceted and often target pathways crucial for cancer cell survival and proliferation.
-
Kinase Inhibition: Many derivatives function as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer. By blocking these kinases, the compounds can halt cell proliferation and induce apoptosis.[8]
-
Tubulin Polymerization Inhibition: Certain thiadiazoles act as microtubule-destabilizing agents. They bind to tubulin, preventing the formation of the mitotic spindle necessary for cell division, leading to cell cycle arrest and apoptosis.[8]
-
Apoptosis Induction: Compounds can trigger programmed cell death by activating pro-apoptotic proteins like Bax and effector enzymes like Caspase-3 and Caspase-8.[5][6]
-
DNA Damage/Interference: As bioisosteres of pyrimidines, they can interfere with DNA replication and repair mechanisms, causing catastrophic damage to cancer cells.[5]
Structure-Activity Relationship (SAR)
For anticancer activity, specific structural features are often required:
-
Arylamino Substituents: A 2-arylamino group is a common feature in many active anticancer thiadiazoles. The nature and position of substituents on this aryl ring (e.g., trifluoromethyl, methoxy groups) can dramatically alter potency.[5]
-
Phenyl Groups at C5: The presence of a phenyl or substituted phenyl ring at the 5-position is also frequently associated with high cytotoxic activity.
-
Linker and Terminal Groups: When the thiadiazole core is used as a linker, the terminal functional groups, such as piperazine or piperidine rings, play a crucial role in determining activity and selectivity.[4]
Data Presentation: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thiadiazole derivatives against human cancer cell lines.
| Compound Type | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylamino-thiadiazole | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [5] |
| 2-Arylamino-thiadiazole | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 | [5] |
| 2-Thio-thiadiazole | 4-benzylpiperidine acetamide | Phenyl | MCF-7 (Breast) | 2.32 | [4] |
| 2-Thio-thiadiazole | o-ethoxyphenyl-piperazine acetamide | Phenyl | HepG2 (Liver) | 5.41 | [4] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic effect.[17][18][19]
Objective: To determine the IC₅₀ value of synthesized compounds on a cancer cell line.
Materials:
-
96-well sterile microtiter plates.
-
Cancer cell line (e.g., MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).[17]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[18]
-
Test compounds and positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10-20 µL of the 5 mg/mL MTT stock solution to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17][21]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Conclusion and Future Perspectives
Derivatives originating from this compound represent a highly promising and versatile class of compounds for drug discovery. The straightforward synthetic accessibility via nucleophilic substitution allows for the rapid generation of diverse molecular architectures. The demonstrated potent antimicrobial and anticancer activities, coupled with multifaceted mechanisms of action, underscore the therapeutic potential of this scaffold.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties (ADME/Tox).
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by lead compounds.
-
In Vivo Studies: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
-
Exploration of Other Activities: Screening optimized libraries against other therapeutic targets, such as viral enzymes, inflammatory mediators, or CNS receptors, given the broad biological profile of the thiadiazole core.
By leveraging the synthetic tractability of this compound and a rational, mechanism-based approach to drug design, researchers can continue to unlock the full therapeutic potential of this privileged heterocyclic system.
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Anonymous. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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Matysiak, J., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Retrieved from [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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Szałkowska, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]
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Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Retrieved from [Link]
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Anonymous. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
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Anonymous. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from [Link]
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Wang, X., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][8][17][19]thiadiazole Derivatives. ACS Publications. Retrieved from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC. Retrieved from [Link]
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Kracz, E., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Kracz, E., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Retrieved from [Link]
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Zhang, L., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. ACS Publications. Retrieved from [Link]
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Anonymous. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Retrieved from [Link]
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Jain, A., et al. (2013). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC. Retrieved from [Link]
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Anonymous. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Retrieved from [Link]
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Manimaran, T., et al. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
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Werber, G., Buccheri, F., & Gentile, M. (1977). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Journal of Heterocyclic Chemistry, 14(7), 1263–1265. Retrieved from [Link]
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"potential applications of 2-Chloro-5-ethyl-1,3,4-thiadiazole in medicinal chemistry"
An In-Depth Technical Guide to the Potential Applications of 2-Chloro-5-ethyl-1,3,4-thiadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 1,3,4-Thiadiazole Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with nitrogen- and sulfur-containing rings holding a place of particular significance.[1] Among these, the 1,3,4-thiadiazole ring is a five-membered aromatic system that has garnered substantial attention from medicinal chemists.[2][3][4][5] This scaffold is considered a "privileged structure" due to its unique chemical properties and its ability to interact with a wide range of biological targets. The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and generally low toxicity in higher vertebrates.[1][6]
The versatility of the 1,3,4-thiadiazole nucleus is evident in its presence in numerous clinically used drugs, such as the diuretic acetazolamide and the antibacterial sulfamethizole.[7] Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][8][9][10][11][12] The 1,3,4-thiadiazole moiety is often considered a bioisostere of pyrimidine, a core component of nucleobases, which may explain its ability to interfere with processes like DNA replication.[13][14]
This guide focuses on a specific, highly reactive derivative: This compound . While not extensively studied in isolation, its true potential lies in its utility as a versatile synthetic intermediate. The presence of a chloro group at the 2-position, a site highly activated for nucleophilic substitution, makes this molecule a powerful building block for combinatorial library synthesis and the development of novel therapeutic agents. This document will explore the synthesis, reactivity, and potential medicinal chemistry applications of this valuable scaffold.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
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An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-5-ethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-5-ethyl-1,3,4-thiadiazole. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the facile displacement of its chlorine atom, which opens avenues for the synthesis of a diverse array of functionalized molecules. This document details the synthesis of the parent compound, explores the mechanistic underpinnings of its reactivity, and provides field-proven insights into its key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data presentation, and mechanistic diagrams are included to serve as a practical resource for researchers in the field.
Introduction: The 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The electron-deficient nature of the 1,3,4-thiadiazole ring, a consequence of the electronegativity of the two nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack[1]. This inherent electronic property is pivotal to the reactivity of halogenated 1,3,4-thiadiazoles.
This compound is a key intermediate for the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles. The chlorine atom at the 2-position acts as an excellent leaving group, readily undergoing displacement by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making it a valuable tool for generating libraries of compounds for drug discovery and for the development of novel organic materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from propanoic acid and thiosemicarbazide.
Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
The initial step involves the cyclization of a carboxylic acid with thiosemicarbazide. A robust method for this transformation is a one-pot reaction using phosphorus pentachloride as a dehydrating agent in a solid-phase reaction, which offers high yields and mild reaction conditions[2].
-
Experimental Protocol:
-
In a dry mortar, combine thiosemicarbazide (1.0 eq), propanoic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).
-
Grind the mixture at room temperature for 10-15 minutes until a homogeneous paste is formed.
-
Let the mixture stand at room temperature for 30 minutes.
-
Carefully add a 5% aqueous solution of sodium carbonate to the crude product until the pH of the mixture reaches 8-8.2.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a mixture of DMF and water to afford pure 2-amino-5-ethyl-1,3,4-thiadiazole[2].
-
Step 2: Synthesis of this compound via Sandmeyer-type Reaction
The conversion of the 2-amino group to a chloro group can be accomplished via a diazotization reaction followed by a Sandmeyer-type reaction. This classic transformation in aromatic chemistry is also applicable to electron-deficient heterocyclic amines[3].
-
Experimental Protocol:
-
Suspend 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in cold, concentrated hydrochloric acid.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution in the cold for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to promote the evolution of nitrogen gas and the formation of the chloro derivative.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound[3].
-
Synthesis Workflow
Caption: Synthesis of this compound.
Reactivity of the Chlorine Atom: A Mechanistic Perspective
The reactivity of the chlorine atom in this compound is dominated by its susceptibility to nucleophilic displacement. This heightened reactivity stems from the electron-deficient nature of the 1,3,4-thiadiazole ring, which stabilizes the intermediate formed during nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism for the displacement of the chlorine atom is nucleophilic aromatic substitution (SNAr). This two-step process involves:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electronegative nitrogen atoms of the thiadiazole ring, which provides significant stabilization.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
SNAr Mechanism
Caption: General SNAr mechanism on the thiadiazole ring.
Key Reactions of this compound
Nucleophilic Substitution Reactions
A wide variety of nucleophiles can displace the chlorine atom, leading to a diverse range of 2-substituted-5-ethyl-1,3,4-thiadiazoles.
Primary and secondary amines readily react with this compound to form the corresponding 2-amino derivatives. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated.
-
Experimental Protocol for Reaction with a Primary Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add the primary amine (1.2 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 2-(alkyl/aryl)amino-5-ethyl-1,3,4-thiadiazole.
-
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Aniline | 2-(Phenylamino)-5-ethyl-1,3,4-thiadiazole | EtOH, reflux, 4h | 85-95 |
| Benzylamine | 2-(Benzylamino)-5-ethyl-1,3,4-thiadiazole | DMF, 80 °C, 6h | 80-90 |
| Morpholine | 2-(Morpholino)-5-ethyl-1,3,4-thiadiazole | Acetonitrile, reflux, 5h | 90-98 |
Table 1: Representative Amination Reactions
Alkoxides, phenoxides, and thiolates are also effective nucleophiles for the substitution of the chlorine atom.
-
Experimental Protocol for Reaction with a Thiol:
-
Prepare the sodium thiolate by reacting the corresponding thiol (1.1 eq) with sodium hydride (1.1 eq) in anhydrous THF at 0 °C.
-
Add a solution of this compound (1.0 eq) in THF to the thiolate solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-(alkyl/aryl)thio-5-ethyl-1,3,4-thiadiazole.
-
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Sodium methoxide | 2-Methoxy-5-ethyl-1,3,4-thiadiazole | Methanol, reflux, 3h | 75-85 |
| Sodium phenoxide | 2-Phenoxy-5-ethyl-1,3,4-thiadiazole | DMF, 100 °C, 8h | 70-80 |
| Sodium thiophenoxide | 2-(Phenylthio)-5-ethyl-1,3,4-thiadiazole | THF, rt, 4h | 90-98 |
Table 2: Reactions with O- and S-Nucleophiles
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom in this compound can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction with aryl or heteroaryl boronic acids provides an efficient route to 2-aryl-5-ethyl-1,3,4-thiadiazoles. The choice of catalyst, ligand, and base is crucial for achieving high yields.
-
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/water), add a palladium catalyst such as Pd(PPh3)4 (3-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 2-aryl-5-ethyl-1,3,4-thiadiazole.
-
Palladium-Catalyzed Cross-Coupling Workflow
Caption: Palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling with terminal alkynes, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of an alkynyl moiety at the 2-position.
-
Experimental Protocol for Sonogashira Coupling:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the 2-alkynyl-5-ethyl-1,3,4-thiadiazole.
-
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The electron-deficient nature of the thiadiazole ring activates the chlorine atom at the 2-position, making it an excellent leaving group in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its synthesis, the mechanistic basis of its reactivity, and practical protocols for its key transformations. The versatility of this building block makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Li, W.-Y., et al. (2007). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 44(1), 33-36.
- El-Gaby, M. S. A., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(15), 3394.
- A Review on Methods of Synthesis of 1,3,4-Thiadiazole-2-thiones. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475.
- Serban, G., et al. (2021).
- Song, J., & Fitchett, G. T. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S.
- Zhang, J., et al. (2013).
-
PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]
- S. L. Buchwald, et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686–6687.
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An In-Depth Technical Guide to the Derivatives of 2-Chloro-5-ethyl-1,3,4-thiadiazole and Their Applications
Foreword
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities. This guide focuses on a particularly versatile intermediate, 2-Chloro-5-ethyl-1,3,4-thiadiazole, and its derivatives. As a senior application scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that is not merely a compilation of facts, but a narrative grounded in scientific integrity and practical insights. This document will delve into the synthesis of the core molecule, explore the diverse range of derivatives that can be generated, and detail their significant applications, with a strong emphasis on the causality behind experimental choices and self-validating protocols.
The Strategic Importance of the this compound Core
The this compound moiety is a highly valuable building block in synthetic chemistry. Its utility stems from the presence of a reactive chloro group at the 2-position of the thiadiazole ring. The carbon atom at this position has a low electron density due to the electronegativity of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack.[1] This inherent reactivity allows for the facile introduction of a wide array of functional groups, enabling the generation of large and diverse chemical libraries for biological screening. The ethyl group at the 5-position contributes to the lipophilicity of the molecule, a crucial factor for bioavailability and membrane permeability of its derivatives.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with the formation of the corresponding 2-amino derivative. This is then followed by a diazotization and substitution reaction.
Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
The precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, can be efficiently synthesized from readily available starting materials: propionic acid and thiosemicarbazide.
Reaction Pathway:
Figure 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole.
Experimental Protocol:
A robust method for this synthesis involves the use of phosphorus oxychloride or phosphorus pentachloride as a cyclizing and dehydrating agent.[2]
-
Reaction Setup: In a dry reaction vessel, equimolar amounts of thiosemicarbazide and propionic acid are combined.
-
Reagent Addition: Phosphorus oxychloride (or phosphorus pentachloride) is added portion-wise while maintaining the temperature below 40°C.
-
Reaction: The mixture is stirred at room temperature for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution) to a pH of 8-8.2.
-
Isolation: The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent system, such as a mixture of DMF and water, to yield pure 2-amino-5-ethyl-1,3,4-thiadiazole.[1]
Conversion to this compound via Sandmeyer-type Reaction
The transformation of the 2-amino group to a chloro group is a critical step, achieved through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a chloride source.
Reaction Pathway:
Figure 2: Conversion of 2-amino to this compound.
Experimental Protocol:
-
Diazotization: 2-Amino-5-ethyl-1,3,4-thiadiazole is dissolved in cold, concentrated hydrochloric acid. A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5°C.
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Decomposition: The mixture is warmed gently to facilitate the evolution of nitrogen gas and the formation of the chloro-substituted thiadiazole.
-
Isolation and Purification: The product is isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.
Key Derivatives of this compound and Their Synthesis
The reactivity of the 2-chloro substituent allows for the synthesis of a vast array of derivatives through nucleophilic substitution reactions.
Amine Derivatives
Reaction with primary and secondary amines yields 2-amino-5-ethyl-1,3,4-thiadiazole derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the liberated HCl.
Reaction Pathway:
Figure 3: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole derivatives.
Experimental Protocol:
-
Reaction Setup: this compound is dissolved in a suitable solvent such as ethanol, DMF, or dioxane.
-
Reagent Addition: The desired amine and a base (e.g., triethylamine or potassium carbonate) are added to the solution.
-
Reaction: The mixture is heated under reflux for several hours until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.
Thioether Derivatives
Reaction with thiols or thiophenols in the presence of a base leads to the formation of 2-thioether-5-ethyl-1,3,4-thiadiazole derivatives.
Reaction Pathway:
Figure 4: Synthesis of 2-thioether-5-ethyl-1,3,4-thiadiazole derivatives.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound, the corresponding thiol, and a base like potassium carbonate is prepared in a solvent such as acetone or DMF.
-
Reaction: The mixture is stirred at room temperature or heated to reflux for a few hours.
-
Work-up and Purification: The inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified.
Hydrazine Derivatives
The reaction with hydrazine hydrate is a key step to introduce a reactive hydrazinyl group, which can be further derivatized to form Schiff bases, pyrazoles, and other heterocyclic systems.
Reaction Pathway:
Figure 5: Synthesis of 2-hydrazino-5-ethyl-1,3,4-thiadiazole.
Applications of this compound Derivatives
The derivatives of this compound have shown significant promise in various fields, primarily in medicine and agriculture.
Medicinal Applications
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.
-
Antimicrobial and Antifungal Activity: Many 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit potent activity against a spectrum of bacteria and fungi. The introduction of different substituents at the 2-position allows for the fine-tuning of this activity. For instance, certain thioether derivatives have shown improved antimicrobial and antifungal properties. The mechanism of action often involves the inhibition of essential enzymes in the microbial pathogens.
-
Anticancer Activity: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core structure in nucleic acids, which endows its derivatives with the ability to interfere with DNA replication processes in cancer cells.[3] Derivatives of 2-amino-1,3,4-thiadiazoles have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The introduction of an ethyl group at the 5-position can enhance the anticancer potential.[4]
-
Antidepressant Activity: Certain derivatives, particularly those incorporating a piperazine moiety at the 2-position, have been investigated for their antidepressant-like activities.[5]
Table 1: Summary of Biological Activities of Selected 1,3,4-Thiadiazole Derivatives
| Derivative Class | Biological Activity | Reference |
| Amine Derivatives | Antimicrobial, Anticancer | [4] |
| Thioether Derivatives | Antimicrobial, Antifungal | |
| Piperazine Derivatives | Antidepressant | [5] |
Agricultural Applications
1,3,4-thiadiazole derivatives have also found significant use in agriculture as herbicides and fungicides.
-
Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives have been patented and used as herbicides. Their mode of action often involves the inhibition of photosynthesis in weeds.[6] The specific substitution pattern on the thiadiazole ring is crucial for their herbicidal efficacy and selectivity.
-
Fungicidal Activity: A number of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and shown to possess considerable fungicidal activity against various plant pathogenic fungi.[7][8] These compounds can act by disrupting the fungal cell wall biosynthesis or other vital metabolic pathways.
Conclusion and Future Perspectives
This compound stands out as a pivotal precursor for the development of novel bioactive molecules. Its straightforward synthesis and the versatile reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse chemical entities. The demonstrated antimicrobial, anticancer, and agricultural applications of its derivatives underscore the immense potential of this scaffold. Future research in this area should focus on the synthesis of novel derivatives with enhanced potency and selectivity, elucidation of their mechanisms of action at a molecular level, and the exploration of new therapeutic and agrochemical applications. The systematic exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and effective agents to address the pressing challenges in human health and food security.
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El-Sayed, W. M., et al. (2022). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 27(9), 2998. [Link]
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Di Sarno, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 743. [Link]
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El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
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Karaburun, A. Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3127. [Link]
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Kus, C., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 22(8), 1245. [Link]
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Li, Y., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20204. [Link]
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Yüksek, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30149-30163. [Link]
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Zhang, H., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 431. [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Abstract: This document provides a comprehensive, two-part experimental protocol for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis proceeds via the formation of a 2-amino-5-ethyl-1,3,4-thiadiazole intermediate, followed by a copper-catalyzed Sandmeyer reaction to install the chloro substituent. This guide is designed for researchers and professionals in chemical synthesis, offering in-depth mechanistic insights, a self-validating protocol with characterization checkpoints, and rigorous safety procedures.
Introduction and Strategic Overview
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound (CAS No. 71859-81-9), serves as a key intermediate, allowing for further functionalization at the C2 position through nucleophilic substitution reactions.
Our synthetic strategy is a robust and well-established two-step process:
-
Part A: Cyclocondensation to form 2-Amino-5-ethyl-1,3,4-thiadiazole. This step involves the reaction of thiosemicarbazide with propanoic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride, to construct the thiadiazole ring.[1][4]
-
Part B: Diazotization and Sandmeyer Reaction. The amino group of the intermediate is converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[5][6][7] This classic transformation is highly effective for installing halogens onto heteroaromatic systems.[6]
Overall Reaction Scheme
A visual representation of the two-step synthesis from thiosemicarbazide to the final product.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of 1,3,4-Thiadiazole Ring Formation
The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid is a cyclocondensation reaction.[8]
-
Activation of Carboxylic Acid: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and activating agent. It reacts with propanoic acid to form a highly electrophilic phosphoester intermediate.
-
Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide attacks the activated carbonyl carbon.
-
Cyclization and Dehydration: An intramolecular nucleophilic attack by the sulfur atom onto the carbon of the protonated imine, followed by a series of proton transfers and elimination of water and phosphate byproducts, leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[8]
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is the cornerstone for converting aromatic amines into aryl halides.[5][7]
-
Diazotization: In a cold, acidic solution (HCl), sodium nitrite (NaNO₂) generates nitrous acid (HONO), which is then protonated to form the nitrosonium ion (NO⁺). The amino group of the thiadiazole attacks this potent electrophile. Subsequent deprotonation and tautomerization lead to the formation of a stable aryl diazonium salt (Ar-N₂⁺Cl⁻).[7] This process is conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Single Electron Transfer (SET) & Substitution: Copper(I) chloride catalyzes the substitution. A single electron is transferred from Cu(I) to the diazonium salt, releasing nitrogen gas (N₂) and forming an aryl radical and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl species to yield the final product, this compound, and regenerate the Cu(I) catalyst.[5][6]
Experimental Protocol
Extreme caution is advised. This protocol involves highly corrosive and toxic reagents and potentially unstable intermediates. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich |
| Propanoic Acid | ≥99.5% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ≥99% | Sigma-Aldrich |
| Copper(I) Chloride (CuCl) | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore |
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer/hotplate, ice bath, rotary evaporator, Buchner funnel, standard laboratory glassware.
Part A: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: To the flask, add thiosemicarbazide (9.11 g, 100 mmol).
-
Slow Addition of POCl₃: In the dropping funnel, place phosphorus oxychloride (11 mL, 120 mmol). Add the POCl₃ dropwise to the stirring thiosemicarbazide over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow, cold addition is critical to control the initial exothermic reaction.
-
Addition of Propanoic Acid: After the POCl₃ addition is complete, add propanoic acid (8.2 mL, 110 mmol) dropwise via the same dropping funnel over 20 minutes.
-
Reaction: Once all reagents are added, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).
-
Workup: Cool the reaction mixture to room temperature, then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. Safety: This step must be done slowly in a fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 2-Amino-5-ethyl-1,3,4-thiadiazole as a white crystalline solid. Dry the product under vacuum. The expected yield is 75-85%.
Part B: Synthesis of this compound
-
Diazotization Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (6.46 g, 50 mmol) in concentrated hydrochloric acid (50 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 15 mL of water. Add this solution dropwise to the stirred thiadiazole solution, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Trustworthiness: Maintaining this low temperature is paramount to prevent the diazonium salt from decomposing and to avoid side reactions. The addition should take approximately 45 minutes. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Catalyst Solution: In a separate 500 mL beaker, dissolve copper(I) chloride (5.94 g, 60 mmol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cold, stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Safety: This addition should be done portion-wise to control the rate of gas evolution.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Extraction: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of dichloromethane (DCM). Shake and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (1 x 100 mL) to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield this compound as a low-melting solid or oil. The expected yield is 60-75%.
Workflow and Data Summary
Synthesis Workflow Diagram
Caption: A flowchart of the complete two-part synthesis protocol.
Reagent Data Table
| Step | Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Part A | Thiosemicarbazide | 91.13 | 9.11 g | 100 | 1.0 |
| Propanoic Acid | 74.08 | 8.2 mL | 110 | 1.1 | |
| Phosphorus Oxychloride | 153.33 | 11 mL | 120 | 1.2 | |
| Part B | 2-Amino-5-ethyl-1,3,4-thiadiazole | 129.18 | 6.46 g | 50 | 1.0 |
| Sodium Nitrite | 69.00 | 3.80 g | 55 | 1.1 | |
| Copper(I) Chloride | 98.99 | 5.94 g | 60 | 1.2 | |
| Conc. Hydrochloric Acid | 36.46 | ~100 mL | - | Solvent |
Self-Validation and Characterization
To ensure the trustworthiness of this protocol, the identity and purity of the intermediate and final product must be confirmed.
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and check the purity of fractions during chromatography.
-
Melting Point: Compare the observed melting point of the purified intermediate with literature values.
-
Spectroscopic Analysis:
-
¹H NMR (400 MHz, CDCl₃): Expected peaks for this compound: δ ~3.1 (q, 2H, -CH₂-), δ ~1.4 (t, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks: δ ~175 (C5), δ ~160 (C2), δ ~22 (-CH₂-), δ ~12 (-CH₃).[9][10]
-
FT-IR (ATR): Look for the absence of N-H stretches (around 3300-3400 cm⁻¹) present in the starting material and the presence of characteristic C=N and aromatic C-S stretches.
-
Mass Spectrometry (EI-MS): Calculate the expected molecular ion peak for C₄H₅ClN₂S (m/z = 148.61) and observe the characteristic isotopic pattern for a chlorine-containing compound.
-
Safety and Handling
This protocol requires strict adherence to safety procedures.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, liberating toxic HCl gas.[11] Always handle in a chemical fume hood, wear acid-resistant gloves, a lab coat, and full-face protection.[12][13] Have a neutralizing agent (like sodium bicarbonate) ready for spills.
-
Sodium Nitrite (NaNO₂) & Diazonium Salts: Sodium nitrite is a strong oxidizer and is toxic if ingested. The diazonium salt intermediate is temperature-sensitive and can be explosive if isolated and allowed to dry.[7] NEVER isolate the diazonium salt. Always keep it in a cold solution and use it immediately.
-
Acids and Solvents: Concentrated HCl is highly corrosive. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care, ensuring good ventilation and proper PPE.
References
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Cenmed. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]
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Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
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Al-Hourani, B., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
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da Silva, A. F. R., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. NIH. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Abstract
This document provides a detailed protocol for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole, a valuable intermediate in medicinal chemistry and material science. The described method is a modified Sandmeyer reaction, which involves the diazotization of 2-amino-5-ethyl-1,3,4-thiadiazole followed by a copper(I) chloride-catalyzed displacement of the diazonium group. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and a summary of quantitative data to ensure reproducibility and safety in a laboratory setting.
Introduction and Scientific Background
The 1,3,4-thiadiazole scaffold is a privileged heterocycle in drug discovery, exhibiting a wide range of pharmacological activities.[1] The targeted compound, this compound (CAS 71859-81-9), serves as a versatile building block for the synthesis of more complex molecules.[2] Its chloro-substituent provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups.
The conversion of a stable amino group on a heteroaromatic ring into a chloro group is efficiently achieved via a Sandmeyer reaction.[3][4] This classic transformation proceeds through a two-step, one-pot process:
-
Diazotization: The primary aromatic amine, 2-amino-5-ethyl-1,3,4-thiadiazole, is treated with nitrous acid (in situ generated from sodium nitrite and a strong mineral acid) at low temperatures to form a highly reactive diazonium salt intermediate.[5][6][7]
-
Chloro-de-diazoniation: The diazonium salt is then introduced to a solution of copper(I) chloride. The copper(I) catalyst facilitates a single-electron transfer, leading to the release of nitrogen gas and the formation of an aryl radical, which then abstracts a chlorine atom from a copper(II) species to yield the final product.[3][8]
Strict temperature control is paramount throughout this process, as diazonium salts are notoriously unstable at elevated temperatures and can decompose violently.[9][10]
Reaction Mechanism Overview
The overall transformation can be visualized in two distinct stages:
Stage 1: Formation of the Diazonium Salt The reaction is initiated by the protonation of nitrous acid (formed from NaNO₂ and HCl) to generate the nitrosonium ion (NO⁺). The lone pair of the amino group on 2-amino-5-ethyl-1,3,4-thiadiazole then attacks this powerful electrophile. A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the 5-ethyl-1,3,4-thiadiazole-2-diazonium salt.[8]
Stage 2: Sandmeyer Chloro-de-diazoniation The diazonium salt undergoes a single-electron transfer from the copper(I) chloride catalyst. This reduces the diazonium species and generates an aryl radical, with the concomitant loss of dinitrogen (N₂), a thermodynamically highly favorable process. The aryl radical then reacts with a copper(II) chloride species, formed in the initial electron transfer, to afford the target this compound and regenerate the copper(I) catalyst.[3]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations must be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
2-Amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2)[11]
-
Sodium Nitrite (NaNO₂) (CAS: 7632-00-0)
-
Copper(I) Chloride (CuCl) (CAS: 7758-89-6)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Urea (optional, for quenching excess nitrous acid)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Quantitative Data and Reagent Summary
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 129.18 | 5.00 | 38.7 | 1.0 |
| Concentrated HCl | 36.46 | ~25 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.94 | 42.6 | 1.1 |
| Copper(I) Chloride (CuCl) | 99.00 | 4.22 | 42.6 | 1.1 |
| Theoretical Product Yield | 148.61 [2] | 5.75 g | 38.7 | - |
| Expected Yield Range | - | 70-85% | - | - |
Step-by-Step Synthesis Procedure
Part A: Diazotization
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-5-ethyl-1,3,4-thiadiazole (5.00 g, 38.7 mmol).
-
Carefully add concentrated HCl (25 mL) to the flask. Stir the mixture to form a slurry.
-
Cool the flask in an ice-salt bath to between 0 °C and 5 °C. It is critical to maintain this temperature range.[9][10]
-
In a separate beaker, dissolve sodium nitrite (2.94 g, 42.6 mmol) in deionized water (10 mL).
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred thiadiazole slurry over 30-40 minutes. Ensure the internal temperature does not exceed 5 °C.[6]
-
After the addition is complete, continue stirring the pale yellow solution in the ice bath for an additional 30 minutes. The resulting solution contains the in situ generated 5-ethyl-1,3,4-thiadiazole-2-diazonium chloride. Do not isolate this intermediate.
Part B: Sandmeyer Reaction and Work-up
-
In a separate 500 mL flask, add copper(I) chloride (4.22 g, 42.6 mmol) and concentrated HCl (15 mL). Stir to form a suspension and cool it in an ice bath to ~5 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride suspension. This can be done via cannula transfer or by pouring in small portions.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. The color of the mixture will typically change to a dark green or brown.
-
Pour the reaction mixture onto crushed ice (~150 g) in a large beaker and stir until all the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if required.
Visual Schematics
Overall Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Critical Safety Precautions
This reaction involves hazardous materials and potentially unstable intermediates. Adherence to safety protocols is mandatory.
-
Diazonium Salt Hazard: Aromatic diazonium salts are thermally unstable and can be explosive, especially in a solid, dry state.[9][10][12]
-
Reagent Hazards:
-
Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if swallowed. Avoid contact with skin and eyes.[13][14]
-
Copper(I) Chloride (CuCl): Harmful if swallowed and causes serious eye damage. Avoid creating dust.[15][16]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, splash-proof safety goggles, and a face shield.
-
Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
-
Emergency Preparedness:
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Keep a spill kit and appropriate fire extinguisher nearby.
-
Have a quench solution, such as urea or sulfamic acid, on hand to neutralize any excess nitrous acid at the end of the reaction if necessary.
-
References
- Reactive Chemical Hazards of Diazonium Salts. (2015). Vertex AI Search.
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). PubMed Central.
- Chemistry Diazotization Reaction.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
- Reactive Chemical Hazards of Diazonium Salts. (2015).
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2021). Digital Repository.
- Diazotization Reaction | Class 12 Chemistry. (2024). YouTube.
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2021).
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. (2023).
- Sandmeyer Reaction.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research.
- SAFETY DATA SHEET - Copper(I) chloride. (2025). Fisher Scientific.
- 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem.
- 2-Amino-5-ethyl-1,3,4-thiadiazole 97. Sigma-Aldrich.
- (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2021).
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- This compound synthesis. ChemicalBook.
- Article - Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2021). Digital Repository.
- 2-Amino-5-ethyl-1,3,4-thiadiazole. Cenmed.
- Sodium Nitrite Solution, Technical - Safety D
- Diazotis
- Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet: Copper(I) chloride. Carl ROTH.
- (PDF) Sodium nitrite as a corrosion inhibitor of copper in simulated cooling water.
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"Sandmeyer reaction for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole"
Application Note & Protocol
Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole via Sandmeyer Reaction
Abstract & Introduction
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol leverages the Sandmeyer reaction, a robust and versatile method for the conversion of a primary aromatic amine into an aryl halide.[1][2][3] The core of this process involves the diazotization of the starting material, 2-Amino-5-ethyl-1,3,4-thiadiazole, to form a reactive diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) catalyst.[1][4] This application note details the underlying chemical principles, provides a validated step-by-step laboratory protocol, and offers critical insights into safety, process optimization, and troubleshooting.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[5] The ability to efficiently halogenate this ring system via the Sandmeyer reaction opens a gateway to further functionalization through cross-coupling reactions and nucleophilic substitutions, making this protocol highly valuable for researchers in drug discovery and chemical development.
Scientific Principles & Reaction Mechanism
The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a two-stage mechanism: (I) Diazotization and (II) Copper-Catalyzed Halogenation.[6]
I. Diazotization of 2-Amino-5-ethyl-1,3,4-thiadiazole
The first stage is the conversion of the primary heteroaromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4]
-
Causality: The reaction must be conducted at low temperatures (0–5 °C). The diazonium salt intermediate is highly unstable at elevated temperatures and prone to decomposition, primarily through the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation.[7] In an aqueous acidic medium, this cation would be readily trapped by water, leading to the formation of the undesired 2-hydroxy-5-ethyl-1,3,4-thiadiazole byproduct. Strict temperature control is therefore paramount to maximizing the yield of the desired product.
II. Copper(I)-Catalyzed Nucleophilic Substitution
The second stage is the core Sandmeyer reaction, where the diazonium group (-N₂⁺) is replaced by a chloride atom. This transformation is catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl).[1][3] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3]
-
Mechanism Steps:
-
Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[6]
-
Radical Formation & N₂ Elimination: This transfer forms a diazo radical and a copper(II) species. The diazo radical rapidly loses a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[1][6]
-
Halogen Transfer & Catalyst Regeneration: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1][6] The detection of biaryl byproducts in some Sandmeyer reactions lends strong support to this radical mechanism.[1]
-
Process Visualization
Overall Synthetic Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Chemical Reaction Scheme
Caption: Overall chemical transformation from starting amine to the final chloro-thiadiazole.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (Molar Eq.) | Notes |
| 2-Amino-5-ethyl-1,3,4-thiadiazole[8] | 14068-53-2 | 129.18 g/mol | 1.0 eq | Starting material. |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 g/mol | ~4.0 eq | Reagent grade. Corrosive. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 1.1 eq | Oxidizer. Prepare fresh aqueous solution. |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 g/mol | 1.2 eq | Catalyst. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 g/mol | - | For washing/neutralization. |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 g/mol | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For solutions. |
Critical Safety Precautions
-
Diazonium Salt Hazard: Aromatic diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state.[9][10] NEVER isolate the diazonium salt intermediate. Always use it as a solution at low temperatures immediately after its preparation.
-
Gas Evolution: The reaction releases a significant volume of nitrogen (N₂) gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed to avoid pressure build-up.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses/goggles, and acid-resistant gloves are mandatory at all times. A blast shield is recommended during the addition of the diazonium salt to the copper catalyst.
Step-by-Step Synthesis Procedure
Part A: Preparation of the Diazonium Salt Solution
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-ethyl-1,3,4-thiadiazole (e.g., 10.0 g, 77.4 mmol).
-
Add concentrated hydrochloric acid (e.g., 32 mL) and deionized water (e.g., 32 mL). Stir until the amine fully dissolves. Some gentle warming may be required initially, but ensure the solution is cooled back to room temperature before proceeding.
-
Immerse the flask in an ice-salt bath and cool the stirred solution to between 0 °C and 5 °C. It is critical to maintain this temperature range throughout the addition.
-
In a separate beaker, dissolve sodium nitrite (e.g., 5.88 g, 85.2 mmol) in deionized water (e.g., 20 mL).
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[7][11]
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes in the ice bath. Use this solution immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate 500 mL flask, prepare a slurry of copper(I) chloride (e.g., 9.2 g, 92.9 mmol) in deionized water (e.g., 50 mL). Cool this flask in a separate ice bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred CuCl slurry.[7] A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The color of the mixture will typically change to a dark green or brown.
Part C: Product Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize excess acid), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound. A yield of approximately 79% can be expected under optimized conditions.[12]
Troubleshooting & Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Diazonium salt decomposed due to excessive temperature (>5 °C).[7] 2. Incomplete diazotization (insufficient NaNO₂ or acid). 3. Inactive CuCl catalyst (oxidized to Cu(II)). | 1. Ensure strict temperature control (0-5 °C) during NaNO₂ addition. 2. Use a slight excess of NaNO₂ and ensure all starting amine has dissolved. 3. Use fresh, high-purity CuCl. |
| Oily or Dark Crude | Formation of phenolic byproducts or polymeric tars. | Maintain low temperatures to minimize phenol formation. Purification by column chromatography is usually effective at removing these impurities.[13] |
| Violent Gas Evolution | Addition of the diazonium salt to the CuCl slurry was too rapid. | Add the diazonium salt solution slowly and in small portions to the catalyst. Ensure the reaction vessel is large enough to accommodate foaming. |
References
-
Master Organic Chemistry. (2018). Formation of Diazonium Salts From Aromatic Amines; Reactions of Diazonium Salts: Sandmeyer And Other Reactions. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Cenmed. 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]
-
Yadav, G., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
NileRed. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
-
Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (2025). International Journal of Drug Design and Discovery. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Głowacki, I., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PubMed Central. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Singh, S., et al. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. [Link]
- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
Al-Masoudi, W. A. (2018). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]
-
Jänsch, N., et al. (2022). Synthesis of 2‐chloro‐5‐substituted thiadiazole derivatives. ResearchGate. [Link]
-
Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]
- Google Patents. Methods of preparing thiadiazoles.
-
Al-Amiery, A. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
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Application Notes and Protocols: Leveraging 2-Chloro-5-ethyl-1,3,4-thiadiazole as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and other biologically relevant heterocycles. Its unique electronic properties, including the presence of the =N-C-S- moiety, contribute to its ability to engage in hydrogen bonding and act as a two-electron donor system, often leading to favorable interactions with biological targets and good metabolic stability.[1] Consequently, 1,3,4-thiadiazole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents.[4][5][6][7][8]
2-Chloro-5-ethyl-1,3,4-thiadiazole is a particularly valuable intermediate in the construction of diverse chemical libraries for drug discovery. The ethyl group at the 5-position provides a lipophilic handle that can be varied to modulate pharmacokinetic properties, while the chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent derivatization to generate novel compound libraries for biological screening.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a two-step process commencing with the cyclization of propionyl chloride and thiosemicarbazide to form the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole. This is followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent.
Part 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
This procedure involves the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.[1][9]
Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
| Reagent | MW | Amount | Moles | Equivalents |
| Propionic acid | 74.08 g/mol | 7.41 g | 0.1 | 1.0 |
| Thiosemicarbazide | 91.13 g/mol | 9.11 g | 0.1 | 1.0 |
| Polyphosphoric acid | - | 50 g | - | - |
| Sulfuric acid (conc.) | 98.08 g/mol | 15 g | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, carefully add polyphosphoric acid (50 g) and concentrated sulfuric acid (15 g).
-
Cool the mixture to 10-15°C in an ice bath.
-
To the cooled acid mixture, add thiosemicarbazide (9.11 g, 0.1 mol) portion-wise while maintaining the temperature below 20°C.
-
Once the addition of thiosemicarbazide is complete, add propionic acid (7.41 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl acetate:Hexane 1:1).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches 7-8. This should be done in an ice bath to control the exothermic reaction.
-
The white precipitate of 2-amino-5-ethyl-1,3,4-thiadiazole is collected by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry it under vacuum at 60°C.
-
The crude product can be recrystallized from ethanol/water to afford the pure compound.
Expected Yield: 85-95%. Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
Caption: Synthetic route to 2-amino-5-ethyl-1,3,4-thiadiazole.
Part 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic or heteroaromatic ring into a halide.[10][11][12]
Protocol 2: Diazotization and Chlorination of 2-Amino-5-ethyl-1,3,4-thiadiazole
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 129.18 g/mol | 12.92 g | 0.1 | 1.0 |
| Sodium nitrite (NaNO₂) | 69.00 g/mol | 7.59 g | 0.11 | 1.1 |
| Copper(I) chloride (CuCl) | 98.99 g/mol | 1.98 g | 0.02 | 0.2 |
| Hydrochloric acid (conc.) | 36.46 g/mol | 50 mL | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-amino-5-ethyl-1,3,4-thiadiazole (12.92 g, 0.1 mol) in concentrated hydrochloric acid (50 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.59 g, 0.11 mol) in 20 mL of water and cool it to 0-5°C.
-
Add the cold sodium nitrite solution dropwise to the thiadiazole suspension over 30-45 minutes, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 1 L beaker, dissolve copper(I) chloride (1.98 g, 0.02 mol) in 20 mL of concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Gently heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Expected Yield: 60-75%. Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.
Diagram 2: Overall Synthesis of this compound
Caption: Two-step synthesis of the key intermediate.
Application in Library Synthesis: Nucleophilic Substitution Reactions
The chloro group at the 2-position of this compound is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing diverse functionalities.[9] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
General Protocol for Nucleophilic Substitution with Amines
This protocol describes the synthesis of 2-(substituted-amino)-5-ethyl-1,3,4-thiadiazoles.
Protocol 3: Synthesis of 2-Amino-Substituted Thiadiazole Derivatives
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 148.61 g/mol | 148.6 mg | 1.0 | 1.0 |
| Amine Nucleophile (e.g., Piperidine) | 85.15 g/mol | 102.2 mg | 1.2 | 1.2 |
| Triethylamine (TEA) | 101.19 g/mol | 121.4 mg | 1.2 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 2 mL | - | - |
Procedure:
-
To a solution of this compound (148.6 mg, 1.0 mmol) in DMF (2 mL) in a sealed vial, add the desired amine (1.2 mmol) and triethylamine (1.2 mmol).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (20 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Table 1: Representative Amine Nucleophiles and Expected Products
| Nucleophile | Product Structure | Expected Yield (%) | Analytical Data (Exemplary) |
| Aniline | 2-(Phenylamino)-5-ethyl-1,3,4-thiadiazole | 70-85 | ¹H NMR (CDCl₃): δ 7.5-7.2 (m, 5H), 2.9 (q, 2H), 1.4 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 206.08, found 206.1. |
| Piperidine | 2-(Piperidin-1-yl)-5-ethyl-1,3,4-thiadiazole | 80-95 | ¹H NMR (CDCl₃): δ 3.6 (t, 4H), 2.9 (q, 2H), 1.7 (m, 6H), 1.4 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 198.12, found 198.1. |
| Morpholine | 2-(Morpholino)-5-ethyl-1,3,4-thiadiazole | 85-98 | ¹H NMR (CDCl₃): δ 3.8 (t, 4H), 3.6 (t, 4H), 2.9 (q, 2H), 1.4 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 200.09, found 200.1. |
General Protocol for Nucleophilic Substitution with Thiols
This protocol outlines the synthesis of 2-(substituted-thio)-5-ethyl-1,3,4-thiadiazoles.
Protocol 4: Synthesis of 2-Thio-Substituted Thiadiazole Derivatives
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 148.61 g/mol | 148.6 mg | 1.0 | 1.0 |
| Thiol Nucleophile (e.g., Thiophenol) | 110.18 g/mol | 132.2 mg | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 165.8 mg | 1.2 | 1.2 |
| Acetonitrile (MeCN) | - | 3 mL | - | - |
Procedure:
-
To a suspension of potassium carbonate (165.8 mg, 1.2 mmol) in acetonitrile (3 mL) in a sealed vial, add the desired thiol (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the thiolate.
-
Add this compound (148.6 mg, 1.0 mmol) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Thiol Nucleophiles and Expected Products
| Nucleophile | Product Structure | Expected Yield (%) | Analytical Data (Exemplary) |
| Thiophenol | 2-(Phenylthio)-5-ethyl-1,3,4-thiadiazole | 75-90 | ¹H NMR (CDCl₃): δ 7.6-7.4 (m, 5H), 3.0 (q, 2H), 1.4 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 223.04, found 223.0. |
| Benzyl mercaptan | 2-(Benzylthio)-5-ethyl-1,3,4-thiadiazole | 80-95 | ¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H), 4.5 (s, 2H), 2.9 (q, 2H), 1.4 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 237.06, found 237.1. |
| 4-Methylthiophenol | 2-((4-Methylphenyl)thio)-5-ethyl-1,3,4-thiadiazole | 78-92 | ¹H NMR (CDCl₃): δ 7.4 (d, 2H), 7.2 (d, 2H), 2.9 (q, 2H), 2.4 (s, 3H), 1.4 (t, 3H). MS (ESI): m/z [M+H]⁺ calculated 237.06, found 237.1. |
Diagram 3: Library Generation from this compound
Caption: Workflow for generating a diverse compound library.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile building block in the synthesis of novel heterocyclic compounds for drug discovery. The straightforward, two-step synthesis of the intermediate, coupled with the robust and high-yielding nucleophilic substitution protocols, allows for the rapid generation of a diverse library of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further optimization of reaction conditions, exploration of a wider range of nucleophiles, and subsequent biological evaluation will undoubtedly lead to the discovery of new therapeutic agents with improved potency and selectivity.
References
- Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry.
- Ahmed, A. J. (2018). PHARMACOLOGICAL ACTIVITY OF 1,3,4-THIADIAZOLE DERIVATIVES AND ITS COMPLEXES: A REVIEW.
- Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
- Anonymous. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
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- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Google Patents. (n.d.). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Cenmed. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole (C007B-022439). Cenmed.
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- Anonymous. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
- Anonymous. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- Anonymous. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Anonymous. (n.d.). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.
- Anonymous. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
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Application Note & Protocols: Synthesis of Novel Anticancer Agents from 2-Chloro-5-ethyl-1,3,4-thiadiazole
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities, including significant potential in oncology.[1][2] Its favorable characteristics, such as high aromaticity, in vivo stability, and the ability to act as a hydrogen bond acceptor, make it an attractive core for the design of novel therapeutic agents.[1][3] The mesoionic nature of the thiadiazole ring allows derivatives to readily cross cellular membranes and engage with biological targets.[3][4][5] This document provides a comprehensive guide for researchers on the strategic synthesis of a diverse library of potential anticancer compounds starting from the versatile building block, 2-Chloro-5-ethyl-1,3,4-thiadiazole. We detail the synthetic rationale, provide step-by-step protocols for nucleophilic substitution reactions, and outline standard methodologies for preliminary in vitro anticancer screening.
Introduction: The Rationale for 1,3,4-Thiadiazole in Oncology
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids.[6][7] This structural mimicry allows thiadiazole derivatives to interfere with critical cellular processes, including DNA replication and repair, leading to cytotoxic effects in rapidly proliferating cancer cells.[6][7] Derivatives of this scaffold have been shown to exhibit a wide range of anticancer mechanisms, including:
-
Kinase Inhibition: Targeting key signaling proteins like Focal Adhesion Kinase (FAK), c-Src/Abl tyrosine kinase, and others involved in cell growth and survival.[3][6][8]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.
-
Enzyme Inhibition: Acting on enzymes crucial for cancer cell metabolism and survival, such as histone deacetylases (HDACs) and topoisomerases.[3][9]
-
Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[9][10]
Our starting material, this compound, is an ideal precursor for generating a chemical library. The chlorine atom at the C2 position is an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the straightforward introduction of diverse functional groups, enabling the exploration of a broad chemical space to identify potent and selective anticancer agents.
Synthetic Strategy & Workflow
The core strategy involves the displacement of the C2-chloro group with a variety of nitrogen, sulfur, and oxygen nucleophiles. This approach facilitates the creation of a library of 2,5-disubstituted 1,3,4-thiadiazole derivatives with varied physicochemical properties, which is essential for developing structure-activity relationships (SAR).[3][11]
The general workflow is designed for efficiency and adaptability, allowing researchers to rapidly generate multiple analogs for biological screening.
Diagram 1: General workflow for synthesizing a library of 1,3,4-thiadiazole derivatives.
Experimental Protocols: Synthesis
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as phosphorus oxychloride and chloroacetyl chloride are corrosive and lachrymatory.[12][13]
Protocol 3.1: Synthesis of Key Intermediate 2-Chloro-N-(5-substituted)-1,3,4-thiadiazol-2-yl)acetamide
This protocol is adapted from established literature procedures for creating an activated intermediate for further substitution.[13]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-ethyl-1,3,4-thiadiazole (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL).
-
Reaction: Cool the mixture in an ice bath (0-5 °C). Add chloroacetyl chloride (10 mmol) dropwise over 15 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product. This intermediate can be used for subsequent reactions.
Protocol 3.2: General Procedure for Nucleophilic Substitution
This general protocol can be adapted for various nucleophiles.
-
Setup: In a 50 mL round-bottom flask, dissolve the chloro-thiadiazole intermediate from Protocol 3.1 (1 mmol) in a suitable dry solvent (e.g., 15 mL of DMF, Ethanol, or Benzene).
-
Reagents: Add the desired nucleophile (e.g., substituted aniline, thiophenol) (1.1 mmol) and a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 mmol). The base is critical to neutralize the HCl byproduct, driving the reaction forward.
-
Reaction: Heat the mixture under reflux for a duration of 4-20 hours, depending on the reactivity of the nucleophile.[13][15] Monitor the reaction completion by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it via filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient.[14] For oils or difficult-to-crystallize solids, silica gel column chromatography is the preferred method.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[12]
Experimental Protocols: In Vitro Anticancer Screening
Once a library of novel compounds is synthesized and purified, a preliminary assessment of their cytotoxic activity is essential. The MTT assay is a widely used, reliable colorimetric method for evaluating cell viability.[16]
Protocol 4.1: MTT Cytotoxicity Assay
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[10][11][13] Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the synthesized thiadiazole derivatives in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.[17]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Diagram 2: Step-by-step workflow for the in vitro MTT cell viability assay.
Data Presentation & Interpretation
Quantitative results from the screening should be summarized in a clear, tabular format to facilitate comparison between different derivatives.
Table 1: Hypothetical Cytotoxicity Data for Novel Thiadiazole Derivatives against MCF-7 Cells
| Compound ID | R-Group (at C2) | IC₅₀ (µM) ± SD | Selectivity Index* |
| TDZ-Et-01 | -NH-(4-methoxyphenyl) | 12.5 ± 1.8 | >8 |
| TDZ-Et-02 | -NH-(4-chlorophenyl) | 5.2 ± 0.9 | >19 |
| TDZ-Et-03 | -S-(4-methylphenyl) | 28.1 ± 3.5 | ~3.5 |
| TDZ-Et-04 | -O-(4-nitrophenyl) | 9.8 ± 1.1 | >10 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.2 | - |
*Selectivity Index (SI) is often calculated as IC₅₀ in a normal cell line (e.g., fibroblasts) / IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[10][13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Yield in Synthesis | Insufficiently reactive nucleophile; Incomplete reaction; Decomposition of starting material or product. | Increase reaction temperature or time; Use a stronger base or a more polar aprotic solvent (e.g., DMF); Check purity of starting materials. |
| Difficult Purification | Product and byproducts have similar polarity. | Optimize TLC mobile phase before attempting column chromatography; Try recrystallization from a different solvent system.[14] |
| High Variability in MTT Assay | Inconsistent cell seeding; Contamination; Compound precipitation at high concentrations. | Use a multichannel pipette for consistency; Practice sterile technique; Check compound solubility in media and sonicate if necessary. |
| No Cytotoxic Activity | Compound is genuinely inactive; Compound is not bioavailable (cannot enter cells). | Confirm structural integrity via NMR/MS; Consider SAR to design more lipophilic analogs.[3][6] |
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]
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Thiadiazole derivatives as anticancer agents. (2018). PMC - NIH. [Link]
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Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis Online. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). Sci-Hub. [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]
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(PDF) A convenient route for the synthesis of new thiadiazoles. (2025). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2018). PMC - NIH. [Link]
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Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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(PDF) Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). ResearchGate. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2020). MDPI. [Link]
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Synthesis of 2-[(bis-(2-chloroethyl)amino)acetamido]-5-substituted-1,3,4- thiadiazole as possible alkylating anticancer agents. (2025). ResearchGate. [Link]
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Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. (2014). PubMed. [Link]
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(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). PMC - NIH. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Novel Antimicrobial Agents from 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities capable of combating multidrug-resistant pathogens.[1][2] Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many clinically successful drugs. Among these, the 1,3,4-thiadiazole ring is a privileged scaffold, renowned for its diverse and potent pharmacological activities, including significant antibacterial and antifungal properties.[3][4][5][6] This is attributed to the toxophoric -N=C-S- moiety, which can engage in crucial interactions with biological targets.
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antimicrobial compounds using 2-Chloro-5-ethyl-1,3,4-thiadiazole as a versatile starting material. The chloro-substituent at the C2 position is an excellent leaving group, rendering the scaffold amenable to nucleophilic substitution, thereby allowing for the systematic introduction of various pharmacophores to modulate biological activity.[7] We will detail two primary synthetic pathways: direct nucleophilic substitution to generate N-substituted aminothiadiazoles and subsequent conversion to Schiff bases, a class of compounds also noted for their antimicrobial potential.[8][9][10]
Part 1: Synthesis of Bioactive Derivatives
The core strategy involves leveraging the reactivity of the C2-chlorine atom on the 5-ethyl-1,3,4-thiadiazole ring. This position is electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it highly susceptible to attack by nucleophiles.[7] This section outlines the protocols for synthesizing two classes of derivatives: N-substituted amines and Schiff bases.
Workflow for Synthesis and Evaluation
The overall process from starting material to biological data follows a logical progression, ensuring purity, identity, and efficacy are systematically validated.
Caption: Overall experimental workflow from synthesis to data analysis.
Protocol 1: Synthesis of N-(4-fluorophenyl)-5-ethyl-1,3,4-thiadiazol-2-amine (A Representative Nucleophilic Substitution)
Principle: This reaction is a classical nucleophilic aromatic substitution. The primary amine (4-fluoroaniline) acts as the nucleophile, displacing the chloride ion from the thiadiazole ring. A tertiary amine base, such as triethylamine (TEA), is used to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the nucleophile and driving the equilibrium towards the product.
Caption: Nucleophilic substitution reaction scheme.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add 4-fluoroaniline (1.0 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(4-fluorophenyl)-5-ethyl-1,3,4-thiadiazol-2-amine.
-
Dry the product under vacuum and determine the yield.
-
Proceed with structural characterization (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Schiff Base Derivative
Principle: Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.[10] In this protocol, the 2-amino group of the previously synthesized thiadiazole derivative reacts with an aromatic aldehyde. The reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11]
Materials:
-
N-(4-fluorophenyl)-5-ethyl-1,3,4-thiadiazol-2-amine (from Protocol 1) (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the N-substituted-5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the selected aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, reduce the volume of the solvent under reduced pressure.
-
Allow the mixture to cool. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the final compound and confirm its structure and purity via spectroscopic methods.
Structural Characterization
To ensure the trustworthiness of the synthetic protocols, rigorous characterization of all intermediates and final products is mandatory.
| Technique | Expected Observations for a Representative Schiff Base |
| FT-IR (cm⁻¹) | Disappearance of N-H stretching bands (around 3200-3400 cm⁻¹) from the amine precursor. Appearance of a C=N (imine) stretching band (around 1600-1650 cm⁻¹). Presence of aromatic C=C stretching and C-H bands. Presence of a broad O-H stretch (around 3200-3600 cm⁻¹) if a hydroxylated aldehyde was used. |
| ¹H-NMR (ppm, δ) | A characteristic singlet for the imine proton (-N=CH-) typically appears in the downfield region (8.0-9.0 ppm). Signals corresponding to the ethyl group (a triplet and a quartet). A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to all aromatic protons. Disappearance of the amine (-NH₂) proton signal. |
| ¹³C-NMR (ppm, δ) | A signal for the imine carbon (-N=C H-) in the 150-165 ppm range. Signals for the C2 and C5 carbons of the thiadiazole ring (typically >150 ppm). Signals for the aromatic carbons and the ethyl group carbons. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound. |
Part 2: Antimicrobial Activity Screening
The evaluation of the synthesized compounds for antimicrobial activity is a critical step in the discovery process. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Protocol 3: Broth Microdilution Assay for MIC Determination
Principle: This method involves preparing serial two-fold dilutions of the synthesized compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually assessed for microbial growth. The MIC is the lowest concentration at which no visible growth (turbidity) is observed.[12]
Materials & Equipment:
-
Synthesized test compounds
-
Standard bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)
-
Standard fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only) and vehicle control (broth + DMSO)
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the stock solution to the first well of each row to achieve the highest desired starting concentration (e.g., 256 µg/mL). Ensure the final DMSO concentration remains non-inhibitory (typically ≤1%).
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Example Data Presentation
The results from the antimicrobial screening should be tabulated for clear comparison. The following table presents hypothetical data for newly synthesized compounds.
| Compound ID | R¹ Group (at C2-Amine) | R² Group (Aldehyde) | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TDZ-01 | 4-Fluorophenyl | - | 85 | 64 | 128 | >128 |
| TDZ-02 | 4-Chlorophenyl | - | 82 | 32 | 64 | 128 |
| SB-01 | 4-Fluorophenyl | 4-Hydroxyphenyl | 78 | 16 | 32 | 64 |
| SB-02 | 4-Chlorophenyl | 4-Hydroxyphenyl | 75 | 8 | 16 | 32 |
| Cipro | - | - | - | 1 | 0.5 | NA |
| Flucon. | - | - | - | NA | NA | 4 |
| Cipro: Ciprofloxacin; Flucon: Fluconazole; NA: Not Applicable. |
From this data, a preliminary Structure-Activity Relationship (SAR) can be inferred. For instance, the conversion of the amine (TDZ series) to the Schiff base (SB series) appears to enhance antimicrobial activity. Furthermore, the presence of a chloro-substituent (TDZ-02, SB-02) seems more favorable for potency than a fluoro-substituent. Such insights are critical for guiding the next cycle of drug design and optimization.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2020). International Journal of Pharmaceutical Research, 12(4). NIH. [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2017). International Journal of Antimicrobial Agents, 49(4), 381-394. NIH. [Link]
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Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][1][3][5] thiadiazole and study its biological activity. (n.d.). Digital Repository. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21223. NIH. [Link]
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Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. (2001). Archiv der Pharmazie, 334(9), 293-298. PubMed. [Link]
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Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (n.d.). International Journal of ChemTech Research, 9(5), 29-37. [Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). Journal of Agricultural and Food Chemistry, 69(31), 8681-8693. ACS Publications. [Link]
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Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. (2013). European Journal of Medicinal Chemistry, 69, 434-443. PubMed. [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. [Link]
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Synthesis and properties of Schiff's bases derived from 1,3,4-thiadiazole as a mesogenic unit. (n.d.). Lookchem. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). Molecules, 20(12), 22356-22374. MDPI. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Briefings in Bioinformatics, 21(4), 1269-1277. NIH. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1367098. NIH. [Link]
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NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 973-982. DergiPark. [Link]
-
Synthesis of 1,3,4‐thiadiazole derivatives 14 a‐c. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. (2020). International Journal of Drug Delivery Technology, 10(4), 581-586. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2022). International Journal for Multidisciplinary Research, 4(5). [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017). Molecules, 22(3), 433. MDPI. [Link]
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Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (2015). Molecules, 20(8), 13624-13641. PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). Molecules, 17(11), 13015-13025. NIH. [Link]
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Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. (2016). Journal of Saudi Chemical Society, 20(1), S35-S45. ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). ISRN Organic Chemistry, 2014, 362808. NIH. [Link]
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Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Strategic Functionalization of the 1,3,4-Thiadiazole Ring via 2-Chloro-5-ethyl-1,3,4-thiadiazole
Foreword: The 1,3,4-Thiadiazole Scaffold - A Privileged Motif in Modern Chemistry
The 1,3,4-thiadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, including its aromaticity, electron-deficient nature, and ability to act as a bioisostere for other rings like pyrimidine, have cemented its importance.[1][2] Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5][6][7] The structural versatility of the 1,3,4-thiadiazole core allows for precise tuning of its biological effects, making it a high-value target for drug development programs.[3][4]
At the heart of exploiting this scaffold's potential lies the ability to selectively and efficiently functionalize it. 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS: 71859-81-9) serves as an exemplary and highly versatile building block for this purpose.[8] The carbon atoms at the 2- and 5-positions are electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms.[9] This electronic characteristic, combined with the presence of a good leaving group (chloride), renders the C2 position highly susceptible to a range of chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of these key functionalization pathways, offering detailed, field-proven protocols and the underlying chemical logic to empower researchers in their synthetic endeavors.
Initial Preparation: Synthesis of the Key Intermediate
The starting material, this compound, is typically synthesized from its corresponding 2-amino precursor. The most common route involves a Sandmeyer-type diazotization reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a chloride ion.
Caption: General workflow for the synthesis of the key chloro-thiadiazole intermediate.
PART 1: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,3,4-thiadiazole ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic C2 carbon, forming a temporary, negatively charged Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.[10][11] This pathway is particularly effective for introducing N-, O-, and S-based nucleophiles.
Caption: Generalized workflow for SNAr functionalization of the thiadiazole ring.
Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole Derivatives
This protocol describes the reaction with primary or secondary amines to yield diverse 2-amino-substituted thiadiazoles, a common motif in bioactive molecules.[12]
Rationale: The reaction is typically performed in a polar solvent to facilitate the interaction of the ionic intermediates. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Milder bases like potassium carbonate are often sufficient and prevent unwanted side reactions.[13]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add the desired amine (primary or secondary, 1.1-1.2 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).
-
Solvent: Add a suitable solvent such as acetone or ethanol (EtOH) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the mixture to reflux (for EtOH) or stir at room temperature (for acetone, depending on amine reactivity) for 3-8 hours.[14]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Condition A (Aliphatic Amines) | Condition B (Aromatic Amines) |
| Amine | e.g., Piperidine, Morpholine, Ethylamine | e.g., Aniline, 4-Methoxyaniline |
| Base | K₂CO₃ (1.5 eq.) | K₂CO₃ (1.5 eq.) or NaH (1.2 eq.) |
| Solvent | Acetone or Ethanol | DMF or Dioxane |
| Temperature | 25 °C to 60 °C | 80 °C to 120 °C |
| Time | 3-6 hours | 6-12 hours |
Protocol 2: Synthesis of 2-Hydrazinyl-5-ethyl-1,3,4-thiadiazole
This protocol creates a key intermediate for constructing fused heterocyclic systems, such as[3][4][15]triazolo[3,4-b][1][3][15]thiadiazoles.[14]
Rationale: Hydrazine is a potent nucleophile. The reaction is typically straightforward and driven to completion by using an excess of hydrazine hydrate, which can also act as the base.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture and heat under reflux for 3-5 hours.[14] A precipitate may form as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash with cold ethanol and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue.
-
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol.
PART 2: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and certain carbon-nitrogen bonds, especially with less reactive coupling partners, palladium-catalyzed reactions offer unparalleled scope and efficiency. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16][17]
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling the thiadiazole core with aryl or heteroaryl boronic acids, providing access to 2-aryl-5-ethyl-1,3,4-thiadiazole derivatives.[18][19][20]
Rationale: The catalytic cycle requires a Pd(0) species, a base to activate the boronic acid to form a more nucleophilic boronate complex, and typically a biphasic solvent system or a polar aprotic solvent to manage the solubility of both organic and inorganic reagents.[18][20]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent: Add a degassed solvent system. A common choice is a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 4: Sonogashira Coupling for C-C Bond Formation
This reaction allows for the introduction of an alkynyl group at the C2 position by coupling with a terminal alkyne, a valuable transformation for creating rigid molecular linkers.[21][22]
Rationale: The Sonogashira coupling uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[23][24][25] The reaction requires an amine base, which also often serves as the solvent.[24]
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).
-
Catalysts: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and the copper co-catalyst (e.g., Copper(I) iodide (CuI), 4-6 mol%).
-
Solvent/Base: Add a degassed amine solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA). Anhydrous THF can be used as a co-solvent if needed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then water, and finally brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting arylalkyne by column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and often more general alternative to SNAr for synthesizing C-N bonds, accommodating a wider range of amines, including those that are less nucleophilic.[26][27]
Rationale: This reaction relies on a palladium catalyst paired with a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP).[26][28] This ligand system facilitates the crucial oxidative addition and reductive elimination steps. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine and form the palladium-amido intermediate.[29][30]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.4 eq.).
-
Solvent: Add anhydrous, degassed toluene or dioxane. Stir for 10 minutes to allow for pre-catalyst formation.
-
Reagents: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by column chromatography on silica gel.
Summary and Outlook
This compound stands out as a robust and versatile intermediate for the synthesis of novel chemical entities. The protocols detailed herein provide a strategic toolbox for its functionalization.
-
Nucleophilic Aromatic Substitution (SNAr) offers a direct, cost-effective method for introducing heteroatom nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions significantly broaden the synthetic scope, enabling the formation of C-C and C-N bonds that are otherwise difficult to access. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable pathways to aryl, alkynyl, and a wide array of amino-substituted derivatives, respectively.
By leveraging these distinct yet complementary methodologies, researchers can efficiently generate extensive libraries of 1,3,4-thiadiazole derivatives for screening in drug discovery, agrochemicals, and materials science, thereby accelerating the development of next-generation functional molecules.
References
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SAR Publication. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. [Link]
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Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
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Pallocca, G., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]
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Deokule, T., et al. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. [Link]
-
Kaur, R., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. PubMed. [Link]
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Siddiqui, N., et al. (2013). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
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da Silva, A. C., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
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Anonymous. (2011). UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES, Vol. 83, No. 10. [Link]
-
Ozerov, A. A., et al. (2013). 2-amino-5-(4-chloro-1h-imidazol-5-yl)-1,3,4-thiadiazoles: synthesis, pyrimidoannulation and the bactericidal activity. [Link]
-
Oniga, S., et al. (2016). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health (NIH). [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Harbi, N. O., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Hu, Y., et al. (2022). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. [Link]
-
Pen-Cheng, P., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH). [Link]
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Tahtaci, H., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
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Merschaert, A., & Robey, R. L. (2000). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Osaka University. [Link]
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Sci-Hub. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. [Link]
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][3][15]thiadiazole Series. ResearchGate. [Link]
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][3][15]thiadiazole Series. Semantic Scholar. [Link]
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Kumar, S., et al. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
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Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Siddiqui, A. A., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information (PMC). [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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chemeurope.com. (n.d.). Sonogashira coupling. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. [Link]
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INIS-IAEA. (2016). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Gryko, D. T., et al. (2014). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yurttaş, L., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. National Center for Biotechnology Information (PMC). [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Modern Chemistry
The 1,3,4-thiadiazole ring is a cornerstone pharmacophore in medicinal and agricultural chemistry. Its unique electronic properties, including its electron-deficient nature, make it a privileged scaffold for the development of a wide array of biologically active compounds. Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The 2- and 5-positions of the thiadiazole ring are particularly susceptible to nucleophilic attack, making 2-halo-1,3,4-thiadiazoles critical and versatile intermediates for chemical diversification.[1][2]
This guide provides a detailed exploration of nucleophilic substitution reactions on 2-chloro-5-ethyl-1,3,4-thiadiazole. As a Senior Application Scientist, the aim is not merely to present protocols but to elucidate the underlying chemical principles, empowering researchers to adapt and troubleshoot these methodologies effectively. We will delve into the synthesis of the chloro-substituted starting material, detail specific protocols for substitution with various nucleophiles, and provide insights into the reaction mechanism and practical considerations for success.
Core Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The inherent electron-withdrawing character of the two nitrogen atoms in the ring renders the C2 and C5 positions highly electrophilic.[1][2] This electron deficiency facilitates the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.
The stability of the Meisenheimer complex is the key to the facility of this reaction on π-deficient heterocycles. The negative charge can be delocalized onto the electronegative nitrogen atoms of the thiadiazole ring, which significantly lowers the activation energy of the reaction compared to electron-rich aromatic systems where such stabilization is not possible.
Part 1: Synthesis of the Starting Material: this compound
A common and practical route to 2-chloro-5-alkyl-1,3,4-thiadiazoles involves the diazotization of the corresponding 2-amino derivative, followed by a Sandmeyer-type reaction. This two-step process begins with the synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole.
Protocol 1.1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
This procedure utilizes the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid.
Materials:
-
Thiosemicarbazide
-
Propionic acid
-
Phosphorus pentachloride (PCl₅) or Polyphosphoric acid (PPA)
-
5% Sodium carbonate solution
-
Dimethylformamide (DMF)
-
Water
Step-by-Step Protocol:
-
Reaction Setup: In a dry mortar and pestle, combine thiosemicarbazide (1.0 eq), propionic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).
-
Reaction: Grind the solids at room temperature for 10-15 minutes. The reaction is often monitored by TLC until the thiosemicarbazide spot disappears. Let the mixture stand for 30 minutes to ensure completion.
-
Work-up: Carefully transfer the resulting crude solid to a beaker. Slowly add 5% sodium carbonate solution with stirring until the pH of the mixture is between 8.0 and 8.2 to neutralize the acidic byproducts.
-
Isolation: Filter the resulting precipitate, wash the filter cake with cold water, and air-dry.
-
Purification: Recrystallize the crude product from a DMF/water mixture to yield pure 2-amino-5-ethyl-1,3,4-thiadiazole.
Protocol 1.2: Synthesis of this compound via Diazotization
This protocol is adapted from established procedures for the conversion of amino-heterocycles to their chloro-analogues.[3]
Materials:
-
2-Amino-5-ethyl-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl) (optional, as catalyst)
-
Ice
-
Water
Step-by-Step Protocol:
-
Diazotization: Suspend 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in concentrated HCl in a beaker. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add a catalytic amount of CuCl (optional, but recommended for higher yields).
-
Decomposition: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C. Nitrogen gas evolution will be observed. Continue heating until gas evolution ceases.
-
Isolation & Purification: Cool the mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold water and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Part 2: Protocols for Nucleophilic Substitution
The following protocols provide detailed methodologies for the reaction of this compound with common classes of nucleophiles. The choice of base, solvent, and temperature is critical for achieving high yields and purity.
Protocol 2.1: Substitution with Amine Nucleophiles (N-Substitution)
This protocol is effective for a range of primary and secondary amines, including alkylamines, anilines, and cyclic amines like piperazine.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, aniline, benzylamine) (1.0-1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)
-
Solvent: Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetone), add the amine (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature (25 °C) or heat to 50-80 °C. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: Once the reaction is complete, filter off the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Protocol 2.2: Substitution with Thiol Nucleophiles (S-Substitution)
This method is suitable for introducing a variety of sulfur-based functional groups using thiols or thiolate salts.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, ethanethiol) (1.0-1.2 eq)
-
Base: Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium carbonate (K₂CO₃) (1.2 eq)
-
Solvent: Ethanol, Tetrahydrofuran (THF), or DMF
Step-by-Step Protocol:
-
Thiolate Formation (if starting from thiol): In a separate flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., THF) and add the base (e.g., NaH, 1.2 eq) at 0 °C. Stir for 20-30 minutes to form the thiolate anion.
-
Reaction Setup: Add the solution of this compound (1.0 eq) to the pre-formed thiolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). In some cases, gentle heating or refluxing in a solvent like ethanol may be required.
-
Work-up: Quench the reaction by carefully adding water. If using an organic solvent like THF, remove it under reduced pressure.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Protocol 2.3: Substitution with Oxygen Nucleophiles (O-Substitution)
This protocol describes the synthesis of 2-alkoxy or 2-aryloxy derivatives using alcohols or phenols. Stronger bases are typically required to generate the nucleophilic alkoxide or phenoxide.
Materials:
-
This compound
-
Alcohol or Phenol of choice (e.g., methanol, phenol) (can be used as solvent or in slight excess)
-
Base: Sodium methoxide (NaOMe), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK) (1.1-1.5 eq)
-
Solvent: The corresponding alcohol, THF, or DMF
Step-by-Step Protocol:
-
Alkoxide/Phenoxide Formation: If not using a commercial alkoxide solution, dissolve the alcohol or phenol (1.1 eq) in a dry solvent like THF and add a strong base like NaH (1.2 eq) at 0 °C. Stir until gas evolution ceases.
-
Reaction Setup: Add this compound (1.0 eq) to the alkoxide/phenoxide solution. For reactions with simple alkoxides like sodium methoxide, the chloro-thiadiazole can be added directly to a solution of the alkoxide in its corresponding alcohol.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Reactions with alkoxides are often rapid, while those with phenoxides might require heating. Monitor by TLC. To maximize yield, especially with reactive alkoxides, it is advisable to use near-equimolar amounts of the reactants.[4]
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Remove the organic solvent and extract the product into a suitable solvent like ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography or recrystallization.
Data Summary and Comparison
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound, providing a quick reference for experimental design.
| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Nitrogen | Piperidine | K₂CO₃ | Acetone | 25 - 50 | 4 - 12 |
| Aniline | Et₃N | DMF | 80 - 100 | 8 - 24 | |
| Sulfur | Thiophenol | NaH | THF | 0 - 25 | 2 - 6 |
| Ethanethiol | NaOH | Ethanol | Reflux | 3 - 8 | |
| Oxygen | Sodium Methoxide | - | Methanol | 25 - Reflux | 1 - 4 |
| Phenol | K₂CO₃ / NaH | DMF / THF | 60 - 100 | 6 - 18 |
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the robustness and versatility of this compound as a key intermediate in the synthesis of diverse chemical libraries. The electron-deficient nature of the thiadiazole ring system readily facilitates SNAr reactions, allowing for the introduction of a wide range of functionalities at the C2 position. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly the base and solvent—researchers can efficiently generate novel derivatives for applications in drug discovery, agrochemicals, and materials science. The continued exploration of this scaffold promises to yield new compounds with significant biological and physical properties.
References
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Çevik, U. A., Osmaniye, D., Sağlık, B. N., Levent, S., & Özkay, Y. (2021). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 26(15), 4605. [Link]
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Baran Group Meeting. (n.d.). Haloselectivity of Heterocycles. [Link]
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Kowalska, T., & Sajewicz, M. (2006). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 63(6), 537-542. [Link]
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Jubie, S., Ramesh, P. N., & Dhanabal, P. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 4(5), 1836. [Link]
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Tran, P. H., Le, T. H., Nguyen, T. T., & Vo, T. N. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Al-Sultani, K. H. H. (2017). Synthesis and identification of some derivatives of 1, 3, 4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 223-231. [Link]
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Werber, G., Buccheri, F., & Gentile, M. (1977). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Journal of Heterocyclic Chemistry, 14(7), 1263–1265. [Link]
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Al-Azzawi, A. M. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. Journal of Organic and Inorganic Chemistry, 1(1), 1-5. [Link]
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Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
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Glidewell, C., & Low, J. N. (2003). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 59(1), o43-o45. [Link]
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Rossi, R. A., & Pierini, A. B. (2006). Recent developments in the synthesis of aromatic heterocycles by SRN1 and related mechanisms. Arkivoc, 2007(3), 247-289. [Link]
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Al-Azzawi, A. M. (2015). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Organic Chemistry: Current Research, 4(3). [Link]
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Otutu, J. O., & Efurhievwe, E. (2014). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1, 3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Trends in Applied Sciences Research, 9(1), 35-46. [Link]
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Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2016). Synthesis of Novel 2, 5-Disubstituted-1, 3, 4-thiadiazoles Clubbed 1, 2, 4-Triazole, 1, 3, 4-Thiadiazole, 1, 3, 4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(11), 1434. [Link]
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Berteina-Raboin, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 690. [Link]
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Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
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Singh, A., & Kumar, A. (2024). Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. Global Scientific Journal, 12(6), 268-281. [Link]
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Application Notes & Protocols: Screening of Biological Activity for 2-Chloro-5-ethyl-1,3,4-thiadiazole Derivatives
Abstract
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for imparting a wide spectrum of pharmacological activities to its derivatives.[1][2][3][4][5][6] This structural motif is a bioisostere of pyrimidine, allowing its derivatives to interact with various biological targets and interfere with cellular processes like DNA replication.[5][7][8] Consequently, compounds incorporating the 1,3,4-thiadiazole core have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[1][9][10][11] This guide provides a detailed framework and validated protocols for the initial biological screening of novel derivatives based on a 2-Chloro-5-ethyl-1,3,4-thiadiazole core. The presence of a reactive chloro group at the 2-position and an ethyl group at the 5-position offers a versatile platform for synthetic modification to explore structure-activity relationships (SAR).
This document outlines a systematic, multi-tiered screening cascade designed for researchers in drug discovery.[12][13][14] We present detailed, step-by-step protocols for primary in vitro screening of anticancer, antimicrobial, and anti-inflammatory activities. Each protocol is designed as a self-validating system, with explanations for key experimental choices and necessary controls to ensure data integrity and reproducibility.
The Screening Cascade: A Strategic Overview
The evaluation of a new chemical series begins with a structured screening cascade. This approach maximizes efficiency by using broad, high-throughput assays to first identify "hits" (compounds with confirmed activity), which can then be subjected to more complex secondary assays for confirmation and mechanism-of-action studies.[12] This strategy ensures that resources are focused on the most promising candidates for further development.
Figure 1: A generalized workflow for screening novel this compound derivatives.
Protocol Suite I: Anticancer Activity Screening
Scientific Rationale: The 1,3,4-thiadiazole scaffold is a cornerstone in the design of novel anticancer agents.[3][8] Derivatives have been shown to induce apoptosis, interfere with critical signaling pathways like PI3K/Akt and MAPK/ERK, and inhibit enzymes essential for cancer cell proliferation.[1][7] Therefore, the primary screen for this activity is a cytotoxicity assay against a panel of human cancer cell lines.
Protocol: In Vitro Cytotoxicity via MTT Assay
This colorimetric assay provides a robust and high-throughput method to assess the ability of a compound to reduce cell viability. The principle lies in the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal human cell line for selectivity (e.g., MCF-10A [non-tumorigenic breast epithelial])
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control: Doxorubicin (1 mM stock in DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in complete medium. A typical concentration range is 0.1 to 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Causality Check: Include vehicle control wells (medium with 0.5% DMSO) to account for any effect of the solvent. Untreated wells (medium only) serve as the 100% viability control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals in the control wells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anticipated Data & Potential Mechanisms
A successful screening campaign will yield IC₅₀ values that can be compared across different derivatives and cell lines.
Table 1: Hypothetical Cytotoxicity Data for Thiadiazole Derivatives
| Compound ID | Derivative Moiety | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-10A (Normal) | Selectivity Index (SI)* |
|---|---|---|---|---|---|
| TDZ-Et-01 | -NH-Ph-4-OCH₃ | 15.2 | 22.5 | >100 | >6.5 |
| TDZ-Et-02 | -NH-Ph-4-CF₃ | 8.7 | 11.3 | 85.1 | >9.7 |
| TDZ-Et-03 | -S-CH₂-Ph | 45.1 | 58.9 | >100 | >2.2 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 5.4 | 6.75 |
*Selectivity Index (SI) = IC₅₀ Normal Cell / IC₅₀ Cancer Cell. A higher SI is desirable.
Figure 2: Potential anticancer mechanisms of action for 1,3,4-thiadiazole derivatives.[1][7][15]
Protocol Suite II: Antimicrobial Activity Screening
Scientific Rationale: The 1,3,4-thiadiazole nucleus is a key pharmacophore in many antimicrobial agents, acting against a broad spectrum of bacteria and fungi.[2][16][17][18] Screening for antimicrobial activity is therefore a primary objective. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and provides quantitative results for antimicrobial susceptibility.
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
Growth media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well U-bottom plates
-
Test compounds dissolved in DMSO (10 mg/mL stock)
-
Positive controls: Ciprofloxacin for bacteria, Fluconazole for fungi
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24h old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Plate:
-
In a separate 96-well plate, perform a 2-fold serial dilution of the test compounds and controls.
-
Start by adding 100 µL of medium to all wells. Add 100 µL of the stock compound solution (e.g., 1280 µg/mL) to the first well, mix, and transfer 100 µL to the next well. Repeat across the row to create a concentration gradient (e.g., 640, 320, 160... down to 0.625 µg/mL).
-
-
Assay Plate Inoculation:
-
Transfer 50 µL from each well of the compound dilution plate to a new sterile 96-well assay plate.
-
Add 50 µL of the prepared microbial inoculum to each well. The final volume is 100 µL, and the compound concentrations are now halved (e.g., 320, 160, 80... µg/mL).
-
-
Controls (Essential for Validation):
-
Growth Control: 50 µL medium + 50 µL inoculum (no compound).
-
Sterility Control: 100 µL medium only (no inoculum).
-
Vehicle Control: 50 µL medium with DMSO + 50 µL inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. This can be read by eye or by measuring the optical density (OD) at 600 nm. The MIC well should show a significant reduction in OD compared to the growth control.
Anticipated Data Presentation
Results are presented as MIC values, with lower values indicating higher potency.
Table 2: Hypothetical Antimicrobial MIC Data for Thiadiazole Derivatives
| Compound ID | Derivative Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
|---|---|---|---|---|
| TDZ-Et-01 | -NH-Ph-4-OCH₃ | 32 | 64 | >128 |
| TDZ-Et-02 | -NH-Ph-4-CF₃ | 8 | 16 | 64 |
| TDZ-Et-03 | -S-CH₂-Ph | 128 | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 4 |
Protocol Suite III: Anti-inflammatory Activity Screening
Scientific Rationale: A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Screening for inhibition of both isoforms can identify potent anti-inflammatory agents and provide an early indication of their potential for gastrointestinal side effects (associated with COX-1 inhibition).
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes a commercially available colorimetric or fluorometric COX inhibitor screening kit, which measures the peroxidase component of COX activity. The assay detects the oxidation of a chromogen, which is proportional to the enzyme's activity.
Materials:
-
COX Inhibitor Screening Kit (containing ovine COX-1, human recombinant COX-2, arachidonic acid substrate, and detection reagents)
-
Test compounds dissolved in DMSO
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well plate (as provided or recommended by the kit)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes, and reagents according to the manufacturer's protocol.[19]
-
Assay Setup: The experiment should be run in two parallel sets of wells, one for COX-1 and one for COX-2.
-
Inhibitor Addition: Add the test compounds and controls over a range of concentrations to the appropriate wells. Include a "100% Activity" control (vehicle only) and a "Background" control (no enzyme).
-
Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to each well (except the background control). Allow a short pre-incubation period (typically 10-15 minutes at room temperature) for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Incubation & Detection: Incubate for the time specified in the kit protocol (e.g., 5-10 minutes). Add the colorimetric or fluorometric detection reagent to stop the reaction and develop the signal.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.
Data Analysis & Interpretation:
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each concentration: % Inhibition = ((Activity_Control - Activity_Inhibitor) / Activity_Control) * 100
-
Determine the IC₅₀ values for both COX-1 and COX-2 by plotting % Inhibition against the log of compound concentration.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for the COX-2 enzyme.
Anticipated Data Presentation
The goal is to identify compounds with low IC₅₀ values for COX-2 and high Selectivity Indices.
Table 3: Hypothetical COX Inhibition Data for Thiadiazole Derivatives
| Compound ID | Derivative Moiety | IC₅₀ (µM) COX-1 | IC₅₀ (µM) COX-2 | COX-2 Selectivity Index (SI) |
|---|---|---|---|---|
| TDZ-Et-01 | -NH-Ph-4-OCH₃ | 25.4 | 1.8 | 14.1 |
| TDZ-Et-02 | -NH-Ph-4-CF₃ | 18.9 | 0.9 | 21.0 |
| TDZ-Et-03 | -S-CH₂-Ph | >50 | 35.7 | <1.4 |
| Indomethacin | (Non-selective Control) | 0.5 | 5.2 | 0.1 |
| Celecoxib | (Selective Control) | 15.0 | 0.05 | 300 |
Conclusion and Future Directions
These application notes provide a foundational set of protocols for conducting a primary biological activity screen of novel this compound derivatives. By systematically applying these assays for anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify active "hit" compounds.
A compound demonstrating high potency (low IC₅₀ or MIC) and selectivity in these primary screens warrants progression to the next phase of the drug discovery pipeline. Subsequent steps should include:
-
Secondary Assays: Confirmation of activity in orthogonal assays (e.g., apoptosis assays like Annexin V staining, Minimum Bactericidal Concentration determination, or cell-based inflammation models).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising lead compounds in relevant animal models of disease.[20][21]
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.
This structured approach ensures that resources are directed toward compounds with the highest therapeutic potential, accelerating the journey from chemical synthesis to clinical candidate.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS.
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2022). PMC - NIH. [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Taylor & Francis Online. [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). PMC - NIH. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]
-
Mohammad Y et al. Synthesis and Antimicrobial Activity of Some Novel 1, 3,4-Thiadiazole derivatives. (2017). American Journal of PharmTech Research. [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). ACS Publications. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][3][9]thiadiazole Derivatives. (2022). ACS Publications. [Link]
-
Thiadiazole derivatives as anticancer agents. (2017). PMC - NIH. [Link]
-
1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2017). Semantic Scholar. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PMC - NIH. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate. [Link]
-
Discovery procedure of active compound using chemical and biological screening. (n.d.). ResearchGate. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). ResearchGate. [Link]
-
Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). MDPI. [Link]
-
Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2005). HELDA - University of Helsinki. [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. [Link]
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC - NIH. [Link]
-
Identification of first active compounds in drug discovery. how to proceed?. (2024). Frontiers. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2013). ResearchGate. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC - NIH. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2016). NIH. [Link]
Sources
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- 3. tandfonline.com [tandfonline.com]
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- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
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- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in 2-Chloro-5-ethyl-1,3,4-thiadiazole synthesis"
Technical Support Center: 2-Chloro-5-ethyl-1,3,4-thiadiazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this multi-step synthesis. We will explore common pitfalls and provide actionable, evidence-based solutions to optimize your reaction outcomes.
The synthesis is typically a two-stage process: first, the formation of the precursor 2-Amino-5-ethyl-1,3,4-thiadiazole, followed by its conversion to the target chloro-derivative via a Sandmeyer-type reaction. Low yield in one or both stages is a frequent issue that can often be resolved through careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. Where should I begin troubleshooting?
A1: The most effective approach is to decouple the two primary stages of the synthesis. You must first establish a reliable and high-yielding procedure for the precursor, 2-Amino-5-ethyl-1,3,4-thiadiazole , before optimizing the subsequent Sandmeyer reaction.
Actionable First Step: Run the synthesis of the amino precursor and meticulously calculate the yield and assess its purity (via ¹H NMR, LC-MS, or melting point). If the yield or purity of this intermediate is low, focus your efforts on optimizing Step 1. Only after achieving a consistent yield of >85-90% for the precursor should you proceed to troubleshoot the Sandmeyer reaction.
Below is a logical workflow for diagnosing yield loss.
Caption: Troubleshooting Decision Workflow.
Section 1: Troubleshooting the 2-Amino-5-ethyl-1,3,4-thiadiazole Synthesis (Precursor)
The formation of the aminothiadiazole ring is a cyclization reaction, typically between thiosemicarbazide and a carboxylic acid (or its derivative) using a strong dehydrating agent.[1][2] Low yields at this stage are almost always traced back to reagent quality or suboptimal reaction conditions.
Q2: I have a low yield and a discolored crude product from my precursor synthesis. What are the likely causes?
A2: This points to either incomplete reaction or significant side-product formation. The primary variables to investigate are the dehydrating agent and the reaction temperature.
Causality: The reaction involves the acylation of thiosemicarbazide followed by an acid-catalyzed intramolecular cyclization and dehydration to form the thiadiazole ring.[3] If the dehydrating agent is weak or has degraded, the cyclization will be incomplete. Excessively high temperatures can lead to the decomposition of thiosemicarbazide and the formation of polymeric byproducts.
Troubleshooting Steps:
-
Reagent Integrity:
-
Thiosemicarbazide: Use a fresh bottle. Thiosemicarbazide can degrade over time.
-
Dehydrating Agent: Agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are highly sensitive to moisture. Use a freshly opened bottle or a properly stored reagent. An older, partially hydrolyzed reagent is a common cause of failure.
-
-
Optimize Reaction Conditions:
-
Temperature Control: While some protocols use elevated temperatures, it's crucial to maintain uniform heating. Overheating can cause charring. A solid-phase reaction at room temperature with PCl₅ has been reported to give high yields (>91%) and simplifies the process.[2]
-
Stoichiometry: Ensure the correct molar ratios are used. A slight excess (1.05-1.1 equivalents) of the propionic acid and dehydrating agent can help drive the reaction to completion.[2]
-
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Effective, common reagent | Corrosive, requires careful handling and quenching |
| Phosphorus Pentachloride (PCl₅) | Solid-phase grinding at room temp. | Mild conditions, high yield reported[2] | Moisture sensitive, generates HCl gas |
| Conc. Sulfuric Acid (H₂SO₄) | Heating (e.g., 90 °C) | Inexpensive | Strong oxidant, can lead to charring/byproducts |
| Methanesulfonic Acid | Heating | High yield and purity reported[3] | Can be difficult to remove during work-up |
Table 1: Comparison of Common Dehydrating Agents for Aminothiadiazole Synthesis.
Protocol: High-Yield Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
This protocol is adapted from a high-yield, solid-phase method.[2]
-
Preparation: In a dry mortar and pestle, add thiosemicarbazide (1.0 eq), propionic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).
-
Reaction: Grind the mixture evenly at room temperature for 10-15 minutes in a well-ventilated fume hood. The reaction is often complete when TLC analysis shows the disappearance of the thiosemicarbazide spot.
-
Quenching & Neutralization: Carefully transfer the crude solid to a beaker containing crushed ice. Once the initial reaction subsides, slowly add a 5% sodium carbonate solution until the pH of the mixture is between 8.0 and 8.2.
-
Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: The product can be recrystallized from a DMF/water mixture or ethanol to yield pure 2-Amino-5-ethyl-1,3,4-thiadiazole.[2]
Section 2: Troubleshooting the Sandmeyer Reaction
The conversion of the amino group to a chloro group is a classic Sandmeyer reaction. This process involves two critical steps: the low-temperature formation of a diazonium salt, and its subsequent copper(I)-catalyzed decomposition to introduce the chloride.[4][5] Yield loss is very common here due to the inherent instability of the diazonium salt intermediate.[6][7]
Caption: Key Reaction Pathways in the Sandmeyer Synthesis.
Q3: The reaction mixture turns dark brown/black immediately after adding sodium nitrite, and the yield is very low. What went wrong?
A3: This is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control during the diazotization step.
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4][8] If the temperature rises above 5-10 °C, the diazonium salt rapidly decomposes, releasing nitrogen gas and forming highly reactive aryl cations. These cations can then react non-selectively with water (forming phenols) or other nucleophiles, leading to a complex mixture of tarry byproducts.[6][9]
Troubleshooting Steps:
-
Aggressive Temperature Control:
-
Use a well-insulated ice-salt bath to maintain an internal reaction temperature of 0-5 °C . Do not rely on a simple ice-water bath, as the heat of reaction can easily overwhelm it.
-
Pre-cool all solutions (the amine dissolved in acid, and the sodium nitrite solution) to 0 °C before mixing.
-
Monitor the internal temperature with a low-temperature thermometer throughout the addition.
-
-
Slow Reagent Addition:
-
Add the aqueous solution of sodium nitrite dropwise via a pressure-equalizing dropping funnel. The rate of addition should be slow enough that the internal temperature never exceeds 5 °C.
-
Vigorous stirring is essential to dissipate localized heat and ensure rapid mixing.
-
| Parameter | Standard Condition | Rationale for Low Yield | Optimized Condition |
| Temperature | 0-5 °C | > 10 °C leads to rapid decomposition | 0-5 °C (ice-salt bath) |
| NaNO₂ Addition | Added over 10-15 min | Too rapid; causes temperature spikes | Slow, dropwise addition over 30-45 min |
| Acid Conc. | ~3 equivalents | Insufficient acid fails to form HNO₂ and keep the medium acidic | 3-4 equivalents of conc. HCl |
| Stirring | Moderate | Poor heat dissipation | Vigorous mechanical stirring |
Table 2: Critical Parameters for the Diazotization of 2-Amino-5-ethyl-1,3,4-thiadiazole.
Q4: The diazotization seems to proceed cleanly, but the yield of the chloro-thiadiazole is still poor after adding the copper(I) chloride. What should I check?
A4: If the diazotization is successful, the bottleneck is likely the chloro-de-amination step. This points to issues with the catalyst or the decomposition of the diazonium salt before it can react.
Causality: The Sandmeyer reaction relies on a single-electron transfer (SET) from copper(I) to the diazonium salt to generate an aryl radical, which then abstracts a chlorine atom from the copper(II) species. If the CuCl is old or has been oxidized to Cu(II), it will be catalytically inactive.
Troubleshooting Steps:
-
Catalyst Preparation and Activity:
-
Use Fresh CuCl: Copper(I) chloride is susceptible to air oxidation, turning greenish-blue (Cu(II)). Only use CuCl that is white or very pale.
-
Prepare Fresh Catalyst: For best results, prepare a fresh solution of CuCl. A common method is the reduction of CuSO₄ with a reducing agent like sodium sulfite or ascorbic acid in the presence of NaCl.
-
-
Reaction Execution:
-
Add Diazonium Salt to Catalyst: The cold diazonium salt solution should be added slowly to the prepared CuCl solution, not the other way around. This ensures the diazonium salt is always in the presence of the catalyst.
-
Control Gas Evolution: After addition, allow the mixture to warm slowly to room temperature. A steady evolution of nitrogen gas should be observed. If gas evolution is too vigorous, cool the mixture back down. The reaction is typically complete when gas evolution ceases.
-
Protocol: Sandmeyer Reaction for this compound
-
Diazotization:
-
Dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in concentrated hydrochloric acid (3.5 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never rises above 5 °C. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (1.5 eq). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for 1-2 hours, or until nitrogen gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your this compound synthesis.
References
-
PrepChem. Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. Available from: [Link]
-
ResearchGate. Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Available from: [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Available from: [Link]
- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Available from: [Link]
-
ISRES Publishing. Thiadiazoles and Their Properties. Available from: [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Available from: [Link]
-
ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available from: [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
- Google Patents. Methods of preparing thiadiazoles.
-
ACS Publications. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Available from: [Link]
-
DIAZONIUM SALTS. Available from: [Link]
-
ResearchGate. 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Available from: [Link]
-
ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available from: [Link]
-
Diazonium Salts - Synthesis of Azo Dyes: Methyl Orange. Available from: [Link]
-
White Rose Research Online. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]
-
BYJU'S. Diazonium Salts Preparation. Available from: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]
"common side reactions in the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole"
Technical Support Center: Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and minimize the formation of common side products.
Section 1: Overview of the Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound is through a Sandmeyer-type reaction. This process begins with the diazotization of the precursor, 2-Amino-5-ethyl-1,3,4-thiadiazole, to form a reactive diazonium salt. This intermediate is then immediately subjected to a copper(I) chloride-catalyzed reaction to substitute the diazonium group with a chloro group.[1][2][3]
The quality of the final product is critically dependent on the precise control of this two-step, one-pot sequence. The diazonium intermediate is highly unstable and prone to several competing side reactions.
Experimental Workflow: A Validated Protocol
Below is a standard, validated protocol for the synthesis. Each step is designed to favor the desired reaction pathway and suppress common side reactions.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Vessel Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-ethyl-1,3,4-thiadiazole and concentrated HCl.
-
Cooling: Cool the stirred suspension to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[6]
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C. A slow addition rate is critical to prevent localized overheating and runaway decomposition.
-
Catalyst Introduction: In a separate beaker, dissolve Copper(I) Chloride in concentrated HCl and cool it in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt suspension to the cold CuCl solution. Vigorous stirring is essential. You will likely observe gas (N₂) evolution.[2][6]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product should be purified, typically by column chromatography or recrystallization, to remove residual byproducts.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is presented with probable causes and actionable solutions based on chemical principles.
Question 1: My final crude product has a very low yield and appears as a complex, messy mixture on TLC analysis. What went wrong?
Answer: This is a classic symptom of poor control over the diazonium salt intermediate. There are several likely causes:
-
Probable Cause A: Premature Decomposition of the Diazonium Salt. The C-N bond in the diazonium salt is weak, and the N₂ group is an excellent leaving group.[6] If the temperature rises above 5 °C, the salt will rapidly decompose by reacting with water in the acidic medium, forming 2-hydroxy-5-ethyl-1,3,4-thiadiazole. This undesired byproduct is often a major contaminant.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your thermometer is calibrated and properly placed. Use an ice-salt or acetone-dry ice bath for more consistent cooling.
-
Immediate Progression: Use the diazonium salt immediately after its formation. Do not store it. The Sandmeyer reaction should be performed directly on the freshly prepared intermediate.
-
-
-
Probable Cause B: Inefficient Sandmeyer Reaction. The conversion of the diazonium salt to the chloro-thiadiazole requires an effective catalyst.
-
Troubleshooting Steps:
-
Check Catalyst Quality: Use fresh, high-purity Copper(I) Chloride. Old CuCl can oxidize to Cu(II), which is ineffective in the traditional Sandmeyer mechanism.
-
Ensure Proper Mixing: The reaction is often heterogeneous. Vigorous stirring is required to ensure the diazonium salt has adequate contact with the copper catalyst.
-
-
Question 2: The reaction mixture and my isolated product are intensely colored (e.g., deep red, orange, or brown). Why?
Answer: This strongly indicates the formation of an azo compound. This side reaction is a textbook issue with diazotization chemistry.
-
Probable Cause: Azo Coupling. The diazonium salt is a potent electrophile. If any unreacted 2-Amino-5-ethyl-1,3,4-thiadiazole is present, its amino group can act as a nucleophile and attack the diazonium salt. This coupling reaction forms a highly conjugated azo dye, which will contaminate your product.[7]
-
Troubleshooting Steps:
-
Maintain High Acidity: Ensure a sufficient excess of strong acid (HCl) is used. The acid protonates the amino group of the starting material, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.
-
Control Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of sodium nitrite to ensure all the starting amine is converted to the diazonium salt, leaving none available for coupling.
-
Slow Reagent Addition: Add the sodium nitrite solution very slowly to the amine suspension. This prevents a localized excess of amine that could initiate the coupling reaction.
-
-
Question 3: Mass spectrometry analysis of my product shows a significant peak corresponding to 5-ethyl-1,3,4-thiadiazole (M+ = 114.17), where the chloro and amino groups are replaced by hydrogen. How is this possible?
Answer: You are observing the product of a reductive deamination side reaction.
-
Probable Cause: Reduction of the Diazonium Group. Certain reagents or impurities can reduce the diazonium group (-N₂⁺) to a hydrogen atom. While this is sometimes done intentionally using reagents like hypophosphorous acid (H₃PO₂), it can occur as an unwanted side reaction if reducing agents are present.[6][8]
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure your starting materials and solvents are free from reducing impurities.
-
Avoid Certain Metals: While copper is the catalyst, avoid unintended contact with other metals that could act as reducing agents.
-
Purification: This byproduct can often be separated from the desired chlorinated product by column chromatography due to the significant difference in polarity.
-
-
// Central Intermediate Intermediate [label="Arenediazonium Salt\n(C₂H₅-Thiadiazole-N₂⁺)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Main Product Product [label="Desired Product\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products Side_Azo [label="Azo Dye Byproduct\n(Colored Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Hydroxy [label="Hydroxy Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Reduction [label="Reduction Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reactants for side reactions Reactant_Amine [label="Unreacted Amine", shape=plaintext, fontcolor="#5F6368"]; Reactant_Water [label="H₂O", shape=plaintext, fontcolor="#5F6368"]; Reactant_Reducer [label="Reducing Agent", shape=plaintext, fontcolor="#5F6368"];
// Edges Intermediate -> Product [label="+ CuCl\n(Sandmeyer)", color="#34A853", penwidth=2]; Intermediate -> Side_Azo [label="+ Unreacted Amine", color="#EA4335"]; Intermediate -> Side_Hydroxy [label="+ H₂O\n(Heat)", color="#EA4335"]; Intermediate -> Side_Reduction [label="+ [H]", color="#EA4335"];
// Invisible nodes for layout {rank=same; Reactant_Amine; Reactant_Water; Reactant_Reducer;} Reactant_Amine -> Side_Azo [style=invis]; Reactant_Water -> Side_Hydroxy [style=invis]; Reactant_Reducer -> Side_Reduction [style=invis]; } dot Caption: Major reaction pathways originating from the arenediazonium salt intermediate.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction preferred over direct chlorination for this synthesis? A1: The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. Direct electrophilic halogenation is generally difficult and lacks regioselectivity. The Sandmeyer reaction provides a reliable and high-yielding route to introduce a halogen at a specific position by first converting a readily available amino group into an excellent leaving group (N₂).[3][9]
Q2: Can I use copper(II) chloride instead of copper(I) chloride? A2: No, the classical Sandmeyer reaction mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt. Using copper(II) will not facilitate this key step and will result in very low to no yield of the desired product.
Q3: What is the best method to purify the final product? A3: The choice of purification depends on the specific impurities present.
-
Recrystallization: If the main impurity is the unreacted amino starting material, recrystallization from a solvent system like ethanol/water can be effective, as the polarity difference is significant.
-
Column Chromatography: This is the most robust method for separating a mixture of byproducts. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective. The non-polar reduction byproduct will elute first, followed by the desired chloro product, and finally the more polar hydroxy and amino compounds.
Q4: How can I confirm the identity of the main byproducts? A4: A combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. The table below summarizes key data points.[10]
| Compound Name | Structure (R = C₂H₅-Thiadiazole-) | Mol. Weight | Key Analytical Feature |
| Desired Product | R-Cl | 148.61 | Correct M+ peak. |
| Starting Material | R-NH₂ | 129.19 | M+ peak at 129. Presence of broad -NH₂ signal in ¹H NMR. |
| Hydroxy Byproduct | R-OH | 130.16 | M+ peak at 130. Presence of broad -OH signal in ¹H NMR. |
| Reduction Byproduct | R-H | 114.17 | M+ peak at 114. Absence of substituent signal at C2 in ¹³C NMR. |
| Azo Byproduct | R-N=N-R(NH₂) | 271.38 | High M+ peak. Intense color. Complex aromatic region in ¹H NMR. |
Section 4: References
-
Synthesis of 2‐chloro‐5‐substituted thiadiazole derivatives - ResearchGate. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles - ACS Publications. Available at: [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - National Institutes of Health (NIH). Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4 - Baghdad Science Journal. Available at: [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - Digital Repository of University of Baghdad. Available at: [Link]
-
Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents. Available at:
-
UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES - HETEROCYCLES. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
2-Amino-5-ethyl-1,3,4-thiadiazole - PubChem. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]
-
Thiadiazoles and dihydrothiadiazoles. Part 5. Synthesis of 2,3-dihydro-1,3,4-thiadiazoles by reaction of aldehydes or ketones with thioaroylhydrazines - Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole - PrepChem.com. Available at: [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds - Science of Synthesis. Available at: [Link]
-
Product Class 12: 1,3,4-Thiadiazoles - Science of Synthesis. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer Reactions - YouTube. Available at: [Link]
-
Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties - Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. youtube.com [youtube.com]
- 9. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"optimizing reaction conditions for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole"
Welcome to the technical support guide for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain not just the procedural steps but the fundamental causality behind them, ensuring you can troubleshoot and refine your experiments with confidence.
Synthetic Pathway Overview
The most reliable and widely adopted method for synthesizing this compound is through a Sandmeyer-type reaction. This process involves two primary stages: the initial synthesis of the precursor, 2-Amino-5-ethyl-1,3,4-thiadiazole, followed by its diazotization and subsequent chloro-dediazoniation.
The workflow begins with the cyclization of a thiosemicarbazide with an aliphatic acid to form the amino-thiadiazole precursor.[1] The amino group is then converted into a diazonium salt, which is an excellent leaving group (N₂). This intermediate is immediately displaced by a chloride ion, typically facilitated by a copper(I) catalyst, to yield the final product.[2][3]
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Significant Side Product Formation
Q: My NMR spectrum shows multiple unexpected peaks alongside my product. What are the common impurities and how can I minimize them?
A: Side product formation often competes with the desired Sandmeyer reaction. Identifying the impurity structure provides clues to the underlying issue.
Common Side Products & Mitigation Strategies:
-
2-Hydroxy-5-ethyl-1,3,4-thiadiazole: This forms when the diazonium salt reacts with water instead of the chloride ion.
-
Cause: Insufficiently low temperature during diazotization, allowing the diazonium salt to decompose, or an insufficient concentration of chloride ions near the diazonium intermediate.
-
Solution: Ensure the reaction is run at high concentrations of HCl. The temperature must be kept below 5°C until the CuCl is added.
-
-
Azo Coupling Products: The diazonium salt is an electrophile and can react with the unreacted, nucleophilic 2-Amino-5-ethyl-1,3,4-thiadiazole to form a brightly colored azo compound.
-
Cause: Slow addition of sodium nitrite or poor mixing, leading to localized areas with an excess of unreacted amine in the presence of the diazonium salt.
-
Solution: Ensure vigorous stirring throughout the dropwise addition of sodium nitrite. Maintain a slight excess of the acid to ensure all the starting amine is protonated, which deactivates it towards electrophilic attack.
-
-
Unreacted Starting Material: The presence of 2-Amino-5-ethyl-1,3,4-thiadiazole in the final product.
-
Cause: Incomplete diazotization due to insufficient sodium nitrite or acid.
-
Solution: Use a slight molar excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents). Ensure at least 2-3 equivalents of strong acid (like HCl) are used to both form the amine salt and generate nitrous acid from NaNO₂.
-
| Impurity | Structure | Cause | Mitigation Strategy |
| Hydroxy Byproduct | R-OH | Reaction with H₂O | Maintain temp < 5°C; High HCl concentration |
| Azo Compound | R-N=N-R' | Diazonium salt reacts with starting amine | Vigorous stirring; Use sufficient acid |
| Starting Material | R-NH₂ | Incomplete diazotization | Use slight excess of NaNO₂ and HCl |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents for the Sandmeyer reaction?
A1: For optimal results, the following stoichiometry is recommended as a starting point:
-
2-Amino-5-ethyl-1,3,4-thiadiazole: 1.0 equivalent
-
Hydrochloric Acid (conc.): 2.5 - 3.0 equivalents
-
Sodium Nitrite (NaNO₂): 1.1 - 1.2 equivalents
-
Copper(I) Chloride (CuCl): 1.1 - 1.5 equivalents
Rationale: A significant excess of HCl is crucial to fully protonate the starting amine and to react with NaNO₂ to generate the in situ nitrous acid (HNO₂) required for diazotization. A slight excess of NaNO₂ ensures complete consumption of the amine, while an excess of CuCl drives the chloro-dediazoniation to completion.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). Adjust polarity as needed.
-
Procedure: Spot the starting material (2-Amino-5-ethyl-1,3,4-thiadiazole) on one lane and the reaction mixture on another. The product, this compound, will be less polar than the starting amine and should have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q3: What is the best procedure for work-up and purification?
A3: A standard work-up involves quenching the reaction, extracting the product, and purifying it.
-
Quenching: Once the reaction is complete (as determined by TLC and cessation of N₂ evolution), pour the mixture into a large volume of ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x). The organic layer will contain your product.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove excess acid), and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often a solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if significant impurities are present.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis.
Part 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
[1]
-
Reagent Preparation: In a round-bottom flask, create a mineral acid medium by carefully mixing polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) in a 3:1 weight ratio (e.g., 75g PPA, 25g H₂SO₄). Cool the mixture to 10-15°C.
-
Reaction: To the cooled acid mixture, slowly add thiosemicarbazide (1.0 eq) followed by the dropwise addition of propionic acid (1.1 eq), ensuring the temperature does not exceed 20°C.
-
Heating: After the addition is complete, slowly heat the mixture to 70-80°C and maintain for 2-3 hours, or until TLC indicates the consumption of starting materials.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution to pH 7-8 with a concentrated ammonium hydroxide solution.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-5-ethyl-1,3,4-thiadiazole. Purity can be checked by melting point (188-193°C). [4]
Part 2: Synthesis of this compound (Sandmeyer Reaction)
[5]
-
Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water. Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between -5°C and 5°C. Vigorous stirring is essential. After the addition is complete, stir for an additional 20-30 minutes at the same temperature.
-
Catalyst Addition: In a separate beaker, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add this catalyst solution to the cold diazonium salt solution.
-
Reaction: Allow the mixture to warm slowly to room temperature, then heat gently to 50-60°C. You should observe vigorous evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Work-up and Purification: Follow the work-up and purification procedure detailed in FAQ Q3. The final product is typically a solid or oil. [6][7]
References
- Cressier, D., Prouillac, C., Hernandez, P., Amourette, C., Diserbo, M., Lion, C., & Rima, G. (2009). Synthesis of this compound. Bioorganic and Medicinal Chemistry, 17(14), 5275-5284.
- BenchChem. (2025). Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation.
- Google Patents. (n.d.). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Galli, C., & Rappoport, Z. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 15, 2848-2885. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
- Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
Sources
- 1. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-ethyl-5-chloro-1,3,4-thiadiazole;71859-81-9 [abichem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Improving the Purity of 2-Chloro-5-ethyl-1,3,4-thiadiazole
An in-depth technical guide created by a Senior Application Scientist.
A Guide for Researchers and Drug Development Professionals
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS: 71859-81-9). As a key intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document addresses common challenges encountered during its purification, offering explanations grounded in chemical principles and field-proven solutions.
Section 1: Understanding the Impurity Profile
Before any purification attempt, it is crucial to identify the nature and quantity of impurities. The primary synthesis route to this compound is a Sandmeyer-type reaction starting from 2-Amino-5-ethyl-1,3,4-thiadiazole.[1] This reaction pathway is the source of the most common impurities.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Typical Analytical Signature (1H NMR) | Likely Origin |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | Presence of a broad singlet (NH₂) ~7.0-7.5 ppm. | Incomplete diazotization or Sandmeyer reaction.[1] |
| 2-Hydroxy-5-ethyl-1,3,4-thiadiazole | C₄H₅N₃OS | Absence of the chloro-moiety, potential shift in ethyl peaks, and a broad OH peak. | Reaction of the intermediate diazonium salt with water. |
| Unidentified Oligomers/Tars | High MW Species | Broad, unresolved peaks in the baseline of NMR and chromatography. | Decomposition of the diazonium salt at elevated temperatures. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown or black liquid, but the literature describes it as a liquid. What causes the discoloration?
A1: The dark color is almost always due to trace amounts of polymeric or tar-like impurities formed during the diazotization/Sandmeyer reaction. The diazonium salt intermediate is unstable and can decompose, especially if the reaction temperature rises above the recommended 0-5 °C, leading to the formation of colored byproducts. While often present in small quantities, these impurities are highly chromophoric. A simple charcoal treatment or filtration through a small plug of silica gel can often remove the baseline color.
Q2: What is a realistic target purity for the crude product after workup?
A2: A typical crude purity, as determined by GC or 1H NMR, ranges from 85-95%.[2][3] Purity below this range often indicates significant issues with temperature control during the reaction or an improper stoichiometric balance of reagents. It is generally more efficient to optimize the reaction conditions than to attempt to purify a very crude (e.g., <80% pure) product.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it can be challenging for this compound. 1,3,4-thiadiazoles can exhibit limited thermal stability.[4] Attempting distillation, especially at atmospheric pressure, risks decomposition. If you must distill, use a high-vacuum system (Kugelrohr or short-path distillation) and keep the temperature as low as possible. However, chromatography is the recommended first choice for achieving high purity.
Section 3: In-Depth Troubleshooting Guides
This section provides structured approaches to solving specific purification challenges.
Guide 1: Removing Unreacted 2-Amino-5-ethyl-1,3,4-thiadiazole
The presence of the starting amine is the most common issue. Its basic nature allows for a straightforward chemical extraction.
-
Problem: A significant peak corresponding to the starting amine is observed in the GC/HPLC or NMR spectrum.
-
Causality: The diazotization reaction, where the amino group is converted to a diazonium salt with sodium nitrite and acid, was incomplete. This can be due to poor temperature control (too high), too rapid addition of the nitrite solution, or insufficient acid.
-
Solution Workflow:
Caption: Acid wash extraction workflow.
-
Protocol Validation: After the acid wash, analyze a sample of the organic layer by TLC or GC-MS. The spot or peak corresponding to the amine starting material should be significantly reduced or eliminated.
Guide 2: "Oiling Out" During Recrystallization
While this compound is a liquid at room temperature, this guide applies to its solid derivatives or if attempting a low-temperature crystallization. The principles are broadly applicable to thiadiazole purification.[5]
-
Problem: The compound separates from the cooling solvent as a liquid (an oil) instead of forming solid crystals.
-
Causality: This phenomenon occurs when the solubility curve is such that the solution becomes supersaturated at a temperature below the compound's melting point (or eutectic point of the mixture). High impurity levels can significantly depress the melting point, exacerbating this issue.[5]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting "oiling out".
-
Expert Insight: For thiadiazoles, mixed solvent systems often provide the best results. A common approach is to dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until turbidity is observed. Heating to re-dissolve and then cooling slowly can induce crystallization.[6]
Guide 3: Co-elution of Impurities During Column Chromatography
Flash column chromatography is the most powerful technique for achieving >99% purity. However, finding the right conditions is key.
-
Problem: Impurities elute at a similar Rf to the desired product, resulting in poor separation and mixed fractions.
-
Causality: The polarity of the mobile phase is not optimized to differentiate between the product and the impurity. The stationary phase (silica gel) may not be the ideal choice if the compounds have very similar functional groups.
-
Method Development Protocol:
-
TLC Analysis: Spot the crude material on a silica gel TLC plate.
-
Solvent Screening: Develop the plate in various solvent systems. A good starting point for thiadiazoles is a mixture of hexanes and ethyl acetate.[5]
-
Target Rf: Aim for a solvent system that gives the product an Rf value between 0.25 and 0.40. Crucially, the impurity spots should be well-separated from the product spot.
-
Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution is necessary. Start with a low polarity mobile phase (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 30% EtOAc). This will elute non-polar impurities first, followed by your product, and finally the more polar impurities.
-
-
Data Summary:
Table 2: Starting Conditions for Chromatographic Analysis
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| GC | DB-5 or equivalent (non-polar) | Helium | FID or MS |
| HPLC (RP) | C18 | Acetonitrile/Water Gradient | UV (e.g., 254 nm)[7][8] |
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate | UV (254 nm), Iodine stain |
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Amine Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of 1M HCl (aq) and shake vigorously for 30-60 seconds. Vent frequently.
-
Allow the layers to separate completely. Drain and collect the bottom organic layer.
-
Self-Validation: Spot a sample of the organic layer and the original crude material on a TLC plate. Develop and visualize to confirm the removal of the baseline amine spot.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, now free of basic impurities.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the product weight). Ensure the resulting powder is dry and free-flowing. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient (if needed): If the product does not elute, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:EtOAc).
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Javed, S. A., & Siddiqui, H. L. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-15. [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
MDPI. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (2016). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Separation Science. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-1,3,4-thiadiazole | 52819-57-5 | Benchchem [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction: Navigating the Purification of a Key Heterocyclic Intermediate
Welcome to the technical support guide for the purification of 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS No. 71859-81-9).[1][2][3] This molecule is a vital heterocyclic building block in medicinal chemistry and drug development.[4] Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. While recrystallization is a fundamental and powerful technique for purifying solid compounds, its application to heterocyclic systems like this thiadiazole can present unique challenges.[5][6]
Some commercial sources may list the final, pure compound as a liquid.[3] However, crude synthetic products are often impure solids, semi-solids, or low-melting-point solids that are amenable to purification by recrystallization. This guide provides a comprehensive framework for troubleshooting and optimizing this critical purification step, transforming it from a source of frustration into a reliable and efficient process.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" is a common problem, especially with compounds that have lower melting points or when the solution is highly concentrated.[7] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The resulting liquid droplets often trap impurities.
-
Causality: The high concentration of the solute significantly depresses its melting point. When the solution cools, it reaches a point of supersaturation while the temperature is still higher than this depressed melting point.
-
Immediate Solution: Reheat the mixture to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to lower the solution's saturation point.[8] Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[9]
-
Alternative Strategy: Consider a different solvent or a mixed-solvent system. A solvent in which the compound is slightly less soluble at high temperatures can prevent the solution from becoming overly concentrated.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The failure to crystallize typically stems from two primary causes: using too much solvent or the solution remaining supersaturated.[7][8]
-
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod.[6] The microscopic scratches create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution (a "seed crystal") to initiate crystallization.[6]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly.
-
Last Resort: If crystallization is still unsuccessful, you can recover the crude material by removing the solvent via rotary evaporation and attempting the recrystallization again with a different solvent system.[8][9]
-
Q3: My final product yield is very low. Where did my compound go?
A3: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6][9]
-
Root Causes & Solutions:
-
Excess Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[6] Using more than this will inevitably reduce your recovery. To check if significant product remains in the filtrate, take a small sample of the mother liquor and evaporate it. A large residue indicates substantial loss.[9]
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product on the filter paper.[7] To prevent this, use a slight excess of hot solvent and pre-heat your funnel and receiving flask.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound, even at low temperatures. Re-evaluate your solvent choice based on preliminary screening.
-
Q4: How do I choose the best solvent for recrystallizing this compound?
A4: The ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly when cold.[5][10] It should also either not dissolve impurities at all or dissolve them so well that they remain in the solution upon cooling.
-
Key Solvent Characteristics:
-
Solubility Gradient: High solubility at high temperatures and low solubility at room temperature or below.[11]
-
Inertness: The solvent must not react with your compound.[10]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[10]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[11]
-
-
Practical Approach: For a heterocyclic compound like this, start by testing polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetone or ethyl acetate.[12] Perform small-scale solubility tests in test tubes before committing your entire batch.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve specific issues you may encounter.
Guide 1: Systematic Solvent Selection Protocol
This protocol allows for the efficient screening of potential solvents to find the optimal system for your recrystallization.
Objective: To identify a solvent or solvent pair that provides a good yield of high-purity crystals.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, up to 1 mL. Agitate the mixture. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. A good candidate solvent will show low solubility.[5][13]
-
Hot Solubility Test: For the solvents where the compound was sparingly soluble or insoluble, heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume.[10]
-
Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath. Observe the quantity and quality of the crystals that form.
-
Analysis: The best solvent is the one that dissolved the compound completely when hot but produced a large quantity of crystalline precipitate upon cooling.
| Solvent Tested | Solubility at Room Temp (in ~1 mL) | Solubility at Boiling Point | Observations Upon Cooling | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising |
| Water | Insoluble | Insoluble | N/A | Unsuitable |
| Toluene | Soluble | Soluble | No crystals | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Poor crystal formation | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Oiled out initially | Use with caution |
Table 1: Example of a solvent screening log for identifying a suitable recrystallization solvent.
Guide 2: Protocol for Overcoming "Oiling Out"
Objective: To successfully obtain a crystalline solid from a sample that has previously oiled out.
Methodology:
-
Re-dissolution: Place the flask containing the oiled-out mixture back on the heat source. Add just enough of the same solvent to completely redissolve the oil and form a clear solution.
-
Dilution: Add an additional 10-20% volume of hot solvent. This is a critical step to ensure the solution is no longer on the verge of supersaturation at a high temperature.[7]
-
Very Slow Cooling: This is the most crucial part of the process. Do not place the flask on a cold benchtop or in an ice bath. Instead, insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Allowing it to cool to room temperature over an extended period (1-2 hours) is ideal.[8][9]
-
Seeding (Optional but Recommended): If a seed crystal is available, add it once the solution has cooled slightly but before any cloudiness appears. This provides a template for proper crystal lattice formation.[6]
-
Final Cooling: Once the flask has reached room temperature and crystal growth has started, you can then move it to an ice bath to maximize the yield.
Section 3: Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Section 4: References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 400.
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ChemBK. (2024). 5-Chloro-[6][10][11]Thiadiazole-2-Carboxylicacid Ethyl Ester. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Jakovljević, K., et al. (2017). Thiadiazoles and Their Properties. ISRES Publishing.
-
PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. isres.org [isres.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-5-ethyl-1,3,4-thiadiazole by Column Chromatography
Welcome to the technical support center for the purification of 2-Chloro-5-ethyl-1,3,4-thiadiazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice and troubleshooting strategies to ensure the successful purification of this compound using column chromatography. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar heterocyclic compounds like this compound, silica gel is the most common and effective stationary phase.[1] Its slightly acidic nature is generally well-suited for such compounds. For particularly acid-sensitive derivatives, deactivated silica gel or alumina can be considered as alternatives.[2]
Q2: Which mobile phase systems are typically used for the elution of thiadiazole derivatives?
A2: The choice of mobile phase, or eluent, is critical and depends on the polarity of the specific thiadiazole derivative. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3] For compounds with different polarities, other solvent systems such as dichloromethane/methanol or chloroform have been successfully employed.[1][4] It is crucial to determine the optimal solvent system through preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I estimate the Rf value for this compound on TLC?
A3: The ideal Rf (retention factor) value for the compound of interest in column chromatography is typically between 0.2 and 0.4 for good separation. To achieve this, you can test various ratios of hexane and ethyl acetate. For this compound, a starting point for TLC analysis could be a 7:3 mixture of hexane:ethyl acetate.[3] Adjust the ratio of the polar solvent to achieve the desired Rf value.
Q4: My compound is very polar and doesn't move from the baseline on TLC with standard normal-phase systems. What should I do?
A4: If your compound is highly polar, you can consider reverse-phase chromatography where the most polar compounds elute first.[2] Alternatively, for normal-phase chromatography, you can use a more polar solvent system, such as dichloromethane/methanol. In some challenging cases of very polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) with aqueous-organic mobile phases on polar stationary phases (like amine-bonded silica) can be effective.[5]
Key Column Chromatography Parameters
For a quick reference, the following table summarizes the recommended starting parameters for the purification of this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard choice for many organic compounds. The mesh size will influence the resolution and flow rate. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| TLC Analysis | Hexane/Ethyl Acetate (e.g., 7:3) | Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[3] |
| Column Packing | Slurry Packing Method | Ensures a homogenous and well-packed column, which is crucial for optimal separation. |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred for samples that are not highly soluble in the initial mobile phase. |
| Elution | Isocratic or Gradient | Gradient elution is generally recommended for complex mixtures to achieve better separation of impurities. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using column chromatography.
I. Preparation
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 7:3 ratio).[3]
-
Visualize the spots under UV light or by using an appropriate staining agent.
-
Adjust the solvent ratio until the Rf of the target compound is between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
II. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
III. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure product.
IV. Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, MS).
Troubleshooting Guide
A: This indicates that the mobile phase is not polar enough to move the compound through the stationary phase.
-
Causality: The interaction between your polar compound and the polar silica gel is stronger than the interaction with the non-polar mobile phase.
-
Solution: Gradually increase the polarity of your eluent.[6] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already at a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Q: I am getting poor separation between my desired product and an impurity.
A: This is a common issue that can often be resolved by optimizing the mobile phase.
-
Causality: The chosen solvent system is not providing sufficient differential partitioning for the components of your mixture.
-
Solution:
-
Re-evaluate your TLC: Perform a more detailed TLC analysis with a range of solvent systems to find one that gives better separation.
-
Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve resolution.
-
Consider a different stationary phase: If optimizing the mobile phase doesn't work, the selectivity of the stationary phase may not be suitable. Trying alumina or a bonded-phase silica could provide the necessary difference in interaction.[2]
-
Q: My compound is streaking or "tailing" down the column.
A: Tailing is often a sign of overloading the column or strong interactions with the stationary phase.
-
Causality:
-
Overloading: Too much sample has been loaded onto the column for its size, leading to a non-ideal distribution of the compound.
-
Strong Interactions: The compound may have functional groups that interact very strongly with the acidic silanol groups on the surface of the silica gel.
-
-
Solution:
-
Reduce the sample load: Use a larger column for the amount of material or reduce the amount of crude product being purified.
-
Deactivate the silica gel: For basic compounds that might interact strongly with acidic silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites and improve peak shape.[2]
-
Q: I suspect my compound is decomposing on the column.
A: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process.[6]
-
Causality: The acidic silanol groups on the silica gel can catalyze the decomposition of sensitive molecules.
-
Solution:
-
Test for stability: Run a small spot of your compound on a TLC plate and let it sit for an extended period before eluting. If a new spot appears, it is likely decomposing.
-
Use a neutral stationary phase: Switch to a more inert stationary phase like alumina or Florisil.[2]
-
Work quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute it faster.
-
Experimental Workflow Visualization
tlc -> column_prep -> loading -> elution -> collection -> combine -> evaporate -> characterize; } Column chromatography workflow for purification.
References
- Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13.11.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- ResearchGate. (n.d.). The mobile phases used in column chromatography and calculated values of the retention factor.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- National Center for Biotechnology Information. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC.
- National Institutes of Health. (n.d.). Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway.
- MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- MDPI. (2024, October 20). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4.
- JOCPR. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.
- Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- Google Patents. (n.d.). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
- PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Chromatography [chem.rochester.edu]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
"minimizing impurity formation during the diazotization of 2-amino-5-ethyl-1,3,4-thiadiazole"
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing impurity formation during the diazotization of 2-amino-5-ethyl-1,3,4-thiadiazole. Our approach is grounded in mechanistic principles and field-proven strategies to ensure the highest purity of your diazonium salt intermediate.
Introduction: The Challenge of Purity in Heterocyclic Diazotization
The diazotization of 2-amino-5-ethyl-1,3,4-thiadiazole is a critical transformation in the synthesis of many pharmaceutical compounds. However, the inherent reactivity of the diazonium salt and the electronic nature of the thiadiazole ring present unique challenges in controlling impurity formation. This guide will address the most common issues encountered during this reaction and provide scientifically-backed solutions.
Core Principles of a Successful Diazotization
The fundamental reaction involves the treatment of the primary aromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid, to form the diazonium salt.[1] Success hinges on precise control over reaction parameters to favor the desired reaction pathway and suppress side reactions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Issue 1: Low Yield of Diazonium Salt and/or Presence of a Phenolic Impurity
-
Observation: Your reaction mixture shows a lower than expected concentration of the desired diazonium salt, and analytical data (e.g., HPLC, LC-MS) indicates the presence of 2-hydroxy-5-ethyl-1,3,4-thiadiazole.
-
Probable Cause: This is a classic sign of diazonium salt decomposition through hydrolysis. Diazonium salts, particularly in aqueous solutions, are thermally unstable and can react with water to liberate nitrogen gas and form a phenol.[2] This process is highly temperature-dependent.
-
Scientific Rationale: The diazonium group is an excellent leaving group (as N₂ gas). At temperatures above 5 °C, the rate of nucleophilic attack by water on the carbon atom of the thiadiazole ring bearing the diazonium group increases significantly, leading to the formation of the corresponding hydroxy derivative.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the entire duration of the reaction. Use a well-calibrated cooling bath (ice-water or a cryostat) and monitor the internal reaction temperature closely.
-
Rate of Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized "hot spots" that can initiate decomposition.
-
Efficient Stirring: Ensure the reaction mixture is well-agitated to promote rapid heat dissipation.
-
Issue 2: Formation of a Colored Impurity, Often Yellow or Orange
-
Observation: A colored byproduct is observed in the reaction mixture, which can complicate downstream processing and purification.
-
Probable Cause: The formation of an azo compound is a likely culprit. This occurs when the newly formed diazonium salt (which is an electrophile) couples with the unreacted 2-amino-5-ethyl-1,3,4-thiadiazole (which is nucleophilic). This results in the formation of a triazene impurity.
-
Scientific Rationale: For the diazotization to proceed cleanly, the primary amine must be completely protonated by the acid to prevent it from acting as a nucleophile. If the acidity is insufficient or if the mixing is poor, free amine will be available to react with the diazonium salt.
-
Solutions:
-
Ensure Complete Dissolution and Protonation: The 2-amino-5-ethyl-1,3,4-thiadiazole should be completely dissolved in a sufficient excess of strong acid (e.g., hydrochloric acid, sulfuric acid) before the addition of sodium nitrite begins. This ensures that the concentration of the free, unprotonated amine is minimized.
-
Molar Ratio of Acid: Use a stoichiometric excess of acid. A common practice is to use at least 2.5 to 3 equivalents of acid relative to the amine.
-
Order of Addition: Add the amine to the acid, not the other way around, to ensure an acidic environment is maintained.
-
Issue 3: Incomplete Reaction and Presence of Starting Material
-
Observation: Significant amounts of 2-amino-5-ethyl-1,3,4-thiadiazole remain in the reaction mixture after the theoretical amount of sodium nitrite has been added.
-
Probable Cause: This can be due to several factors, including insufficient nitrosating agent, poor mass transfer, or a reaction rate that is too slow at the operating temperature.
-
Scientific Rationale: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid is acid-catalyzed. Insufficient acidity can slow down the entire process.
-
Solutions:
-
Verify Reagent Stoichiometry and Quality: Ensure that the sodium nitrite is of high purity and that the correct molar amount is being used. A slight excess (e.g., 1.05-1.1 equivalents) is often employed to drive the reaction to completion.
-
Optimize Acid Concentration: The concentration of the acid can be critical. While a sufficient excess is needed, an overly concentrated acid solution might, in some cases, decrease the solubility of the amine salt. Experiment with the acid concentration to find the optimal balance for your specific conditions.
-
Increase Reaction Time: If the reaction is proceeding cleanly but is slow, consider extending the reaction time at 0-5 °C before proceeding to the next step. Monitor the reaction progress by a suitable analytical technique like HPLC.
-
Issue 4: Potential for Thiadiazole Ring Instability
-
Observation: Unidentified degradation products are observed that do not correspond to the expected phenolic or azo impurities.
-
Probable Cause: While the 1,3,4-thiadiazole ring is generally stable under acidic diazotization conditions, extreme conditions could potentially lead to ring-opening or other rearrangements.[3]
-
Scientific Rationale: The thiadiazole ring's stability can be compromised by harsh conditions such as very high acid concentrations or elevated temperatures, which are generally avoided in diazotization.
-
Solutions:
-
Avoid Extreme Conditions: Do not use fuming acids or allow the temperature to rise significantly. The standard conditions for diazotization are generally mild enough to preserve the integrity of the thiadiazole ring.
-
Analytical Monitoring: Employ HPLC-MS to identify any unknown impurities. Understanding their mass can provide clues to their structure and formation mechanism.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5 °C | Minimizes diazonium salt decomposition and hydrolysis to the corresponding phenol. |
| Molar Ratio of NaNO₂ to Amine | 1.05 - 1.1 : 1 | Ensures complete conversion of the starting amine. |
| Molar Ratio of Acid to Amine | 2.5 - 3.0 : 1 | Ensures complete protonation of the amine, preventing azo coupling. |
| Reaction Time | 30 - 60 minutes (post-addition) | Allows for complete reaction while minimizing decomposition. Monitor by HPLC. |
Experimental Protocol: Optimized Diazotization of 2-amino-5-ethyl-1,3,4-thiadiazole
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of the Amine Solution:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2.5-3.0 molar equivalents of a suitable strong acid (e.g., 10% aqueous HCl).
-
Cool the acid solution to 0-5 °C using an ice-water bath.
-
Slowly add 1.0 molar equivalent of 2-amino-5-ethyl-1,3,4-thiadiazole to the cooled acid with vigorous stirring. Ensure complete dissolution.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 1.05-1.1 molar equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution to the amine solution via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should be done sub-surface if possible.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.
-
-
Monitoring and Quenching:
-
Monitor the reaction for the disappearance of the starting amine using a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until a negative test with starch-iodide paper is obtained.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution of the diazonium salt is typically used immediately in the subsequent reaction step without isolation.
-
Visualizing the Pathways: Diazotization and Impurity Formation
Caption: Reaction pathways in the diazotization of 2-amino-5-ethyl-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical?
A: This temperature range is crucial for the stability of the diazonium salt.[4] Above 5 °C, the rate of decomposition to the corresponding phenol and nitrogen gas increases dramatically, leading to yield loss and impurity formation.
Q2: Can I use other acids besides hydrochloric acid?
A: Yes, other strong, non-nucleophilic acids like sulfuric acid can be used. The choice of acid can sometimes influence the stability and reactivity of the diazonium salt. However, the counter-ion from the acid will be present in the reaction mixture, which should be considered for downstream reactions.
Q3: How can I confirm that the diazotization is complete?
A: The most reliable method is to use HPLC to monitor the disappearance of the starting amine. A simpler, qualitative method is to use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (immediate blue-black color) indicates that there is enough nitrosating agent present to have reacted with all the amine.
Q4: What should I do if my diazonium salt solution is colored?
A: A colored solution often indicates the presence of an azo impurity. While this can sometimes be removed in downstream purification steps, it is best to prevent its formation by ensuring a sufficient excess of acid is used and that the amine is fully protonated before diazotization.
Q5: Is it possible to isolate the diazonium salt?
A: While some diazonium salts can be isolated as stable solids (often as tetrafluoroborate or tosylate salts), it is generally not recommended for diazonium salts of heterocyclic amines due to their potential explosive nature when dry. They are almost always prepared and used in solution immediately.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Zollinger, H. (2003).
-
Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., ... & Chi, K. W. (2008). Unusually stable, versatile, and pure arenediazonium tosylates: their preparation, structures, and synthetic applicability. Organic letters, 10(18), 3961-3964. [Link]
-
Butler, R. N., & O'Donohue, A. M. (1981). The mechanism of diazotization of weakly basic amines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1039-1045. [Link]
-
Not Voodoo. (n.d.). Diazotization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Vedantu. (2024, June 6). Why is Diazotization done at Low Temperature. Retrieved from [Link]
-
Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]
"effect of temperature and solvent on 2-Chloro-5-ethyl-1,3,4-thiadiazole synthesis"
Welcome to the technical support guide for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic procedure. We will move beyond simple protocols to explain the critical interplay of temperature and solvent, empowering you to troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most commonly cited and robust method is a variation of the Sandmeyer reaction. This process involves two key stages:
-
Diazotization: The starting material, 2-Amino-5-ethyl-1,3,4-thiadiazole, is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form an intermediate diazonium salt.
-
Chloro-de-diazoniation: The unstable diazonium salt is then reacted with a copper salt, such as copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom to yield the final product.[1]
This method is favored for its relatively high yield and the availability of the starting materials.
Q2: How critical is temperature control during the diazotization step?
A2: Temperature control is arguably the most critical parameter in this synthesis. The intermediate diazonium salt is highly unstable at elevated temperatures and can readily decompose, leading to a significant reduction in yield and the formation of unwanted phenolic byproducts. The reaction should be maintained at a low temperature, typically between -5°C and 5°C, during the addition of sodium nitrite.[1] Exceeding this range can lead to the premature decomposition of the diazonium salt, which is often observed as nitrogen gas evolution and a darkening of the reaction mixture.
Q3: What is the role of the solvent, and how do I choose the right one?
A3: The solvent plays several crucial roles: it dissolves the reactants, facilitates heat transfer to maintain temperature control, and stabilizes reactive intermediates.
-
Aqueous Media (e.g., Water/HCl): The most common solvent system is water, as the reaction utilizes aqueous hydrochloric acid and sodium nitrite.[1] This is an economical and environmentally friendly choice. However, the organic nature of the starting material and product may lead to solubility challenges, potentially affecting reaction rate and ease of product isolation.
-
Organic Solvents (e.g., THF, Acetone, Chloroform): While less common for this specific Sandmeyer reaction, similar syntheses of chloro-thiadiazole derivatives sometimes employ organic solvents.[2][3][4] An organic solvent might be chosen to improve the solubility of the starting amine. However, this complicates the reaction setup, as the diazotizing agent (formed from NaNO₂ and acid) must still be present, potentially creating a biphasic system or requiring the use of non-aqueous diazotizing agents. For the standard Sandmeyer protocol, an aqueous acidic medium is the most direct and validated choice.
Q4: Why is a copper catalyst necessary for the substitution step?
A4: The copper catalyst, typically in the form of copper(I) chloride, is essential for the chloro-de-diazoniation step. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, which facilitates the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) chloride complex formed in the process, yielding the desired this compound and regenerating the copper(I) catalyst. This catalytic cycle makes the substitution far more efficient than an uncatalyzed nucleophilic substitution.
Experimental Protocol & Workflow
This protocol is a synthesized methodology based on established procedures.[1]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in aqueous hydrochloric acid (e.g., 6M).
-
Diazotization:
-
Cool the stirred solution to between -5°C and 0°C using an ice-salt or acetone/dry ice bath. (Critical Step)
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Substitution:
-
In a separate vessel, prepare the copper(I) chloride catalyst.
-
Add the catalyst to the cold diazonium salt solution.
-
Allow the reaction mixture to slowly warm to room temperature. You should observe the evolution of nitrogen gas.
-
Gently heat the mixture to approximately 50-55°C to drive the reaction to completion. The gas evolution should cease after 1-2 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues by identifying their probable causes and providing actionable solutions.
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Temperature too high during diazotization: Decomposition of the diazonium salt. | Maintain strict temperature control (-5°C to 5°C) during NaNO₂ addition. Use a properly calibrated thermometer. |
| 2. Impure starting material: 2-Amino-5-ethyl-1,3,4-thiadiazole is degraded or impure. | Verify the purity of the starting amine via melting point or spectroscopy (NMR, IR) before starting. | |
| 3. Incorrect stoichiometry: Insufficient acid or sodium nitrite. | Ensure accurate weighing of reagents and use a slight excess (1.1 eq) of NaNO₂. | |
| Dark, Tarry Reaction Mixture | 1. Side reactions: Formation of azo compounds or phenolic byproducts due to high temperature. | Improve cooling efficiency. Ensure slow, dropwise addition of NaNO₂ to avoid localized heating. |
| 2. Decomposition of product: Product may be unstable at the final heating temperature for extended periods. | Monitor reaction by TLC. Once complete, do not heat unnecessarily long. | |
| Difficulty in Product Isolation | 1. Product is partially water-soluble: Inefficient extraction from the aqueous phase. | Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. |
| 2. Oily product: The crude product does not solidify. | This may indicate impurities. Attempt purification by column chromatography instead of recrystallization. Ensure all water is removed from the organic extracts before evaporation. |
Troubleshooting Logic Diagram
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Troubleshooting for the Synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chloro-5-ethyl-1,3,4-thiadiazole. This document provides in-depth, field-proven insights into the critical work-up and purification stages of this synthesis. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
The synthesis of this compound is typically achieved via a Sandmeyer reaction, a robust method for converting an aromatic amine to an aryl halide.[1][2] This process involves the diazotization of the starting material, 2-Amino-5-ethyl-1,3,4-thiadiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[3][4] While the reaction itself is well-established, the success of the synthesis hinges on a meticulous work-up procedure to isolate the target compound from byproducts and reagents.
This guide is structured as a dynamic troubleshooting resource, moving from a standard protocol to addressing specific issues you may encounter.
Section 1: The Standard Work-up Protocol: A Self-Validating System
A successful work-up is not merely a sequence of steps but a logical process where each action has a specific purpose: to remove a particular set of impurities. The following protocol is designed to systematically purify the crude product.
Step-by-Step Experimental Workflow
This protocol assumes the Sandmeyer reaction has been completed and the reaction mixture is a cold, acidic aqueous slurry containing the product, copper salts, and potential side products.
-
Transfer and Initial Dilution : Carefully transfer the entire reaction mixture into a separatory funnel of appropriate size. Dilute the mixture with an equal volume of cold water to ensure all salts are fully dissolved. Add the chosen extraction solvent (e.g., dichloromethane or ethyl acetate, ~2-3 times the volume of the initial reaction concentrate).
-
Expertise & Experience : Dilution is critical. A concentrated mixture can lead to the formation of emulsions and prevent efficient partitioning of the product into the organic phase.
-
-
Phase Separation : Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup (especially from residual nitrogen gas). Allow the layers to separate completely. The organic layer, containing the product, may be the top or bottom layer depending on the solvent's density.
-
Trustworthiness : A clean separation is the first validation point. If a sharp interface doesn't form, an emulsion has occurred (see Troubleshooting Section).
-
-
Aqueous Wash (Acidic) : Drain the organic layer. Re-extract the aqueous layer twice more with fresh solvent to maximize product recovery. Combine all organic extracts. Wash the combined organic layers with a dilute HCl solution (~1 M).
-
Causality : This acidic wash removes any remaining unreacted 2-Amino-5-ethyl-1,3,4-thiadiazole by converting it to its protonated, water-soluble salt.
-
-
Aqueous Wash (Basic) : Wash the organic layer with a 5% sodium hydroxide (NaOH) solution. The aqueous layer may turn intensely colored (red, brown, or purple). Continue washing until the aqueous layer is colorless.
-
Causality : This is the most crucial step for removing the primary organic impurity: the phenol side product (2-hydroxy-5-ethyl-1,3,4-thiadiazole).[3] Phenols are acidic and are deprotonated by NaOH to form water-soluble phenoxide salts, which are then extracted into the aqueous phase. The intense color is characteristic of these phenoxide anions.[3]
-
-
Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Causality : The brine wash removes the bulk of the dissolved water from the organic solvent (by osmotic pressure) and helps to break up any minor emulsions, making the subsequent drying step more efficient.
-
-
Drying : Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Trustworthiness : The clarity of the organic solvent after drying is a key indicator. A hazy or cloudy appearance means water is still present.
-
-
Solvent Removal : Filter off the drying agent and concentrate the organic solution using a rotary evaporator. Be cautious with the temperature, as the product may be volatile or thermally sensitive.
-
Expertise & Experience : It is advisable to perform this step at a reduced temperature (e.g., <40°C) to prevent product degradation.
-
-
Final Purification : The resulting crude oil or solid should be purified further by vacuum distillation or column chromatography on silica gel.
Visualization of the Work-up Workflow
Caption: Standard liquid-liquid extraction workflow for product isolation.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure.
| Issue | Potential Cause | Troubleshooting Action & Scientific Rationale |
| 1. Low or No Product Yield | a) Decomposition of Diazonium Salt: The diazonium intermediate is thermally unstable.[3][4] | Action: Strictly maintain the reaction temperature between 0–5 °C during diazotization and the initial Sandmeyer addition. Rationale: Above 5 °C, the diazonium salt rapidly decomposes, primarily reacting with water to form the undesired phenol byproduct, which significantly reduces the yield of the target chloro-compound. |
| b) Inefficient Sandmeyer Reaction: The Cu(I) catalyst may have oxidized to inactive Cu(II). | Action: Ensure the CuCl solution is freshly prepared or properly stored to prevent air oxidation. The solution should not be deep green, which indicates high Cu(II) content. Rationale: The Sandmeyer reaction proceeds via a single-electron transfer (SET) from Cu(I) to the diazonium salt.[1][4] Cu(II) cannot initiate this critical radical-forming step, thus halting the catalytic cycle. | |
| c) Product Loss During Work-up: The product may be more water-soluble than expected or lost in emulsions. | Action: Perform multiple (at least 3) extractions with the organic solvent. To break emulsions, add a small amount of brine or filter the emulsified layer through a pad of Celite. Rationale: The partition coefficient dictates the distribution of the product between phases. Multiple extractions are necessary to recover the product quantitatively. | |
| 2. Final Product is a Dark, Oily Tar | a) Phenolic Impurities: Incomplete removal of the 2-hydroxy-5-ethyl-1,3,4-thiadiazole byproduct. | Action: Perform additional washes with 5-10% NaOH solution during the extraction. Monitor the color of the aqueous wash; continue until it is no longer colored. Rationale: As explained in the protocol, basic washes are essential to deprotonate and remove acidic phenolic impurities.[3] Tar formation is often due to the presence of these reactive impurities. |
| b) Copper Contamination: The product may be complexed with residual copper salts. | Action: Wash the organic layer with a solution of aqueous ammonia or a 0.5 M EDTA solution. Rationale: Ammonia and EDTA are strong chelating agents that form stable, water-soluble complexes with copper ions, effectively pulling them from the organic layer into the aqueous phase. | |
| 3. Organic Layer is Blue/Green | Copper(II) Salts Present: Copper(II) salts have leached into the organic phase, often as complexes. | Action: Wash the organic extract with a dilute aqueous ammonia solution until the blue color of the Cu(NH₃)₄²⁺ complex is confined to the aqueous layer. Follow with a water wash to remove residual ammonia. Rationale: This is a clear visual indicator of copper contamination. The formation of the intensely blue tetraamminecopper(II) complex confirms the presence of Cu(II) and facilitates its removal into the aqueous phase. |
| 4. Product Decomposes on Distillation | Thermal Instability: The thiadiazole ring or the C-Cl bond may be unstable at high temperatures. | Action: Purify using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) instead of distillation. If distillation is necessary, ensure it is performed under high vacuum to lower the boiling point. Rationale: Many heterocyclic compounds, especially those with functional groups, have limited thermal stability. Chromatography is a non-thermal purification method that separates compounds based on polarity, avoiding thermal degradation. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is strict temperature control (0–5 °C) so critical in this synthesis?
-
A: The key intermediate, the arenediazonium salt, is highly unstable at elevated temperatures.[4] Above 5-10 °C, it will readily decompose by reacting with water in the solvent to produce nitrogen gas and the corresponding phenol, which is the primary side product that complicates purification and lowers the yield.[3]
-
-
Q: What is the expected yield for this reaction?
-
A: The literature reports yields for Sandmeyer reactions on heterocyclic amines can vary. A yield of around 79% has been reported under specific conditions for this transformation.[5] However, yields between 60-80% are generally considered good for this type of reaction, depending on the purity of the starting materials and strict adherence to the reaction conditions.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. For this compound, you would expect to see signals corresponding to the ethyl group (a quartet and a triplet).
-
Mass Spectrometry (MS): This will confirm the molecular weight (148.61 g/mol ) and provide the characteristic isotopic pattern for a molecule containing one chlorine atom.[6]
-
Infrared (IR) Spectroscopy: This can identify key functional groups and confirm the absence of hydroxyl (-OH) peaks from the phenolic byproduct.
-
-
-
Q: What are the primary safety concerns for this work-up procedure?
-
A:
-
Diazonium Salts: Solid diazonium salts can be explosive when dry and should always be kept in solution and handled with care at low temperatures.[4]
-
Solvents: Use of volatile and flammable organic solvents like dichloromethane or ethyl acetate requires working in a well-ventilated fume hood away from ignition sources.
-
Acids/Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
-
Section 4: Visualizing the Core Mechanism
The Sandmeyer reaction is not a simple ionic substitution. It proceeds through a radical mechanism catalyzed by copper(I).
Caption: Radical mechanism of the Sandmeyer chlorination.[1][4]
References
-
University of Toronto. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]
-
OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Gallaro, R. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2855. Available from: [Link]
-
NROChemistry. Sandmeyer Reaction. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. orgosolver.com [orgosolver.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
"stability of 2-Chloro-5-ethyl-1,3,4-thiadiazole under acidic and basic conditions"
Welcome to the technical support center for 2-Chloro-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic and basic conditions.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The 1,3,4-thiadiazole ring is known for its aromaticity and general stability, which makes it a valuable scaffold in medicinal chemistry.[3][4] However, the presence of a chlorine atom at the 2-position introduces a reactive site susceptible to nucleophilic substitution, and the overall stability of the molecule can be influenced by the surrounding chemical environment, particularly pH.
Understanding the stability of this compound is critical for:
-
Reaction Optimization: Preventing degradation during synthesis and subsequent reactions.
-
Formulation Development: Ensuring the active pharmaceutical ingredient (API) remains stable in its final dosage form.
-
Analytical Method Development: Developing stability-indicating methods to accurately quantify the compound and its degradation products.[5]
-
Regulatory Compliance: Fulfilling the requirements of regulatory bodies like the ICH and FDA for forced degradation studies.[5][6][7][8]
This guide will address common questions and challenges related to the stability of this compound, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the rapid disappearance of this compound in my reaction mixture under basic conditions. What is the likely cause?
A1: The 2-chloro substituent on the 1,3,4-thiadiazole ring makes this position highly susceptible to nucleophilic attack.[9] In the presence of a base (e.g., hydroxide ions, amines), you are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the thiadiazole ring activates the carbon atom attached to the chlorine, facilitating its displacement by a nucleophile.
-
Causality: The rate of this degradation is dependent on the strength and concentration of the nucleophile (base), as well as the temperature. Stronger bases and higher temperatures will accelerate the degradation. In some cases, with very strong bases, ring opening of the thiadiazole nucleus can also occur.[9][10]
-
Troubleshooting:
-
pH Control: If possible, lower the pH of your reaction medium.
-
Temperature: Conduct your reaction at a lower temperature to reduce the rate of degradation.
-
Nucleophile Choice: If the base is a reagent, consider using a weaker, non-nucleophilic base if it does not interfere with your desired reaction.
-
Reaction Time: Minimize the reaction time to limit the extent of degradation.
-
Q2: What are the expected degradation products of this compound under aqueous basic conditions?
A2: Under aqueous basic conditions (e.g., NaOH solution), the primary degradation product is expected to be 2-hydroxy-5-ethyl-1,3,4-thiadiazole via hydrolysis. This occurs through a nucleophilic substitution reaction where a hydroxide ion attacks the carbon at the 2-position, displacing the chloride ion.
It is also important to consider the potential for the formation of a tautomer, 5-ethyl-1,3,4-thiadiazol-2(3H)-one. The equilibrium between the hydroxy and oxo forms will depend on the solvent and pH.
Caption: Predicted degradation pathway under basic conditions.
Q3: Is this compound stable under acidic conditions?
A3: Generally, the 1,3,4-thiadiazole ring itself is relatively stable in acidic media.[11] However, the stability of this compound under acidic conditions can be influenced by the presence of nucleophiles. While the ring is likely to remain intact under moderately acidic conditions in the absence of strong nucleophiles, the presence of certain nucleophiles could still lead to substitution reactions, although likely at a slower rate than under basic conditions.
-
Expert Insight: In highly concentrated strong acids and at elevated temperatures, there is a possibility of acid-catalyzed hydrolysis of the chloro group, although this is generally less favorable than base-catalyzed hydrolysis. The protonation of the ring nitrogens can further influence the reactivity of the C-Cl bond.
Q4: I am performing a forced degradation study. What conditions should I use for this compound?
A4: A comprehensive forced degradation study should evaluate the stability of the compound under various stress conditions as recommended by ICH guidelines.[5][6][7][8] For this compound, the following conditions are a good starting point:
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days at RT, or elevated temp (e.g., 60°C) | Slow hydrolysis to 2-hydroxy derivative |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Hours to days at RT | Rapid hydrolysis to 2-hydroxy derivative |
| Oxidative | 3% - 30% H₂O₂ | Up to 7 days at RT | Potential for N-oxide formation or ring cleavage |
| Thermal | Dry heat (e.g., 80°C) | Up to 7 days | Assess intrinsic thermal stability |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Minimum 1.2 million lux hours and 200 W h/m² | Assess light sensitivity |
Self-Validating System: The goal is to achieve 5-20% degradation.[12] If no degradation is observed, increase the stress level (e.g., higher temperature, longer duration, or higher reagent concentration). If significant degradation occurs too quickly, reduce the stress level. This iterative approach ensures that you generate relevant degradation products for analytical method validation.
Q5: How can I monitor the degradation of this compound and identify its degradation products?
A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
-
Methodology:
-
Develop a separation method: Use a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate to improve peak shape) to separate the parent compound from its potential degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any new peaks that appear during the degradation study.
-
Identification of Degradants: Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products will provide crucial information for their structural elucidation. For example, the hydrolysis product, 2-hydroxy-5-ethyl-1,3,4-thiadiazole, would have a molecular weight of 130.17 g/mol , compared to 148.61 g/mol for the parent compound.
-
Experimental Protocols
Protocol 1: Forced Degradation under Basic Hydrolysis
This protocol outlines a typical procedure for assessing the stability of this compound under basic conditions.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
Volumetric flasks and pipettes
-
HPLC system with UV/PDA and MS detectors
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. The ratio of ACN to aqueous base should be kept low to ensure the degradation is primarily due to hydrolysis.
-
Stress Condition: Keep the sample at room temperature.
-
Time-Point Analysis: Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquot with an equimolar amount of 0.1 M HCl.
-
HPLC-MS Analysis: Inject the neutralized sample into the LC-MS system to monitor the decrease in the parent peak area and the formation of degradation products.
Caption: Workflow for basic hydrolysis forced degradation study.
References
-
Shealy, Y. F., Clayton, J. D., & Montgomery, J. A. (1962). Thiadiazoles. II. Formation of 4-Amino-1,2,5-thiadiazole-3-carboxylic Acid and Its Derivatives by Ring-Cleavage of[9][13][14]Thiadiazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 27(6), 2154–2160. [Link]
-
Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016. [Link]
-
Maadadi, R., & Pevzner, L. (2017). Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. Russian Journal of General Chemistry, 87(2), 259-265. [Link]
-
Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 557–593. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zelesky, T. (2001). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 25(2), 48-56. [Link]
-
Hassanzadeh, F., Jafari, E., & Hakimelahi, G. H. (2018). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Research in Pharmaceutical Sciences, 13(2), 116–125. [Link]
-
Singh, R., & Kumar, P. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8. [Link]
-
Rogé, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Anumolu, P. D., & Gummadi, S. (2016). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 1(1), 1-7. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(2), 111–123. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. connectjournals.com [connectjournals.com]
- 3. dovepress.com [dovepress.com]
- 4. 2-Chloro-1,3,4-thiadiazole | 52819-57-5 | Benchchem [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 8. ijisrt.com [ijisrt.com]
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- 14. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-ethyl-1,3,4-thiadiazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of heterocyclic chemistry, particularly with pharmacologically relevant scaffolds like 1,3,4-thiadiazoles, this structural validation is paramount. These five-membered heterocyclic compounds are notable for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise arrangement of substituents on the thiadiazole ring dictates its physicochemical properties and biological activity. Therefore, robust analytical methodologies are essential to confirm the intended molecular architecture and rule out potential isomers that may arise during synthesis.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 2-Chloro-5-ethyl-1,3,4-thiadiazole and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the gold standard for absolute structure determination, X-Ray Crystallography.
The Strategic Workflow of Structural Elucidation
The process of validating a novel chemical structure is a multi-faceted approach, where each analytical technique provides a unique piece of the puzzle. The synergy between these methods allows for a comprehensive and confident structural assignment. A typical workflow begins with spectroscopic techniques that provide information about the compound's functional groups and connectivity, followed by mass spectrometry to determine the molecular weight and elemental composition. For unambiguous proof of structure, especially in cases of stereoisomerism or complex substitution patterns, single-crystal X-ray crystallography is the ultimate arbiter.
Caption: A streamlined workflow for NMR-based structural analysis.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. [1]It provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.
For this compound, we would expect the molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 148/150 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-C₂H₅]⁺ | 119/121 | Loss of the ethyl group |
| [M-Cl]⁺ | 113 | Loss of the chlorine atom |
| [C₂H₅]⁺ | 29 | Ethyl cation |
Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [2]It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
For this compound, the IR spectrum would show characteristic absorption bands for C-H bonds in the ethyl group, C=N and C-S bonds within the thiadiazole ring, and the C-Cl bond.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Ethyl group |
| ~1600-1500 | C=N stretch | Thiadiazole ring |
| ~1450 | C-H bend | Ethyl group |
| ~700-600 | C-S stretch | Thiadiazole ring |
| ~800-600 | C-Cl stretch | Chloro group |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR), a liquid (as a thin film), or in solution.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the instrument and record the IR spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the absorption bands to identify the functional groups present in the molecule.
X-Ray Crystallography: The Definitive Answer
For an unambiguous determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the gold standard. [3]This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a 3D model of the molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles.
Experimental Protocol for X-Ray Crystallography
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of the compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
-
Structure Visualization and Analysis: The final structure is visualized using specialized software, and bond lengths, bond angles, and other geometric parameters are analyzed.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms | High resolution, non-destructive, provides detailed structural information | Requires soluble sample, can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample amount required | Can cause fragmentation, may not distinguish isomers |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited structural information, not suitable for complex mixtures |
| X-Ray Crystallography | Absolute 3D structure, bond lengths, and angles | Unambiguous structure determination | Requires a suitable single crystal, can be time-consuming |
Conclusion
References
-
Gaber, A. A. M., et al. (2021). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 26(15), 4633. [Link]
-
Adnan, S., Mohammed, A. J., & Thamer, H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
El-Faham, A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3759. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Klapötke, T. M., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2635-2643. [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 15(1), 59. [Link]
-
Hussein, F. A., & Al-Ouqaili, M. T. (2019). Synthesis of some Sulphur and Nitrogen containing Heterocyclic Compounds. Iraqi Journal of Pharmaceutical Sciences, 28(1), 8-16. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
ChemDraw. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. [Link]
-
NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]
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A Comparative Guide to the X-ray Crystallography of 2-Chloro-5-ethyl-1,3,4-thiadiazole Derivatives
This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 2-Chloro-5-ethyl-1,3,4-thiadiazole and its derivatives, with a focus on X-ray crystallography. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental intricacies and comparative analysis of these heterocyclic compounds, which are significant scaffolds in medicinal chemistry.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a privileged pharmacophore, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the thiadiazole ring is crucial in determining the compound's efficacy and mechanism of action. The introduction of a chloro group and an ethyl substituent at the 2 and 5 positions, respectively, creates a molecule with a unique electronic and steric profile, making its precise structural characterization a matter of significant interest for rational drug design.
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's behavior and its interaction with biological targets. In this guide, we will explore the crystallographic analysis of a key precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, and provide a detailed protocol for the synthesis of its chloro derivative, offering a comparative perspective on their structural features.
Synthesis and Crystallization: From Precursor to Target Compound
The journey to obtaining a high-quality crystal for X-ray diffraction begins with the synthesis and purification of the compound of interest. Here, we present a two-step synthesis beginning with the formation of the amino precursor, followed by its conversion to the target chloro derivative.
Experimental Protocol: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole
This protocol is adapted from a reported synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole.[2]
Materials:
-
Propionic acid
-
Concentrated Sulfuric acid (94%)
-
Thiosemicarbazide
-
Activated charcoal
-
44% Sodium hydroxide solution
-
Distilled water
Procedure:
-
In a round-bottom flask, carefully mix propionic acid (0.108 mol) with 16 g of concentrated sulfuric acid.
-
Heat the mixture to a temperature of 333–343 K.
-
While maintaining this temperature, add thiosemicarbazide (0.1 mol) portion-wise with continuous stirring.
-
Continue stirring the reaction mixture for 3 hours at 333–343 K.
-
After 3 hours, add water and a small amount of activated charcoal to the mixture and stir for an additional 40 minutes.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and carefully add 44% sodium hydroxide solution until the pH of the solution reaches 9.5–10, inducing the precipitation of the product.
-
Cool the mixture to 303–308 K and filter the precipitate.
-
Wash the precipitate with cold water (303 K) and allow it to dry.
Crystallization for X-ray Analysis:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent such as ethanol or a mixture of ethanol and water.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
The conversion of the 2-amino group to a 2-chloro group is a classic transformation achieved via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.
Materials:
-
2-amino-5-ethyl-1,3,4-thiadiazole
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the stirred solution of the amine, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification and Crystallization:
The crude product can be purified by column chromatography on silica gel. Single crystals for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
X-ray Crystallographic Analysis: A Comparative Look
While the crystal structure of this compound is not publicly available as of this writing, a detailed analysis of its immediate precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, provides invaluable insights into the structural framework of this class of compounds.
Crystal Structure of 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate
A study on the organic salt of the amino precursor, 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate, reveals key structural features.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 9.876(2) |
| c (Å) | 13.456(3) |
| β (°) | 109.56(3) |
| V (ų) | 1269.1(5) |
| Z | 4 |
In this structure, the thiadiazole ring is essentially planar. The ethyl group exhibits an extended conformation and is nearly coplanar with the thiadiazole ring. A significant feature of the crystal packing is the formation of an infinite one-dimensional chain through hydrogen bonding interactions between the oxalate anion and two 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium cations.[2]
Comparison with Other Thiadiazole Derivatives
The structural parameters of the 2-amino-5-ethyl-1,3,4-thiadiazole precursor can be compared with other substituted thiadiazoles to understand the influence of different functional groups on the molecular geometry and crystal packing. For instance, the introduction of bulky aromatic groups can lead to significant dihedral angles between the substituent and the thiadiazole ring, influencing the overall molecular conformation.[3][4]
The replacement of the amino group with a chloro atom is expected to induce several changes:
-
Electronic Effects: The chloro group is electron-withdrawing, which will alter the electron density distribution within the thiadiazole ring.
-
Intermolecular Interactions: The hydrogen bonding capabilities of the amino group will be absent in the chloro derivative. This will fundamentally change the crystal packing, likely leading to a structure dominated by weaker van der Waals forces and dipole-dipole interactions.
-
Molecular Geometry: While the planarity of the thiadiazole ring is expected to be maintained, slight variations in bond lengths and angles will occur due to the different electronic and steric demands of the chloro substituent compared to the amino group.
Alternative Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are indispensable for routine characterization and for compounds that fail to yield suitable crystals.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information about the molecular structure in solution. | Does not provide information on bond lengths, bond angles, or crystal packing. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, allows for determination of molecular formula. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple technique for functional group identification. | Provides limited information on the overall molecular structure. |
Visualizing the Workflow and Molecular Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Synthetic and analytical workflows.
Caption: Key structural relationships.
Conclusion
The structural elucidation of this compound derivatives is a critical step in understanding their potential as therapeutic agents. While a definitive crystal structure for the chloro derivative remains to be reported, a comparative analysis based on its well-characterized amino precursor provides a robust framework for predicting its structural properties. The detailed synthetic protocols and discussion of analytical techniques presented in this guide offer a solid foundation for researchers working in this exciting area of medicinal chemistry. The pursuit of a single crystal of this compound is a worthy endeavor that will undoubtedly provide deeper insights into the structure-activity relationships of this important class of compounds.
References
-
Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. [Link]
-
2-Chloro-5-chloromethyl-1,3-thiazole. [Link]
-
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]
-
Structure of N-(5-ethyl-[2][3][5]-thiadiazole-2-yl)toluenesulfonamide by combined X-ray powder diffraction, 13C solid-state NMR and molecular modelling. [Link]
-
Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. [Link]
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- 2. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide by combined X-ray powder diffraction, 13C solid-state NMR and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro- vs. 2-Bromo-5-ethyl-1,3,4-thiadiazole Reactivity in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 1,3,4-thiadiazole scaffold is a privileged heterocycle, prized for its diverse pharmacological activities. Functionalization of this ring system, particularly at the 2-position, is a common strategy for modulating biological activity. This guide provides a detailed comparative analysis of the reactivity of two key intermediates, 2-chloro-5-ethyl-1,3,4-thiadiazole and 2-bromo-5-ethyl-1,3,4-thiadiazole, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in fundamental principles of physical organic chemistry and supported by relevant experimental data from the literature on analogous systems.
The Electron-Deficient Nature of the 1,3,4-Thiadiazole Ring: A Driver of Reactivity
The 1,3,4-thiadiazole ring is an electron-deficient heteroaromatic system. This deficiency is a consequence of the inductive electron-withdrawing effects of the two nitrogen atoms and the sulfur atom within the five-membered ring. This inherent electronic property renders the carbon atoms of the ring, particularly at the 2- and 5-positions, electrophilic and thus susceptible to attack by nucleophiles. Consequently, halogens at these positions are readily displaced via a nucleophilic aromatic substitution mechanism.
The generally accepted mechanism for SNAr reactions on 2-halo-1,3,4-thiadiazoles is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (halide ion) is eliminated, and the aromaticity of the thiadiazole ring is restored.
A Comparative Guide to the Biological Activity of 2-Chloro-5-Substituted-1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of 2-chloro-5-substituted-1,3,4-thiadiazole derivatives, with a particular focus on antimicrobial and anticancer properties. While direct experimental data for 2-Chloro-5-ethyl-1,3,4-thiadiazole is not currently available in the cited literature, this guide will draw upon data from structurally similar analogs to infer potential activities and highlight key structure-activity relationships (SAR). The insights provided herein are intended to guide future research and drug discovery efforts centered on this promising class of compounds.
The unique physicochemical properties of the 1,3,4-thiadiazole ring, including its mesoionic character, contribute to its ability to cross cellular membranes and interact with various biological targets.[3][4] The introduction of a chloro group at the 2-position and various substituents at the 5-position can significantly modulate the biological profile of these molecules, leading to potent antimicrobial and anticancer agents.[2]
Comparative Analysis of Biological Activities
The biological activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives is profoundly influenced by the nature of the substituents at both positions. The presence of a chlorine atom at the 2-position is a common feature in many biologically active derivatives, often enhancing their potency.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal activities of 1,3,4-thiadiazole derivatives. The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) Insights:
-
Influence of the 5-Substituent: The nature of the substituent at the 5-position plays a critical role in determining the antimicrobial spectrum and potency. For instance, the presence of aromatic or heteroaromatic rings can enhance activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can impact activity. In some series, electron-withdrawing groups have been shown to increase antibacterial efficacy.[5]
While specific data for this compound is unavailable, we can extrapolate from related structures. For example, chloro-substituted thiadiazoles have shown stronger antimicrobial activity compared to derivatives with other groups like nitro, methoxy, or methyl.[2]
Table 1: Comparative Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Chloro-substituted thiadiazoles | Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Stronger activity compared to nitro, methoxy, hydroxy, or methyl derivatives. | [2] |
| 2-(p-chlorophenyl) derivative | S. aureus | MIC: 62.5 µg/mL | [1] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | Gram-positive and Gram-negative bacteria, Candida albicans | Good activity with MICs ranging from 8 to 31.25 µg/mL. | [1] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a privileged structure in the design of novel anticancer agents.[4][6] These compounds can induce apoptosis, inhibit cell proliferation, and target specific enzymes and signaling pathways involved in cancer progression.[3]
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The substitution pattern on the 1,3,4-thiadiazole ring is crucial for cytotoxic activity. Aromatic and heterocyclic moieties at the 5-position are common features of potent anticancer derivatives.
-
Lipophilicity: Increased lipophilicity has been correlated with enhanced anticancer activity in some series of 1,3,4-thiadiazole derivatives.
A structurally related compound, 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide , has been synthesized and evaluated for its in vitro cytotoxicity. This provides valuable insight into the potential of 2-chloro-substituted thiadiazoles as anticancer agents.
Table 2: In Vitro Cytotoxicity of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and its Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Derivative 4e | MCF-7 (Breast Cancer) | 2.34 |
| HepG2 (Liver Cancer) | 3.13 | |
| Derivative 4i | MCF-7 (Breast Cancer) | 3.11 |
| HepG2 (Liver Cancer) | 4.25 |
Data extracted from a study on 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents.[7]
The data in Table 2 clearly demonstrates that 2-chloro-1,3,4-thiadiazole derivatives bearing an N-substituted acetamide at the 5-position exhibit potent cytotoxic effects against human breast and liver cancer cell lines. This suggests that this compound could also possess anticancer properties, warranting further investigation.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. The following are standard protocols for assessing the biological activities of novel chemical entities.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Mechanisms of Action
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with multiple cellular targets.
Caption: Potential Mechanisms of Action for 1,3,4-Thiadiazole Derivatives.
Conclusion and Future Directions
While the existing body of research strongly supports the potential of 2-chloro-5-substituted-1,3,4-thiadiazole derivatives as valuable scaffolds for the development of new antimicrobial and anticancer agents, the absence of specific experimental data for this compound underscores a clear research gap. The structure-activity relationships discussed in this guide, derived from closely related analogs, suggest that this specific compound is a promising candidate for synthesis and biological evaluation.
Future research should focus on:
-
The synthesis and characterization of this compound and a series of related 2-chloro-5-alkyl-1,3,4-thiadiazole derivatives.
-
Comprehensive in vitro and in vivo evaluation of their antimicrobial and anticancer activities.
-
Elucidation of their specific mechanisms of action to identify novel cellular targets.
By systematically exploring the biological potential of this and other understudied 1,3,4-thiadiazole derivatives, the scientific community can continue to leverage this versatile heterocyclic core for the discovery of next-generation therapeutics.
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A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction: The Imperative for Purity in Thiadiazole Chemistry
2-Chloro-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family.[1] With a molecular formula of C₄H₅ClN₂S and a molecular weight of 148.61 g/mol , this molecule serves as a versatile building block in medicinal and agricultural chemistry.[2][3][4] Thiadiazole scaffolds are integral to a wide range of pharmacologically active agents, exhibiting properties such as anticancer, antibacterial, and anti-inflammatory activities.[1]
Given its role as a precursor or active ingredient, the purity of this compound is not merely a quality metric but a critical determinant of efficacy, safety, and regulatory compliance. Impurities, even in trace amounts, can introduce undesirable toxicity, alter biological activity, or compromise the stability of the final product. Therefore, robust and reliable analytical methodologies are essential for its characterization.
This guide provides an in-depth comparison of two gold-standard analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and discuss the complementary nature of these powerful techniques.
Foundational Principles: Selecting the Appropriate Analytical Strategy
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its primary strength lies in its versatility, as it does not require the analyte to be volatile. This makes it an ideal frontline technique for the purity analysis of a vast range of organic molecules, including many thiadiazole derivatives.[5] Coupled with a Ultraviolet (UV) detector, HPLC provides excellent quantitative precision for compounds containing a chromophore, such as the 1,3,4-thiadiazole ring system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a hybrid technique that couples the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] GC is restricted to analytes that are volatile and thermally stable enough to be vaporized without decomposition.[7][8] For suitable compounds like this compound (a liquid with a relatively low molecular weight), GC-MS offers an unparalleled advantage: it not only quantifies impurities but also provides their mass spectra, enabling structural elucidation and identification through library matching.[2][9]
Head-to-Head Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Requirement | Soluble in mobile phase; wide range of polarities | Volatile and thermally stable |
| Separation Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gaseous mobile and liquid/solid stationary phases |
| Primary Information | Quantitative (purity, concentration) | Quantitative and Qualitative (structural information from mass spectra) |
| Impurity Identification | Requires isolation or co-injection with a known standard | Tentative identification via spectral library matching (e.g., NIST) |
| Typical Sample Prep | Dissolution in a suitable solvent, filtration | Dilution in a volatile solvent |
| Ideal For | Robust, routine QC; analysis of non-volatile or thermally labile compounds | Impurity profiling; definitive identification of volatile unknowns |
Experimental Workflow & Protocols
The following sections detail validated, step-by-step protocols for analyzing this compound. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method development process.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Causality of Method Design: A reversed-phase (RP-HPLC) method is selected as the primary choice for this analysis. The C18 stationary phase is highly effective for retaining and separating small to medium-sized organic molecules of moderate polarity. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the main component while also resolving potential impurities with different polarities. UV detection is chosen because the thiadiazole ring system contains conjugated double bonds, making it a strong chromophore that absorbs UV light, enabling sensitive detection.
Caption: Workflow for HPLC-UV Purity Assessment.
-
Materials and Reagents:
-
This compound reference standard and test sample.
-
HPLC-grade Acetonitrile.
-
Ultrapure Water (18.2 MΩ·cm).
-
0.45 µm Syringe Filters (e.g., PTFE).
-
-
Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumental Conditions:
Parameter Setting HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A Ultrapure Water Mobile Phase B Acetonitrile Gradient 30% B to 95% B over 15 min; hold at 95% B for 5 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detector | UV/DAD at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality of Method Design: GC-MS is employed as a complementary technique for its ability to provide structural information. The compound's expected volatility makes it suitable for GC. A non-polar DB-5ms column is chosen as it provides excellent separation for a wide range of semi-volatile organic compounds. A temperature gradient (oven program) is used to ensure sharp peaks for volatile impurities while allowing less volatile components to elute in a reasonable time. Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be searched against the NIST library for tentative impurity identification.
Caption: Workflow for GC-MS Purity and Impurity ID.
-
Materials and Reagents:
-
This compound test sample.
-
GC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
-
Sample Preparation:
-
Sample Solution (~100 µg/mL): Prepare a stock solution by dissolving 10 mg of the sample in 10 mL of DCM. Perform a subsequent 1:10 dilution of the stock solution with DCM to achieve the final concentration.
-
-
Instrumental Conditions:
Parameter Setting GC-MS System Agilent 8890 GC with 5977B MSD or equivalent Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium, Constant Flow at 1.2 mL/min Inlet Temp. 250 °C Injection Vol. 1 µL, Split ratio 50:1 Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Transfer Line 280 °C Ion Source Electron Ionization (EI) at 70 eV, 230 °C Mass Analyzer Quadrupole, 150 °C | Scan Range | 35 - 350 amu |
-
Data Analysis:
-
Integrate all peaks in the Total Ion Chromatogram (TIC).
-
Calculate purity using the area percent method from the TIC.
-
For each impurity peak, extract the mass spectrum and perform a search against the NIST Mass Spectral Library to obtain a tentative identification.
-
Method Validation: Establishing Trust and Accuracy
A protocol is only trustworthy if it is validated. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[10] All methods used in a regulated environment must be validated according to ICH Q2(R2) guidelines.[11]
Key Validation Parameters
| Parameter | Purpose | Assessment Approach |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities or matrix components. | Analyze a blank, the analyte, and a spiked sample with known impurities. In HPLC, assess peak purity using a DAD detector. In GC-MS, the mass spectrum itself provides high specificity.[12] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Prepare and analyze at least five standards across the range (e.g., 50-150% of target concentration). Plot response vs. concentration and determine the correlation coefficient (r² > 0.999).[12] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample of known purity or perform a recovery study by spiking a blank matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.[13] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Analyze a minimum of six replicate preparations at 100% concentration or nine preparations across the specified range.[13] Results are expressed as Relative Standard Deviation (%RSD). |
| LOQ/LOD | Limit of Quantitation (LOQ) is the lowest amount quantifiable with acceptable precision and accuracy. Limit of Detection (LOD) is the lowest amount detectable. | Determined based on signal-to-noise ratio (typically 10:1 for LOQ, 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.[13] |
Comparative Data and Discussion
To illustrate the complementary data obtained, let's consider a hypothetical batch of this compound with several impurities.
Table 1: Hypothetical HPLC-UV Purity Results
| Peak No. | Retention Time (min) | Area % | Peak Tailing | Resolution (to next peak) |
| 1 | 4.52 | 0.15 | 1.1 | 3.5 |
| 2 | 6.88 | 0.30 | 1.2 | 2.8 |
| 3 (Main) | 8.95 | 99.45 | 1.1 | 5.1 |
| 4 | 12.10 | 0.10 | 1.0 | - |
| Total | 100.00 |
-
HPLC Insight: The HPLC data provides a robust purity value of 99.45% . It shows three small impurities with good chromatographic resolution. However, it gives no structural information about what these impurities are.
Table 2: Hypothetical GC-MS Purity and Impurity ID Results
| Peak No. | Retention Time (min) | Area % (TIC) | Tentative ID (NIST Library) | Match Factor |
| 1 | 5.61 | 0.14 | 2-Ethyl-1,3,4-thiadiazole | 920 |
| 2 (Main) | 7.34 | 99.55 | This compound | 985 |
| 3 | 8.02 | 0.31 | Dichloro-ethyl-thiadiazole isomer | 850 |
| Total | 100.00 |
-
GC-MS Insight: The GC-MS data provides a similar purity value of 99.55% . Crucially, it offers a tentative identification for the impurities. Impurity 1 appears to be a de-chlorinated version of the parent compound, while Impurity 3 could be a di-chlorinated by-product from the synthesis. This information is invaluable for process chemists to optimize the reaction and purification steps. Note that the impurity at 12.10 min in the HPLC run was not detected, suggesting it may be a non-volatile substance (e.g., a salt or polymeric material) that is not amenable to GC analysis.
Conclusion: A Synergistic Approach to Purity Assessment
Neither HPLC nor GC-MS alone tells the complete story of a compound's purity. They are not competing techniques but rather complementary tools that, when used together, provide a comprehensive and trustworthy assessment.
-
HPLC-UV stands as the workhorse for routine quality control, offering robust, precise, and accurate quantification of the main component and any impurities that are UV-active and chromatographable under liquid-phase conditions.
-
GC-MS excels as an investigational tool. Its strength lies in the definitive identification of volatile and thermally stable impurities, providing critical insights that can guide synthesis optimization and ensure product safety.
For the complete and rigorous purity assessment of this compound, a dual-pronged strategy is recommended. HPLC should be used for official purity reporting and stability studies due to its robustness. GC-MS should be employed during process development and for the characterization of new impurity profiles to ensure no volatile, potentially reactive, or toxic species are overlooked. This synergistic approach ensures the highest level of scientific integrity and product quality for researchers, scientists, and drug development professionals.
References
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Thermo Fisher Scientific. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. 9
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Pérez-García, P., et al. (2024). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Chemistry.
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Niinemets, Ü., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology.
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Niinemets, Ü., et al. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.
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Separation Science. (2024). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
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Kowalski, P., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
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Al-Janabi, A. S. A., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
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ResearchGate. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
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CymitQuimica. This compound.
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Shabir, G.A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe.
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Al-Janabi, A. S. A., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Semantic Scholar.
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Dong, M. W. (2003). Analytical Method Validation: Back to Basics, Part II. LCGC International.
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Matrix Scientific. This compound.
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Pharmaffiliates. This compound.
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Akıncıoğlu, H., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega.
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ChemicalBook. This compound synthesis.
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ABI Chem. 2-ethyl-5-chloro-1,3,4-thiadiazole.
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PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole.
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ISRES Publishing. (2021). Thiadiazoles and Their Properties.
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A Computational Chemist's Guide to the Electronic Landscape of 2-Chloro-5-ethyl-1,3,4-thiadiazole: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic properties is paramount. These properties govern molecular interactions, reactivity, and ultimately, biological activity. This guide provides a comprehensive computational framework for investigating the electronic characteristics of 2-Chloro-5-ethyl-1,3,4-thiadiazole, a member of the pharmacologically significant 1,3,4-thiadiazole family of heterocyclic compounds.[1][2][3] We will explore the theoretical underpinnings of the computational approach, present a comparative analysis with structurally related molecules, and provide a detailed protocol for replicating this study.
The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electronic nature of the substituents on this ring system plays a crucial role in modulating these activities. By employing computational methods, we can gain predictive insights into the molecule's behavior, guiding further experimental work and drug design efforts.
The Computational Microscope: Unveiling Electronic Properties
To probe the electronic structure of this compound, we turn to Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method.[4][5][6] DFT calculations allow us to determine key electronic descriptors that provide a quantitative measure of the molecule's reactivity and interaction potential.
Key Electronic Descriptors:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental in predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.[5][7]
-
Dipole Moment: This provides a measure of the overall polarity of the molecule, which is critical for understanding its solubility and ability to engage in electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8][9] This is invaluable for predicting sites of interaction with biological targets.
A Comparative Analysis: The Influence of Chloro and Ethyl Groups
To understand the specific contribution of the chloro and ethyl substituents to the electronic properties of our target molecule, we will compare its computed properties with those of related 1,3,4-thiadiazole derivatives. For this guide, we will use 2-amino-5-methyl-1,3,4-thiadiazole and 2,5-dimethyl-1,3,4-thiadiazole as points of comparison, drawing upon data from existing computational studies.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound (Hypothetical) | -7.25 | -1.85 | 5.40 | 3.50 |
| 2-Amino-5-methyl-1,3,4-thiadiazole[10] | -6.80 | -1.50 | 5.30 | 4.20 |
| 2,5-Dimethyl-1,3,4-thiadiazole[7] | -6.95 | -1.20 | 5.75 | 2.80 |
Analysis: The hypothetical data for this compound suggests that the electron-withdrawing nature of the chlorine atom leads to a stabilization of both the HOMO and LUMO energy levels compared to the amino- and dimethyl-substituted analogs. The ethyl group, being a weak electron-donating group, has a less pronounced effect. The predicted HOMO-LUMO gap indicates a molecule of moderate reactivity. The dipole moment is expected to be significant due to the presence of the electronegative chlorine and nitrogen atoms.
Visualizing Reactivity: The Molecular Electrostatic Potential
The MEP map of this compound would be crucial in identifying the reactive sites. We would anticipate electron-rich regions (negative potential, typically colored red or yellow) to be located around the nitrogen atoms of the thiadiazole ring and the chlorine atom, making them susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential, typically colored blue) would likely be found around the hydrogen atoms of the ethyl group.
Experimental Workflow: A Step-by-Step Computational Protocol
The following protocol outlines the steps to perform a DFT-based analysis of this compound.
Caption: A flowchart illustrating the key steps in the computational study of this compound.
Detailed Steps:
-
Molecular Structure Generation:
-
Draw the 2D structure of this compound using a molecule editor (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup or optimization using a molecular mechanics force field (e.g., UFF).
-
-
Method and Basis Set Selection:
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.
-
-
Frequency Calculation:
-
Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate the key electronic properties, including the HOMO and LUMO energies, dipole moment, and molecular electrostatic potential.
-
-
HOMO-LUMO Analysis:
-
Extract the energies of the HOMO and LUMO and calculate the energy gap. Visualize the 3D plots of these orbitals to understand their spatial distribution.
-
-
MEP Visualization:
-
Generate the MEP surface and map it onto the electron density of the molecule. Analyze the color-coded surface to identify electrophilic and nucleophilic regions.
-
-
Comparative Analysis:
-
Repeat the above steps for the chosen comparative molecules (or obtain the data from reliable literature sources).
-
Conclusion and Future Directions
This computational guide provides a robust framework for investigating the electronic properties of this compound. By following the outlined protocol and leveraging comparative analysis, researchers can gain valuable insights into the molecule's reactivity and potential for biological interactions. These theoretical findings can then serve as a strong foundation for guiding the synthesis of novel derivatives and for planning more complex studies, such as molecular docking simulations with specific biological targets. The synergy between computational and experimental approaches is key to accelerating the drug discovery and development process.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. African Journal of Pure and Applied Chemistry, 5(11), 343-350. [Link]
- Channar, P. A., et al. (2019).
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Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Serbian Chemical Society, 87(10), 1165-1179. [Link]
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Hussein, F. A., et al. (2021). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Journal of the Iranian Chemical Society, 18(1), 1-15. [Link]
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Kaur, R., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 2857-2871. [Link]
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Mamand, D. M., et al. (2021). A computational study of substituent effect 1, 3, 4-thiadiazole on corrosion inhibition. КиберЛенинка. [Link]
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Muğlu, H., & Çavuş, M. S. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]
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Pang, H., et al. (2007). Structural and electronic effects of 1,3,4-thiadiazole units incorporated into polythiophene chains. Macromolecules, 40(18), 6585-6593. [Link]
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Rani, P., & Srivastava, V. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30069-30084. [Link]
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ResearchGate. (n.d.). Electronic parameters of 1,3,4-thiadiazole systems. [Link]
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ResearchGate. (n.d.). Molecular Geometry, Electronic Properties, MPO Methods and Structure Activity/Property Relationship Studies of 1,3,4-Thiadiazole. [Link]
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SciELO. (2020). Synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. [Link]
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Singh, A., Kumar, A., & Verma, P. K. (2015). Molecular Structure and Vibrational Analysis of 2-Amino- 5-( m -Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. International Journal of Spectroscopy, 2015, 1-13. [Link]
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Skabara, P. J., et al. (2007). Structural and Electronic Effects of 1,3,4-Thiadiazole Units Incorporated into Polythiophene Chains. Macromolecules, 40(18), 6585-6593. [Link]
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Zare, H., et al. (2020). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC Advances, 10(45), 26941-26952. [Link]
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Zhang, Y., et al. (2018). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668-1674. [Link]
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Lynch, D. E., & McClenaghan, I. (2002). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o623-o625. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction
2-Chloro-5-ethyl-1,3,4-thiadiazole is a crucial heterocyclic building block in medicinal and agricultural chemistry. Its reactive chloro group serves as a versatile handle for the introduction of various functionalities, enabling the synthesis of a diverse range of derivatives with significant biological activities. This guide provides an in-depth comparison of the prevalent synthetic strategies for obtaining this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
The primary and most extensively documented approach to synthesizing this compound is a two-step process. This pathway commences with the construction of the 1,3,4-thiadiazole ring to form the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, followed by the conversion of the amino group to a chloro substituent via a diazotization-chlorination reaction. This guide will dissect and compare two prominent methods for the synthesis of the amino intermediate and provide a detailed protocol for the subsequent chlorination step.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a two-stage process, beginning with the formation of the core thiadiazole ring system followed by functional group interconversion.
Caption: General two-step synthetic approach to this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-ethyl-1,3,4-thiadiazole
The initial and critical phase of the synthesis is the formation of the 2-amino-5-ethyl-1,3,4-thiadiazole ring. We will compare two effective methods for this cyclization reaction.
Method 1: Polyphosphoric Acid (PPA) Mediated Cyclization
This classical approach utilizes polyphosphoric acid as both a catalyst and a dehydrating agent to facilitate the condensation of propionic acid and thiosemicarbazide. PPA is a viscous liquid that provides a homogenous reaction medium at elevated temperatures.
Caption: PPA-mediated synthesis of the amino-thiadiazole intermediate.
-
A mixture of 92.6 parts by weight of propionic acid, 215 parts of commercial polyphosphoric acid, and 1 part of 50% aqueous hypophosphorous acid is prepared.[1]
-
To this mixture, 91 parts of thiosemicarbazide are added with stirring.[1]
-
The reaction mixture is heated with continuous stirring to a temperature between 102 °C and 111 °C for 1.5 hours, by which time the reaction is substantially complete.[1]
-
The hot reaction mixture is carefully poured into 500 parts of water ("drowned").[1]
-
The aqueous solution is then neutralized with ammonium hydroxide.[1]
-
The resulting precipitate is collected by filtration at room temperature.[1]
-
The filter cake of 2-amino-5-ethyl-1,3,4-thiadiazole is washed with water and dried to yield the final product.[1]
The use of polyphosphoric acid is advantageous due to its dual role as a solvent and a powerful dehydrating agent, driving the cyclization to completion. The reaction proceeds through the initial acylation of thiosemicarbazide by propionic acid, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. This method is robust and provides a high yield of the desired product.[1] The addition of hypophosphorous acid likely acts as an antioxidant, preventing side reactions.
Method 2: Solid-State Synthesis using Phosphorus Pentachloride (PCl₅)
This modern approach offers a more environmentally friendly and efficient alternative by employing a solid-state reaction at room temperature. This method avoids the use of harsh acidic solvents and high temperatures.
Caption: Sandmeyer-type reaction for the synthesis of this compound.
-
Dissolve the 2-amino-5-ethyl-1,3,4-thiadiazole in cold, concentrated hydrochloric acid. [2]2. Cool the mixture to between 5 and 15 °C in an ice-salt bath. [2]3. Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 15 °C. [2]4. Stir the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt. [2]5. (Optional but recommended) Add a catalytic amount of cuprous chloride (CuCl) to facilitate the decomposition of the diazonium salt. [2]6. Warm the reaction mixture to 80 °C and maintain this temperature for 2 hours, during which nitrogen gas will evolve. [2]7. After cooling, neutralize the reaction mixture with a base, such as concentrated ammonium hydroxide, to a pH of 9.1. [2]8. The product, this compound, will precipitate out of the solution. [2]9. Collect the solid by filtration, wash with cold water, and dry overnight at 60 °C. [2]
The diazotization step requires careful temperature control to prevent the premature decomposition of the unstable diazonium salt. The subsequent decomposition of the diazonium salt to the chloro derivative is driven by the release of nitrogen gas, a thermodynamically favorable process. The use of a copper(I) catalyst, as in the classical Sandmeyer reaction, is known to improve the yield and reduce the formation of by-products. [2]For a related compound, this chlorination step has been reported to proceed with a high yield of 88.6%. [2]
Overall Comparison and Conclusion
Both synthetic routes to the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, offer excellent yields. The choice between the polyphosphoric acid and the solid-state phosphorus pentachloride method will likely depend on the available equipment, scale of the reaction, and environmental considerations. For larger-scale, industrial applications, the solid-state method presents significant advantages in terms of reduced reaction time, energy consumption, and waste generation.
The subsequent Sandmeyer-type reaction is a reliable and high-yielding method for the conversion of the amino group to the desired chloro functionality. Careful control of the reaction conditions, particularly temperature, is crucial for the success of this step.
References
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- [Citation on general synthesis of 1,3,4-thiadiazole-2-thiones, not directly applicable but provides context on thiadiazole synthesis]
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A Comparative Guide to the In Vitro Anticancer Activity of 2-Chloro-5-ethyl-1,3,4-thiadiazole Derivatives and Related Analogues
This guide provides an in-depth technical comparison of the in vitro anticancer activity of 2-Chloro-5-ethyl-1,3,4-thiadiazole derivatives and their structural analogues. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. We will explore the cytotoxic profiles, mechanisms of action, and structure-activity relationships of this promising class of heterocyclic compounds, supported by experimental data from peer-reviewed literature.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Oncology Research
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer activity.[1] This scaffold is considered a "privileged structure" as its derivatives have been shown to interact with a wide array of biological targets. The mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of its derivatives to cross cellular membranes, a crucial property for effective drug action.[2] Furthermore, this heterocyclic system is a bioisostere of pyrimidine, a key component of nucleobases, suggesting that its derivatives may interfere with DNA replication and other fundamental cellular processes in cancer cells.[3]
Comparative Analysis of In Vitro Anticancer Activity
While specific studies focusing exclusively on this compound derivatives are limited in the current literature, a comprehensive analysis of structurally related compounds allows us to infer potential efficacy and guide future research. The anticancer activity of 2,5-disubstituted 1,3,4-thiadiazoles is significantly influenced by the nature of the substituents at these positions.
Influence of the 2-Halo Substituent
The presence of a halogen atom, particularly chlorine, at the 2-position of the 1,3,4-thiadiazole ring often plays a crucial role in the cytotoxic activity of these compounds. For instance, derivatives like 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide have demonstrated notable activity against breast cancer cell lines.[4] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Impact of the 5-Alkyl/Aryl Substituent
The substituent at the 5-position of the 1,3,4-thiadiazole ring is a key determinant of the compound's anticancer potency and selectivity. A wide variety of alkyl and aryl groups have been explored, leading to derivatives with a broad spectrum of activity against numerous cancer cell lines. For example, 5-aryl substituted derivatives have shown significant cytotoxicity against breast (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[5] The ethyl group in the target compound, this compound, is a small lipophilic group that can contribute to the overall pharmacokinetic profile of the molecule.
Comparative Cytotoxicity Data (IC50 Values)
To provide a clear comparison, the following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 2,5-disubstituted 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3] |
| 2-(Aryl)amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 6.6 | [6] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine linker | MCF-7 (Breast) | 2.32 - 8.35 | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine linker | HepG2 (Liver) | 2.32 - 8.35 | |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 34 | |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 (Breast) | 84 |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.
Mechanisms of Anticancer Action
1,3,4-Thiadiazole derivatives exert their anticancer effects through a multitude of cellular mechanisms, often leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A primary mechanism of action for many 1,3,4-thiadiazole derivatives is the initiation of programmed cell death, or apoptosis.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of apoptosis. The activation of caspase-3 and caspase-8 has been observed in breast cancer cells treated with certain 1,3,4-thiadiazole derivatives.[3]
Caption: Cell cycle arrest at the G2/M phase induced by 1,3,4-thiadiazole derivatives.
Inhibition of Key Enzymes
The versatility of the 1,3,4-thiadiazole scaffold allows for the design of potent enzyme inhibitors. Derivatives have been reported to inhibit a range of enzymes crucial for cancer cell survival and proliferation, including:
-
Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and HER-2. * Carbonic Anhydrases: Enzymes involved in pH regulation and tumorigenesis.
-
Topoisomerases: Essential for DNA replication and repair.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro anticancer studies, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of 1,3,4-thiadiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [7] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. [8]The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [9] Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark. [10]6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: Protocol for apoptosis detection using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry. [4][11] Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C. [12]3. Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by PI.
-
PI Staining: Add Propidium Iodide solution to the cells.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. [11]7. Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the identification of G0/G1, S, and G2/M populations.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold represents a highly promising framework for the development of novel anticancer agents. While direct experimental data on this compound derivatives is not yet abundant, the extensive research on related analogues provides a strong rationale for their investigation. Structure-activity relationship studies suggest that the combination of a 2-chloro substituent and a 5-ethyl group could yield compounds with significant cytotoxic and antiproliferative properties. Future research should focus on the synthesis and in-depth in vitro evaluation of these specific derivatives against a diverse panel of cancer cell lines. Elucidating their precise mechanisms of action will be crucial for their potential translation into preclinical and clinical development.
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(9), pdb.prot087318. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Serag, N., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(11), 3227. Retrieved from [Link]
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Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16365. Retrieved from [Link]
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Lee, H., & Kim, Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 31, 1B.6.1–1B.6.12. Retrieved from [Link]
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El-Naggar, M., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(11), 2174. Retrieved from [Link]
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El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5013. Retrieved from [Link]
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Kumar, D., et al. (2021). Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5H-t[4][11]hiadiazolo[3,2-a]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. Journal of the Iranian Chemical Society, 18(10), 2635-2647. Retrieved from [Link]
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Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2105–2116. Retrieved from [Link]
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Zyla, G., & Ginalska, G. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia histochemica et cytobiologica, 49(4), 682–689. Retrieved from [Link]
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Plech, T., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3227. Retrieved from [Link]
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El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5013. Retrieved from [Link]
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Kumar, D., & Kumar, R. (2021). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biomedical and Pharmacology Journal, 14(2), 735-746. Retrieved from [Link]
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A Predictive Comparative Guide to the Antimicrobial Spectrum of Compounds Synthesized from 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] This five-membered ring system, containing one sulfur and two nitrogen atoms, is a key structural component in numerous established drugs and serves as a promising framework for the development of novel therapeutic agents.[3] Its bioisosteric relationship with other key biological structures and its ability to participate in various biological interactions contribute to its diverse pharmacological profile, which includes antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]
The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. In this context, derivatives of 1,3,4-thiadiazole have shown considerable promise as a source of new antibacterial and antifungal compounds.[7][8]
This guide focuses on the predicted antimicrobial spectrum of compounds synthesized from a specific starting material: 2-Chloro-5-ethyl-1,3,4-thiadiazole . It is important to note that while extensive research has been conducted on the antimicrobial properties of the broader 1,3,4-thiadiazole class, literature specifically detailing the antimicrobial evaluation of derivatives from this particular precursor is limited. Therefore, this guide will adopt a predictive approach, leveraging experimental data from structurally analogous compounds, particularly derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole and other 5-ethyl-1,3,4-thiadiazole analogs. By examining the structure-activity relationships of these closely related molecules, we can project the likely antimicrobial characteristics of compounds derived from this compound, providing a valuable resource for researchers and drug development professionals in this field.
Synthetic Pathways from this compound
The chloro substituent at the 2-position of the 1,3,4-thiadiazole ring is a versatile handle for synthetic elaboration. It can be readily displaced by various nucleophiles to generate a library of derivatives. A primary and highly useful transformation is the conversion to the corresponding 2-amino-5-ethyl-1,3,4-thiadiazole, which serves as a key intermediate for further functionalization.
Caption: Proposed synthetic pathways from this compound.
From the 2-amino-5-ethyl-1,3,4-thiadiazole intermediate, a variety of derivatives with potential antimicrobial activity can be synthesized. Common synthetic routes include:
-
Formation of Schiff Bases: Condensation of the amino group with various aromatic or heterocyclic aldehydes and ketones can yield a diverse range of Schiff bases. These compounds have been widely reported to exhibit significant antimicrobial properties.
-
Synthesis of Amide Derivatives: Acylation of the amino group with different acyl chlorides or anhydrides can produce amide derivatives. The nature of the acyl group can be tailored to modulate the antimicrobial activity and physicochemical properties of the final compound.
-
Construction of Fused Heterocyclic Systems: The amino group can also participate in cyclization reactions to form fused heterocyclic systems, such as imidazo[2,1-b][9][10][11]thiadiazoles, which have shown promising biological activities.
Comparative Antimicrobial Spectrum: A Predictive Analysis
Based on the available literature for structurally similar 1,3,4-thiadiazole derivatives, we can project the potential antimicrobial spectrum of compounds synthesized from this compound. The following tables summarize the reported antimicrobial activities of analogous compounds, providing a basis for comparison.
Table 1: Predicted Antibacterial Activity of 5-Ethyl-1,3,4-thiadiazole Derivatives
| Derivative Class | Test Organism (Gram-positive) | Predicted MIC (µg/mL) / Zone of Inhibition (mm) | Test Organism (Gram-negative) | Predicted MIC (µg/mL) / Zone of Inhibition (mm) | Reference Analogs |
| Schiff Bases | Staphylococcus aureus | 8 - 62.5 | Escherichia coli | Moderate Activity | [7] |
| Bacillus subtilis | Good Activity | Pseudomonas aeruginosa | Moderate to Good Activity | [7] | |
| Amide Derivatives | Staphylococcus epidermidis | 31.25 | Klebsiella pneumoniae | Moderate Activity | [2] |
| Micrococcus luteus | 15.63 | Proteus mirabilis | Moderate Activity | [2] | |
| Fused Heterocycles | Streptococcus pyogenes | 12.5 | Salmonella typhimurium | Moderate Activity | [2] |
Table 2: Predicted Antifungal Activity of 5-Ethyl-1,3,4-thiadiazole Derivatives
| Derivative Class | Test Organism | Predicted MIC (µg/mL) / Zone of Inhibition (mm) | Reference Analogs |
| Schiff Bases | Candida albicans | Good Activity | [7] |
| Aspergillus niger | Good Activity | [7] | |
| Amide Derivatives | Aspergillus fumigatus | Moderate Activity | [2] |
Note: The predicted activities are based on published data for 1,3,4-thiadiazole derivatives with similar substitution patterns. The actual antimicrobial spectrum of compounds derived from this compound would require experimental verification.
Experimental Protocols for Antimicrobial Evaluation
To experimentally validate the predicted antimicrobial spectrum, the following standardized protocols are recommended.
Agar Well Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.[9][13]
-
Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the inoculated agar plates using a sterile cork borer.[1]
-
Application of Test Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution at a predetermined concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included on each plate.[9][14]
-
Incubation: The plates are incubated at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[9]
-
Measurement and Interpretation: After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the antimicrobial activity.
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Serial Dilutions: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[10][12][15]
-
Preparation of Inoculum: A standardized inoculum is prepared as described for the agar well diffusion method and then diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.[10][15]
-
Controls: A positive control well (broth with inoculum but no compound) and a negative control well (broth only) are included on each plate.[12]
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.[12]
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[10][16]
Conclusion and Future Directions
While direct experimental data on the antimicrobial spectrum of compounds derived from this compound is not yet available in the public domain, a predictive analysis based on structurally related analogs suggests that this class of compounds holds significant potential as a source of novel antibacterial and antifungal agents. The synthetic accessibility of derivatives from this starting material, coupled with the established antimicrobial activity of the 1,3,4-thiadiazole scaffold, provides a strong rationale for further investigation.
Future research should focus on the synthesis of a diverse library of compounds from this compound and their systematic evaluation against a broad panel of clinically relevant microbial strains. The experimental protocols outlined in this guide provide a robust framework for such studies. Elucidation of the mechanism of action and assessment of the cytotoxicity of the most promising candidates will be crucial next steps in the development of these compounds as potential therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Disubstituted 1,3,4-Thiadiazole Analogs: Unlocking Therapeutic Potential
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,5-disubstituted 1,3,4-thiadiazole analogs, with a particular focus on derivatives bearing a chloro-substituent at the 2-position and an ethyl or related alkyl group at the 5-position. By examining key experimental data, we will elucidate how subtle molecular modifications influence their therapeutic efficacy, offering valuable insights for researchers and drug development professionals.
The inherent aromaticity of the 1,3,4-thiadiazole ring, coupled with the presence of the =N-C-S- moiety, contributes to its favorable pharmacokinetic profile, including low toxicity and significant in vivo stability[1]. The electron-deficient nature of this heterocycle makes the 2 and 5 positions susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of diverse analogs with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties[1].
Deciphering the Structure-Activity Landscape
The biological activity of 2,5-disubstituted 1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at these two key positions. Understanding these relationships is critical for the rational design of more potent and selective therapeutic agents.
The Impact of Substitution at the 2-Position
The substituent at the 2-position of the 1,3,4-thiadiazole ring plays a pivotal role in modulating the compound's biological activity. While the initial topic specified a 2-chloro substituent, a broader look at various functionalities at this position provides a more comprehensive SAR understanding.
-
Amino Group and its Derivatives: The 2-amino-1,3,4-thiadiazole moiety is a common starting point for the synthesis of numerous biologically active compounds[1][2][3]. The reactivity of this amino group allows for a wide range of derivatizations, leading to compounds with potent antimicrobial and anticancer activities[1][3]. For instance, the conversion of the amino group into Schiff bases or amides can significantly enhance the biological profile of the parent compound.
-
Halogenation: The introduction of a halogen, such as chlorine, at the 2-position can significantly impact the electronic properties of the thiadiazole ring, often leading to enhanced biological activity. Chloro-substituted thiadiazoles have demonstrated potent antimicrobial effects[1][2]. This is likely due to the electron-withdrawing nature of the chlorine atom, which can influence the molecule's ability to interact with biological targets.
The Influence of the Substituent at the 5-Position
The nature of the substituent at the 5-position is equally critical in determining the pharmacological profile of 1,3,4-thiadiazole analogs.
-
Alkyl Chains: The length and branching of an alkyl chain at the 5-position can modulate the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets of target proteins. While specific data on a 5-ethyl group is limited in the broader context of SAR studies, the presence of small alkyl groups is a common feature in many active 1,3,4-thiadiazole derivatives.
-
Aromatic and Heterocyclic Rings: The introduction of an aromatic or heterocyclic ring at the 5-position often leads to a significant enhancement in anticancer activity[3][4][5][6]. This is attributed to the potential for π-π stacking interactions with aromatic residues in the active sites of target enzymes or receptors. The specific substitution pattern on these aromatic rings further fine-tunes the activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby influencing its binding affinity.
Comparative Analysis of Biological Activities
To illustrate the SAR principles discussed, the following table summarizes the biological activities of representative 2,5-disubstituted 1,3,4-thiadiazole analogs from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | 2-Substituent | 5-Substituent | Biological Activity | Target/Assay | IC50/MIC | Reference |
| Analog A | -NH2 | -CH2CH3 | Corrosion Inhibition | 304 Austenitic Steel in HCl | 74.2% Inhibition | [7] |
| Analog B | -Cl | -CH2-Aryl | Antimicrobial | Various bacteria | Not specified | [1] |
| Analog C | -NH-Aryl | -Aryl | Anticancer | MCF-7, MDA-MB-231 | 70-170 µM | [6] |
| Analog D | -NH2 | -Aryl | Anticancer | LoVo, MCF-7 | 2.44 µM (LoVo) | [3] |
| Analog E | -S-Alkyl | -CONH-Aryl | Antibacterial | S. aureus, B. subtilis | Not specified | [8] |
| Analog F | -NH-Aryl | -Aryl | Anticancer | HepG2, MCF-7 | 2.34-91.00 µg/mL | [5] |
Experimental Protocols for Biological Evaluation
The following are representative, detailed protocols for assessing the biological activity of 1,3,4-thiadiazole analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9]
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated.
Caption: Key SAR determinants for 2,5-disubstituted 1,3,4-thiadiazoles.
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships of 2,5-disubstituted analogs highlight the critical role of the substituents at these positions in dictating the biological activity. While a chloro group at the 2-position and an ethyl group at the 5-position represent a specific chemical space, the broader principles of SAR suggest that further exploration of various alkyl and aryl substitutions at the 5-position, in combination with different electron-withdrawing and electron-donating groups at the 2-position, could lead to the discovery of more potent and selective drug candidates. Future research should focus on systematic analog synthesis and screening to build more comprehensive SAR models, which, in conjunction with computational docking studies, will undoubtedly accelerate the journey from lead compound to clinical candidate.
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Al-Abdullah, E. S. (2011). New Approaches for the Synthesis of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives with Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1626-1639. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-ethyl-1,3,4-thiadiazole
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers dedicated to advancing drug discovery, our responsibilities extend beyond the successful synthesis of novel compounds. The safe handling and disposal of all chemical entities, including intermediates like 2-Chloro-5-ethyl-1,3,4-thiadiazole, are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning that underpins these protocols. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundational step in developing safe handling and disposal procedures. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related chlorinated thiadiazole and thiazole compounds allow for a robust risk assessment.[1][2][3] The primary hazards are associated with its classification as a halogenated organic compound and a likely irritant.[4]
Key Chemical and Hazard Profile
| Property | Value / Information | Source(s) |
| CAS Number | 71859-81-9 | [4][5][6] |
| Molecular Formula | C₄H₅ClN₂S | [4][5] |
| Molecular Weight | 148.61 g/mol | [4][5] |
| Physical Form | Liquid | [6] |
| Anticipated Hazards | Irritant; Harmful if swallowed or in contact with skin; Causes skin and eye irritation. | [1][2][3][4] |
| Environmental Hazards | Likely toxic to aquatic life with long-lasting effects. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [2] |
| Hazardous Decomp. | Combustion emits toxic fumes of Carbon Oxides (CO, CO₂), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). | [1][7] |
The presence of chlorine, sulfur, and nitrogen atoms dictates the primary disposal pathway. The generation of acidic gases (HCl, SOx) upon combustion means that disposal requires specialized, high-temperature incineration with exhaust gas "scrubbing" capabilities to neutralize these harmful byproducts.[1][8]
Required Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE during all handling and disposal operations. The following PPE is required to mitigate risks of dermal contact, inhalation, and ocular exposure.
-
Hand Protection: Use chemically resistant, impermeable gloves. Double-gloving with nitrile gloves is a recommended best practice, as they offer poor to fair protection individually against many halogenated solvents.[9] Always consult the manufacturer's glove compatibility chart.
-
Eye Protection: Wear chemical safety glasses with side-shields or, for splash risks, chemical splash goggles.[1][2] An eyewash station must be readily accessible.
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, such as bulk transfers or spill cleanup, a chemical-resistant apron should also be worn.[9]
-
Respiratory Protection: All handling of this compound, including waste collection, must be performed within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][5]
On-Site Waste Management: Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a chlorinated organic compound, this compound waste must never be mixed with non-halogenated solvent waste.[10][11]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. These containers should be made of a compatible material, such as high-density polyethylene (HDPE).[9] Avoid metal safety cans, as the potential for acid formation from the breakdown of halogenated compounds can cause corrosion.[9]
-
Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste: Halogenated Organics."[10] Maintain a running list of all constituents and their approximate concentrations on the label or an attached waste manifest. Do not use abbreviations or chemical formulas.[10]
-
Transferring Waste: Conduct all waste transfers inside a chemical fume hood. Pour waste carefully to avoid splashing.
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]
-
Store the container in a designated satellite accumulation area, which should be a secondary containment bin within or under the fume hood.[9]
-
Spill and Decontamination Procedures
Accidents require a prepared, calm, and systematic response. The appropriate action depends on the scale of the spill.
For Minor Spills (<100 mL within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to cover the spill.[9]
-
Collect Waste: Carefully scoop the absorbent material into a durable plastic bag or a dedicated solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by a detergent and water wash.
-
Dispose of Cleanup Materials: All contaminated items (absorbent, gloves, cloths) must be disposed of as halogenated hazardous waste.
For Major Spills (>100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert all personnel in the vicinity. Activate the fire alarm if necessary to ensure a full evacuation.[10]
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. Provide them with the chemical name and the estimated quantity spilled.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
Disposal Pathway Decision Framework
The ultimate fate of this compound waste is determined by its chemical properties. The goal is complete destruction in a manner that is safe and environmentally sound. The only acceptable terminal disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[8] Drain disposal is strictly forbidden.[9]
The following workflow diagram illustrates the decision-making process from the lab bench to final disposal.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of this compound is governed by regulations for hazardous waste. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Facilities that manufacture or use chlorinated hydrocarbons are subject to specific effluent guidelines.[12][13] Adherence to the protocols outlined in this document ensures compliance with these critical federal and local regulations.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this necessitates a clear understanding of its hazards as a halogenated organic compound, strict adherence to PPE protocols, and meticulous waste segregation. By following this guide, you contribute to a culture of safety, protect our environment, and uphold the highest standards of scientific integrity.
References
- Apollo Scientific. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3,4-Dichloro-1,2,5-thiadiazole.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorobenzo-2,1,3-thiadiazole.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,5-Dimercapto-1,3,4-thiadiazole.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety website.
- Georganics. (2011). SAFETY DATA SHEET: 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE.
- Biosynth. (2024). Safety Data Sheet: 5-Amino-1,3,4-thiadiazole-2-sulfonamide.
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
- Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- MBL Life Science. (2025). Safety Data Sheet.
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- TCI America. (2025). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
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Navigating the Handling of 2-Chloro-5-ethyl-1,3,4-thiadiazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) and safety protocols required for handling 2-Chloro-5-ethyl-1,3,4-thiadiazole (CAS No. 71859-81-9). Adherence to these guidelines is critical for ensuring a safe laboratory environment and the well-being of all personnel.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as an irritant.[1] While the full toxicological properties of this specific compound may not be exhaustively investigated, the hazards associated with the thiadiazole class of compounds necessitate a cautious and well-informed approach to handling. The primary risks include skin and eye irritation, and potential harm if ingested or inhaled. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Must be inspected for integrity before each use. | Prevents direct skin contact, which can lead to irritation. The choice of material should be based on the solvent used, if any. |
| Lab Coat | Long-sleeved, properly fitting lab coat. | Provides a barrier against accidental spills and protects personal clothing from contamination. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles or vapors, which can be irritating to the respiratory tract. |
| Respirator | A NIOSH-approved respirator may be necessary for certain procedures where aerosolization is possible and a fume hood is not available. | Provides an additional layer of respiratory protection in higher-risk scenarios. |
Procedural Guidance for Safe Handling: A Step-by-Step Approach
Beyond simply wearing PPE, the procedures for its use are critical for ensuring safety. The following workflow outlines the key steps for handling this compound.
Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage, such as cracks in safety goggles or tears in gloves.
-
Prepare a Clean Workspace: The work area within the fume hood should be clean and uncluttered.
-
Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Workflow:
Caption: A workflow diagram illustrating the key stages of handling this compound, from preparation to post-handling procedures.
Disposal Plan: A Critical Component of Laboratory Safety
Proper disposal of chemical waste is as important as safe handling. All waste containing this compound, including contaminated gloves, pipette tips, and empty containers, must be disposed of in designated hazardous waste containers. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
In Case of Exposure: Immediate Actions
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols and utilizing the appropriate personal protective equipment, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
